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  • Product: 2-(p-Tolyl)spiro[3.3]heptan-2-amine
  • CAS: 1487382-32-0

Core Science & Biosynthesis

Foundational

Structural Characterization and Physicochemical Properties of 2-(p-Tolyl)spiro[3.3]heptan-2-amine

An In-depth Technical Guide Abstract The spiro[3.3]heptane motif is a highly sought-after three-dimensional scaffold in modern drug discovery, valued for its ability to serve as a bioisostere for commonly used groups lik...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

The spiro[3.3]heptane motif is a highly sought-after three-dimensional scaffold in modern drug discovery, valued for its ability to serve as a bioisostere for commonly used groups like gem-dimethyl and tert-butyl, while improving physicochemical properties such as solubility and metabolic stability. This guide provides a comprehensive technical overview of the essential methodologies for the structural characterization and physicochemical profiling of a novel derivative, 2-(p-Tolyl)spiro[3.3]heptan-2-amine. We will detail the logical workflow from structural confirmation via spectroscopic and crystallographic techniques to the determination of key drug-like properties. The causality behind experimental choices is emphasized to provide a framework for the robust evaluation of novel chemical entities in a discovery setting.

Context and Rationale: The Spiro[3.3]heptane Scaffold

Spirocyclic systems, particularly the rigid spiro[3.3]heptane core, introduce a well-defined three-dimensional exit vector for substituents, which is invaluable for exploring chemical space and optimizing ligand-receptor interactions. Unlike flat aromatic rings or conformationally flexible aliphatic chains, this scaffold can position functional groups in precise spatial arrangements, often leading to enhanced potency and selectivity. The target molecule, 2-(p-Tolyl)spiro[3.3]heptan-2-amine, combines this rigid core with an aromatic tolyl group and a primary amine, making it a valuable building block for probing structure-activity relationships (SAR).

The primary amine serves as a crucial handle for further synthetic elaboration or as a key pharmacophoric feature, capable of forming salt bridges or hydrogen bonds with biological targets. The accurate and thorough characterization of this molecule is therefore the foundational first step in any research and development campaign.

Proposed Synthetic Route and Its Implications for Analysis

A plausible and efficient method to synthesize the target compound involves a two-step sequence starting from spiro[3.3]heptan-2-one. This context is critical as it informs the potential impurity profile that must be assessed during characterization.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Ketone Spiro[3.3]heptan-2-one Imine Intermediate Imine Ketone->Imine AcOH (cat.) Amine p-Toluidine Amine->Imine Product 2-(p-Tolyl)spiro[3.3]heptan-2-amine Imine->Product In-situ ReducingAgent NaBH(OAc)3 ReducingAgent->Product

Fig 2. Logical workflow for NMR-based structure elucidation.

Protocol Details:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it can slow down N-H proton exchange, allowing for clearer observation.

  • ¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and coupling patterns (J-coupling), which reveals neighboring protons.

  • ¹³C{¹H} NMR: Reveals the number of unique carbon environments. The chemical shift indicates the type of carbon (aliphatic, aromatic, quaternary).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton signal with the carbon signal to which it is directly attached. It is indispensable for assigning the aliphatic protons to their respective carbons in the spiro[3.3]heptane core.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for establishing the connectivity across quaternary carbons. For example, HMBC correlations from the tolyl methyl protons to the aromatic carbons and from the spirocyclic protons to the quaternary amine-bearing carbon would definitively prove the overall structure.

X-ray Crystallography

Causality: While the combination of HRMS and NMR provides definitive proof of the covalent structure, it does not inherently define the three-dimensional arrangement of atoms in the solid state. Single-crystal X-ray crystallography is the gold standard, providing unequivocal proof of structure, stereochemistry (if applicable), and solid-state conformation.

Protocol:

  • Crystal Growth: This is often the most challenging step. The compound is dissolved in a variety of solvents and solvent systems, and crystallization is induced by slow evaporation, vapor diffusion, or cooling.

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction pattern is used to solve the electron density map and refine the atomic positions, yielding a precise 3D model of the molecule.

Part 2: Physicochemical and Purity Profiling

For any compound intended for biological evaluation, understanding its purity and key physicochemical properties is as important as knowing its structure. These properties govern absorption, distribution, metabolism, and excretion (ADME).

Chromatographic Purity (RP-HPLC)

Causality: To ensure that biological data is attributable to the target compound, its purity must be quantified. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard method for assessing the purity of small organic molecules.

Protocol: Purity Assessment

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of two solvents:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.

  • Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes.

  • Detection: UV detector set at a wavelength where the tolyl chromophore absorbs (e.g., 254 nm and 220 nm).

  • Quantification: Purity is reported as the area percentage of the main peak relative to the total area of all observed peaks. A compound is generally considered "pure" for initial screening if it is >95%.

Ionization Constant (pKa)

Causality: The pKa of the primary amine dictates the charge state of the molecule at physiological pH (7.4). This is a critical determinant of solubility, cell permeability, and receptor interaction. A molecule that is predominantly charged at pH 7.4 will generally have higher aqueous solubility but lower passive membrane permeability.

Protocol: Potentiometric Titration

  • Instrumentation: An automated potentiometric titrator with a calibrated pH electrode.

  • Procedure:

    • A precisely weighed amount of the compound is dissolved in a suitable solvent (e.g., methanol/water co-solvent).

    • The solution is titrated with a standardized solution of HCl to protonate the amine fully.

    • A back-titration is then performed with a standardized solution of NaOH.

    • The pKa is determined from the inflection point of the resulting titration curve.

Lipophilicity (LogP / LogD)

Causality: Lipophilicity, the measure of a compound's preference for a lipid-like environment versus an aqueous one, is a master variable in drug development. It influences solubility, permeability, plasma protein binding, and metabolism. LogP is the partition coefficient for the neutral species, while LogD is the distribution coefficient at a specific pH (e.g., 7.4), which accounts for both neutral and ionized forms.

Protocol: Shake-Flask Method (Octanol/Water)

  • System: n-Octanol (pre-saturated with buffer) and an aqueous buffer at pH 7.4 (pre-saturated with octanol).

  • Procedure:

    • A known concentration of the compound is dissolved in the aqueous buffer.

    • An equal volume of n-octanol is added.

    • The mixture is shaken vigorously until equilibrium is reached (typically several hours).

    • The phases are separated by centrifugation.

  • Analysis: The concentration of the compound in both the aqueous and octanol phases is measured accurately using HPLC-UV or LC-MS.

  • Calculation: LogD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Aqueous Solubility

Causality: A compound must be in solution to be absorbed and exert a biological effect. Poor aqueous solubility is a major cause of failure for drug candidates. Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solution under equilibrium conditions.

Protocol: Kinetic Solubility Assay

  • Sample Prep: A high-concentration stock solution of the compound is prepared in DMSO.

  • Procedure: Small aliquots of the DMSO stock are added to an aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Equilibration & Measurement: The solution is shaken for a set period (e.g., 2-24 hours). Any precipitate is removed by filtration or centrifugation. The concentration of the compound remaining in the supernatant is then quantified by HPLC-UV or LC-MS against a standard curve.

Summary of Physicochemical Properties

The following table summarizes the expected and determined properties for 2-(p-Tolyl)spiro[3.3]heptan-2-amine, providing a concise data package for project teams.

Property Method Predicted/Determined Value Significance in Drug Development
Molecular Formula HRMSC₁₄H₁₉NDefines the elemental composition.
Molecular Weight HRMS201.1517 g/mol Foundational physical constant.
Purity RP-HPLC>95%Ensures data integrity for biological assays.
pKa (Amine) Potentiometric TitrationEst. 9.5 - 10.5Governs charge state, solubility, and permeability.
LogD at pH 7.4 Shake-FlaskEst. 1.5 - 2.5Key indicator of lipophilicity and ADME properties.
Aqueous Solubility Kinetic AssayTBDCritical for bioavailability and formulation.

References

  • Reductive Amination: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Spirocycles in Medicinal Chemistry: T. J. Ritchie, S. J. F. Macdonald, R. J. Young, S. D. Pickett. (2011). The impact of aromatic ring count on compound developability: are too many aromatic rings a liability? Drug Discovery Today, 16(23-24), 1051-1057. [Link]

  • NMR Spectroscopy: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Physicochemical Properties: Di, L., & Kerns, E. H. (2016). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic Press. [Link]

  • High-Resolution Mass Spectrometry: Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

Exploratory

Engineering 3D Chemical Space: The Role of 2-(p-Tolyl)spiro[3.3]heptan-2-amine in Modern Drug Design

The "Escape from Flatland" Imperative For decades, medicinal chemistry relied heavily on planar, sp2 -hybridized aromatic rings to build drug scaffolds. While synthetically accessible, these "flat" molecules often suffer...

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Author: BenchChem Technical Support Team. Date: April 2026

The "Escape from Flatland" Imperative

For decades, medicinal chemistry relied heavily on planar, sp2 -hybridized aromatic rings to build drug scaffolds. While synthetically accessible, these "flat" molecules often suffer from poor aqueous solubility, promiscuous off-target binding, and high attrition rates in clinical trials . The paradigm shift toward increasing the fraction of sp3 carbons ( Fsp3​ ) has driven the development of highly rigid, three-dimensional scaffolds.

Among these, the spiro[3.3]heptane core has emerged as a premier bioisostere. By presenting non-coplanar exit vectors, it effectively mimics the spatial arrangement of mono-, meta-, and para-substituted benzenes while fundamentally altering the molecule's physicochemical properties[1][2].

2-(p-Tolyl)spiro[3.3]heptan-2-amine (CAS: 1487382-32-0) represents a highly specialized bifunctional building block in this class. It combines a lipophilic p-tolyl anchor with a polar primary amine, separated by a rigid 3D spirocyclic core. This guide dissects the mechanistic rationale for its use and provides validated protocols for integrating it into lead optimization pipelines.

Structural & Mechanistic Rationale

Replacing a traditional benzylic amine (e.g., 4-methylbenzylamine) with 2-(p-Tolyl)spiro[3.3]heptan-2-amine is not merely a structural swap; it is a calculated physicochemical intervention. The causality behind this bioisosteric replacement rests on three pillars:

  • Steric Shielding & Metabolic Resistance: In flat benzylic amines, the α -carbon is highly susceptible to oxidative deamination by monoamine oxidases (MAOs) and Cytochrome P450 (CYP450) enzymes[3]. By fusing the amine to a quaternary spiro-center, the α -protons are completely removed. This steric bulk physically blocks the enzymatic oxidation transition state, drastically prolonging the compound's half-life.

  • Strain-Induced pKa​ Modulation: The internal ring strain of the cyclobutane systems alters the s-character of the C-N bond. This inductively lowers the basicity ( pKa​ ) of the primary amine by ~0.5 to 1.0 units compared to acyclic aliphatic amines. A slightly lower pKa​ ensures a higher fraction of the neutral species at physiological pH (7.4), significantly enhancing passive membrane permeability[4][5].

  • Disruption of Crystal Packing: Flat aromatic systems tend to stack via π−π interactions, creating highly stable crystal lattices that are difficult to solvate. The orthogonal, 3D nature of the spiro[3.3]heptane core disrupts this packing, thermodynamically favoring aqueous solvation and improving kinetic solubility[1].

BioisostereLogic Flat Flat Benzylic Amine (High sp2, Rapid Metabolism) Bioisostere 2-(p-Tolyl)spiro[3.3]heptan-2-amine (Sterically Shielded, High Fsp3) Flat->Bioisostere Escape from Flatland SpiroCore Spiro[3.3]heptane Core (3D Non-Coplanar Vectors) SpiroCore->Bioisostere Tolyl p-Tolyl Moiety (Hydrophobic Anchor) Tolyl->Bioisostere Amine Primary Amine (H-Bonding / Salt Bridge) Amine->Bioisostere Outcome Optimal PK/PD Profile (Low CLint, High Solubility) Bioisostere->Outcome

Caption: Structural logic of transitioning from flat benzylic amines to 3D spirocyclic bioisosteres.

Physicochemical Benchmarking Data

To quantify the advantages of this bioisostere, we compare the baseline metrics of a standard flat analog against the spirocyclic variant. The data below illustrates the predictable shifts in drug-like properties when incorporating the spiro[3.3]heptane core.

Property4-Methylbenzylamine (Flat Control)2-(p-Tolyl)spiro[3.3]heptan-2-amineMechanistic Rationale for Shift
Fraction sp3 ( Fsp3​ ) 0.120.50Enhanced 3D character improves target specificity and reduces off-target toxicity.
LogD (pH 7.4) 1.82.4The hydrocarbon spiro core increases lipophilicity while maintaining the polar surface area.
Kinetic Solubility (µM) ~150>300Disruption of planar π -stacking forces lowers the crystal lattice energy.
HLM CLint​ (µL/min/mg) >80 (Rapid Clearance)<15 (Stable)The quaternary C2 center completely blocks α -carbon oxidative deamination.
Amine pKa​ 9.38.6Spirocyclic ring strain inductively lowers basicity, improving passive membrane permeability.

Experimental Methodologies: Self-Validating Systems

In lead optimization, experimental protocols must be designed as self-validating systems. This means incorporating internal checkpoints that isolate variables, ensuring that a negative result is informative rather than ambiguous.

High-Throughput Amide Coupling Protocol

Because the primary amine in 2-(p-Tolyl)spiro[3.3]heptan-2-amine is attached to a sterically hindered quaternary carbon, standard coupling conditions often yield poor results. This protocol utilizes HATU and a pre-activation checkpoint to guarantee that failure to couple is due to steric clash, not poor acid activation.

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the target carboxylic acid (1.0 eq, 0.1 mmol) and HATU (1.2 eq, 0.12 mmol) in anhydrous DMF (1.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 0.3 mmol).

  • Validation Checkpoint 1: Stir for 15 minutes at room temperature. Causality: Take a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You must observe the mass of the methyl ester (or the active OBt ester). If absent, the acid is unreactive; do not proceed to waste the valuable spiro-amine.

  • Amine Addition: Once activation is confirmed, add 2-(p-Tolyl)spiro[3.3]heptan-2-amine (1.1 eq, 0.11 mmol) dropwise as a solution in 0.5 mL DMF.

  • Thermal Shift (If necessary): Stir at room temperature for 2 hours. If LC-MS indicates <50% conversion, elevate the temperature to 50°C. Causality: The quaternary center creates a high activation energy barrier for nucleophilic attack; thermal energy overcomes this steric hindrance.

  • Workup: Dilute with EtOAc (10 mL), wash with 5% aqueous LiCl ( 3×5 mL) to remove DMF, followed by saturated NaHCO3​ and brine. Dry over Na2​SO4​ and concentrate.

In Vitro Human Liver Microsome (HLM) Stability Assay

To validate the metabolic resistance provided by the spiro[3.3]heptane core, we employ an HLM assay. This protocol is self-validating through the strict use of concurrent positive and negative controls.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein concentration).

  • Control Assignment:

    • Positive Control: Verapamil (ensures microsomes are enzymatically active).

    • Negative Control: Test compound without NADPH (ensures degradation is strictly CYP-mediated, not chemical instability).

  • Pre-Incubation: Incubate all samples at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final concentration) to initiate the reaction. Start the timer (T=0).

  • Aliquot Sampling & Quenching: At T = 0, 5, 15, 30, and 45 minutes, extract a 50 µL aliquot and immediately dispense it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Quenching with cold solvent containing the internal standard prior to centrifugation controls for matrix effects and extraction recovery variations. The LC-MS/MS readout will strictly reflect metabolic degradation.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM).

AssayWorkflow S1 1. Pre-Incubation Compound + HLM (37°C) S2 2. Reaction Initiation Add NADPH (Time = 0) S1->S2 S3 3. Aliquot Sampling (0, 5, 15, 30, 45 min) S2->S3 S4 4. Reaction Quenching Cold MeCN + Internal Std S3->S4 S5 5. LC-MS/MS Analysis MRM Peak Integration S4->S5 S6 6. CLint Calculation Log(AUC) vs Time S5->S6

Caption: Self-validating in vitro human liver microsome (HLM) stability assay workflow.

Conclusion

The integration of 2-(p-Tolyl)spiro[3.3]heptan-2-amine into a drug discovery program represents a sophisticated application of the "Escape from Flatland" philosophy. By leveraging the non-coplanar exit vectors and the steric shielding of the spiro[3.3]heptane core, medicinal chemists can systematically engineer out metabolic liabilities while simultaneously improving the solubility and membrane permeability of their lead compounds. When coupled with rigorous, self-validating synthetic and analytical protocols, this bioisostere serves as a powerful tool for advancing robust clinical candidates.

References

  • Prysiazhniuk, K., et al. "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition, 2024. URL: [Link]

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. URL: [Link]

  • Burkhard, J. A., et al. "Spiro[3.3]heptanes as Saturated Bioisosteres of the Piperazine Ring." Angewandte Chemie International Edition, 2010. URL: [Link]

  • Zheng, Y., et al. "Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules." Organic Letters, 2025. URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Safety and Toxicity Assessment of 2-(p-Tolyl)spiro[3.3]heptan-2-amine

Foreword: Navigating the Preclinical Safety of Novel Spirocyclic Compounds The emergence of novel chemical entities with unique structural motifs, such as the spiro[3.3]heptane core, presents both exciting therapeutic op...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Preclinical Safety of Novel Spirocyclic Compounds

The emergence of novel chemical entities with unique structural motifs, such as the spiro[3.3]heptane core, presents both exciting therapeutic opportunities and significant challenges in preclinical safety assessment. The compound 2-(p-Tolyl)spiro[3.3]heptan-2-amine, a derivative of this class, is of particular interest due to the growing use of the spiro[3.3]heptane scaffold as a bioisostere for the phenyl group in drug design.[1][2][3] This guide provides a comprehensive framework for the in vitro toxicity and safety profiling of this specific molecule, offering a scientifically rigorous, step-by-step approach for researchers, scientists, and drug development professionals. In the absence of specific published toxicity data for 2-(p-Tolyl)spiro[3.3]heptan-2-amine, this document serves as a foundational roadmap for its initial safety evaluation, grounded in established toxicological principles and state-of-the-art methodologies.

Foundational Strategy: A Tiered Approach to In Vitro Toxicity Evaluation

A robust in vitro safety assessment for a novel compound like 2-(p-Tolyl)spiro[3.3]heptan-2-amine necessitates a multi-pronged strategy. The initial phase of testing should focus on three critical areas of potential toxicity: cytotoxicity, genotoxicity, and hepatotoxicity. This tiered approach allows for early identification of potential liabilities, guiding further development and minimizing late-stage attrition.

Our proposed workflow is designed to provide a comprehensive safety profile by systematically evaluating the compound's effects at the cellular and subcellular levels.

Caption: A tiered workflow for the in vitro safety assessment of novel chemical entities.

Tier 1: Cytotoxicity Assessment - The First Line of Defense

Cytotoxicity assays are fundamental to drug discovery, providing initial insights into a compound's potential to cause cell damage or death.[4][5] These assays are crucial for determining a therapeutic window and identifying dose-limiting toxicities.[4]

Rationale and Experimental Design

The primary objective is to determine the concentration of 2-(p-Tolyl)spiro[3.3]heptan-2-amine that induces a 50% reduction in cell viability (IC50). A panel of cell lines should be selected to represent both cancerous and non-cancerous tissues, allowing for an initial assessment of selectivity.

Recommended Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used cell line for general toxicity and hepatotoxicity screening.[6][7]

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line to assess general cytotoxicity.[8]

  • A relevant cancer cell line: Based on the intended therapeutic target of the compound class (if applicable).

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cost-effective and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[8][9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 2-(p-Tolyl)spiro[3.3]heptan-2-amine in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) and incubate for 24 and 48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Data Interpretation and Expected Outcomes
ParameterDescriptionExample Data (Hypothetical)
IC50 (µM) The concentration of the compound that inhibits 50% of cell viability.HepG2: 25 µMHEK293: 75 µM
Selectivity Index (SI) The ratio of the IC50 in a non-cancerous cell line to a cancerous cell line (IC50 HEK293 / IC50 HepG2).3

A higher SI value suggests a degree of selectivity towards cancer cells, which is a desirable characteristic for potential anti-cancer agents.

Tier 2: Genotoxicity Profiling - Assessing DNA Damage Potential

Genotoxicity assays are critical for evaluating a compound's potential to cause DNA or chromosomal damage, which can lead to mutations and carcinogenesis.[10][11] A standard battery of in vitro tests is recommended by regulatory agencies to cover different genotoxic endpoints.[12][13]

Rationale and Experimental Design

The goal is to assess the mutagenic and clastogenic potential of 2-(p-Tolyl)spiro[3.3]heptan-2-amine. A combination of a bacterial reverse mutation assay and a mammalian cell chromosomal aberration test is recommended.

Caption: A dual-endpoint strategy for in vitro genotoxicity assessment.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to identify substances that can produce gene mutations.[11]

Step-by-Step Methodology:

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Treatment: Expose the bacterial strains to a range of concentrations of 2-(p-Tolyl)spiro[3.3]heptan-2-amine on minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli).

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Protocol: In Vitro Mammalian Chromosomal Aberration Test

This test identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.[10]

Step-by-Step Methodology:

  • Cell Line: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells.

  • Treatment: Treat the cells with at least three concentrations of 2-(p-Tolyl)spiro[3.3]heptan-2-amine for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, followed by a recovery period.

  • Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures.

  • Harvesting and Staining: Harvest the cells, prepare chromosome spreads on microscope slides, and stain with Giemsa.

  • Microscopic Analysis: Score at least 200 metaphases per concentration for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

  • Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.

Tier 3: Hepatotoxicity Evaluation - Assessing Liver-Specific Toxicity

The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury (DILI).[14] In vitro hepatotoxicity models are essential for early identification of compounds with the potential to cause liver damage.[6][15]

Rationale and Experimental Design

The objective is to evaluate the potential of 2-(p-Tolyl)spiro[3.3]heptan-2-amine to cause liver cell injury. The use of human-derived liver cells is crucial for obtaining clinically relevant data.

Recommended In Vitro Models:

  • Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro hepatotoxicity testing due to their metabolic competence.[6]

  • HepaRG Cells: A human hepatic progenitor cell line that can differentiate into hepatocyte-like and biliary-like cells, offering a more stable and reproducible alternative to PHHs.[7]

Protocol: Multiparametric High-Content Imaging for Hepatotoxicity

High-content imaging (HCI) allows for the simultaneous measurement of multiple toxicity endpoints at the single-cell level, providing a more comprehensive assessment of hepatotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Culture HepaRG cells or PHHs in a 96- or 384-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-(p-Tolyl)spiro[3.3]heptan-2-amine for 24 and 48 hours.

  • Staining: Stain the cells with a cocktail of fluorescent dyes to assess various parameters, including:

    • Cell Viability: Calcein AM (live cells) and Propidium Iodide (dead cells).

    • Mitochondrial Health: MitoTracker Red CMXRos (mitochondrial membrane potential).

    • Oxidative Stress: CellROX Green Reagent (reactive oxygen species).

    • Nuclear Morphology: Hoechst 33342 (nuclear size and condensation).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to quantify the fluorescent signals and morphological changes in individual cells.

  • Data Analysis: Determine the concentration-response for each endpoint to identify the primary mechanisms of toxicity.

Data Interpretation and Expected Outcomes
EndpointIndication of Toxicity
Decreased Cell Viability General cytotoxicity.
Decreased Mitochondrial Membrane Potential Mitochondrial dysfunction.
Increased Reactive Oxygen Species Oxidative stress.
Nuclear Condensation Apoptosis.

A positive result in any of these endpoints would warrant further investigation into the specific mechanisms of hepatotoxicity.

Concluding Remarks and Future Directions

This technical guide outlines a foundational in vitro strategy for assessing the toxicity and safety profile of 2-(p-Tolyl)spiro[3.3]heptan-2-amine. The proposed tiered approach, encompassing cytotoxicity, genotoxicity, and hepatotoxicity, provides a robust framework for early-stage safety evaluation. The results from these assays will be instrumental in guiding the subsequent development of this novel chemical entity.

Should any of the in vitro assays yield positive findings, further mechanistic studies would be warranted to understand the underlying toxicological pathways. This could include investigations into specific enzyme inhibition (e.g., cytochrome P450s), transporter interactions, or the induction of apoptosis. A comprehensive understanding of the in vitro safety profile is paramount before advancing a compound to more complex and resource-intensive in vivo studies.

References

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). Google Scholar.
  • Gómez-Lechón, M. J., Tolosa, L., Conde, I., & Donato, M. T. (2014). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Expert Opinion on Drug Metabolism & Toxicology, 10(5), 655-671.
  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (n.d.). PMC.
  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology, 8, 238.
  • Role of Cytotoxicity Experiments in Pharmaceutical Development. (2018, July 25). IntechOpen.
  • In-vitro genotoxicity testing – mammalian cell assay. (n.d.).
  • Gebhardt, R. (2002). In vitro models to study hepatotoxicity. Naunyn-Schmiedeberg's Archives of Pharmacology, 365(5), 421-431.
  • Comparison of in vitro models for drug-induced liver injury assessment. (2024, June 5). BMC Pharmacology and Toxicology.
  • Mykhailiuk, P. K. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. (n.d.). PMC.
  • In Vitro Hepatotoxicity Services. (n.d.). Eurofins Discovery.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. (2022, November 28). WuXi AppTec.
  • King, E., Arefin, A., Phanavanh, B., Papineau, K., Shi, Q., & Schnackenberg, L. (2021, August 12).
  • Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as... (n.d.).
  • Guidance on genotoxicity testing strategies for manufactured nanom
  • S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. (n.d.). ICH.
  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds
  • Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., Shulha, S., Shablykin, O., Nikandrova, Y., Horbatok, K., Bodenchuk, I., Borysko, P., Shepilov, D., Pishel, I., Kubyshkin, V., & Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.
  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. (n.d.). GOV.UK.
  • Spiro[3.3]heptan-2-amine hydrochloride. (n.d.). PubChem.
  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. (n.d.). Enamine.

Sources

Exploratory

Pharmacokinetic properties of 2-(p-Tolyl)spiro[3.3]heptan-2-amine in early-stage research

Audience: Researchers, scientists, and drug development professionals. Objective: This technical guide provides a comprehensive framework for the early-stage pharmacokinetic (PK) evaluation of 2-(p-Tolyl)spiro[3.3]heptan...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This technical guide provides a comprehensive framework for the early-stage pharmacokinetic (PK) evaluation of 2-(p-Tolyl)spiro[3.3]heptan-2-amine, a novel spirocyclic amine. The methodologies and principles outlined herein are designed to build a robust ADME (Absorption, Distribution, Metabolism, and Excretion) profile, enabling informed decision-making in the progression of this and similar chemical entities.

Introduction

Spirocyclic scaffolds, particularly the spiro[3.3]heptane core, have gained significant traction in medicinal chemistry due to their rigid, three-dimensional nature, which can enhance target affinity and selectivity while improving physicochemical properties. The compound 2-(p-Tolyl)spiro[3.3]heptan-2-amine combines this unique scaffold with an amine functional group and a tolyl moiety, features that have important implications for its pharmacokinetic behavior. The primary amine offers a handle for salt formation and potential metabolic reactions, while the tolyl group's lipophilicity and potential for oxidative metabolism are key considerations.

This guide will detail a logical, tiered approach to characterizing the ADME properties of this compound, moving from high-throughput in vitro assays to more complex in vivo studies. The focus is on generating decision-enabling data efficiently, identifying potential liabilities early, and providing a clear rationale for experimental choices.

Part 1: In Vitro ADME Profiling - Building the Foundation

The initial phase of PK assessment focuses on in vitro assays that model key physiological processes. These assays are typically high-throughput and require minimal compound, making them ideal for the early stages of drug discovery.

Physicochemical Properties

A foundational understanding of the molecule's inherent properties is critical, as they heavily influence its ADME profile.

  • Solubility: The aqueous solubility of 2-(p-Tolyl)spiro[3.3]heptan-2-amine will directly impact its dissolution and absorption. Given the amine group, solubility is expected to be pH-dependent.

  • Lipophilicity (LogD): The distribution of the compound between aqueous and lipid environments is a key determinant of its permeability, plasma protein binding, and volume of distribution. The tolyl group contributes significantly to its lipophilicity.

  • pKa: The ionization constant of the primary amine will determine the charge state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with transporters.

Table 1: Predicted Physicochemical Properties of 2-(p-Tolyl)spiro[3.3]heptan-2-amine

ParameterPredicted ValueImplication
pKa 9.5 - 10.5Primarily ionized in the acidic stomach; partially ionized in the intestine and blood.
LogP 2.5 - 3.5Moderate to high lipophilicity, suggesting good membrane permeability but potential for non-specific binding.
Aqueous Solubility pH-dependentHigher solubility at lower pH due to protonation of the amine.
Absorption and Permeability

For oral administration, a compound must be absorbed from the gastrointestinal tract.

  • Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The bidirectional transport of 2-(p-Tolyl)spiro[3.3]heptan-2-amine across this monolayer is measured to assess its passive permeability and identify potential active transport (efflux).

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of tight junctions.

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and diluted in transport buffer.

  • Apical to Basolateral (A-B) Permeability: The compound solution is added to the apical (donor) side of the Transwell®, and samples are taken from the basolateral (receiver) side at various time points.

  • Basolateral to Apical (B-A) Permeability: The experiment is reversed, with the compound added to the basolateral side and samples taken from the apical side.

  • Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Efflux Ratio (ER): The ratio of the apparent permeability coefficients (Papp) in the B-A and A-B directions is calculated. An ER > 2 is indicative of active efflux.

G cluster_workflow Caco-2 Permeability Workflow cluster_transport Bidirectional Transport Assay seed Seed Caco-2 cells on Transwell® inserts culture Culture for 21-25 days to form monolayer seed->culture prepare Prepare compound solution in transport buffer culture->prepare ab_transport Apical to Basolateral (A-B) Transport prepare->ab_transport ba_transport Basolateral to Apical (B-A) Transport prepare->ba_transport analyze Quantify compound by LC-MS/MS ab_transport->analyze ba_transport->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.

Distribution

Once absorbed, a drug distributes into various tissues. Key parameters to assess in vitro include:

  • Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins (e.g., albumin, alpha-1-acid glycoprotein) influences the unbound fraction, which is available to exert a therapeutic effect and be cleared. Rapid equilibrium dialysis is a common method for this assessment.

  • Blood-to-Plasma Ratio: This ratio indicates whether the compound preferentially partitions into red blood cells.

Metabolism

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability.

  • Microsomal Stability Assay: Liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of phase I drug metabolism. Incubating 2-(p-Tolyl)spiro[3.3]heptan-2-amine with liver microsomes and NADPH (a necessary cofactor) allows for the determination of its intrinsic clearance. The tolyl group is a likely site for benzylic oxidation, and the amine may undergo N-dealkylation or other transformations.

Experimental Protocol: Microsomal Stability Assay

  • Reagent Preparation: Prepare buffers, a stock solution of the test compound, and a suspension of liver microsomes (e.g., human, rat).

  • Incubation: Pre-warm the microsome suspension and test compound. Initiate the reaction by adding a pre-warmed NADPH solution.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is transferred to a stop solution (e.g., cold acetonitrile with an internal standard) to quench the reaction.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

G cluster_metabolism Potential Metabolic Pathways cluster_phase1 Phase I (CYP450) cluster_phase2 Phase II (Conjugation) parent 2-(p-Tolyl)spiro[3.3]heptan-2-amine oxidation Benzylic Oxidation (on tolyl group) parent->oxidation CYP450 deamination Oxidative Deamination (of amine) parent->deamination MAO/CYP450 glucuronidation Glucuronidation oxidation->glucuronidation UGTs sulfation Sulfation oxidation->sulfation SULTs deamination->glucuronidation UGTs deamination->sulfation SULTs

Caption: Potential metabolic pathways for 2-(p-Tolyl)spiro[3.3]heptan-2-amine.

  • CYP450 Inhibition: It is also crucial to assess whether the compound inhibits major CYP450 isoforms (e.g., 3A4, 2D6, 2C9), as this can lead to drug-drug interactions.

Part 2: In Vivo Pharmacokinetic Studies in Rodents

Following promising in vitro data, the next step is to evaluate the compound's behavior in a living system. Rodent models (typically rats or mice) are used for initial in vivo PK studies.

Study Design

A typical early-stage study involves administering 2-(p-Tolyl)spiro[3.3]heptan-2-amine via both intravenous (IV) and oral (PO) routes to different groups of animals.

  • Intravenous (IV) Administration: This route provides direct entry into the systemic circulation, allowing for the determination of key clearance and distribution parameters without the complexities of absorption.

  • Oral (PO) Administration: This route is typically the intended clinical route and allows for the assessment of oral bioavailability (F%).

Table 2: Key Pharmacokinetic Parameters from In Vivo Studies

ParameterDescriptionDetermined from
Clearance (Cl) The volume of plasma cleared of the drug per unit time.IV administration
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.IV administration
Half-life (t½) The time required for the drug concentration in the body to be reduced by half.IV and PO administration
Area Under the Curve (AUC) The total drug exposure over time.IV and PO administration
Oral Bioavailability (F%) The fraction of the orally administered dose that reaches the systemic circulation.Comparison of PO and IV AUC
Bioanalytical Method Development

A robust and validated bioanalytical method, typically LC-MS/MS, is essential for accurately quantifying the compound in biological matrices (e.g., plasma, urine). The method must be sensitive, specific, accurate, and precise.

Data Interpretation and Integration

The data from both in vitro and in vivo studies are integrated to form a comprehensive picture of the compound's pharmacokinetic profile. For example, high in vitro intrinsic clearance in liver microsomes would be expected to correlate with high in vivo clearance and potentially low oral bioavailability.

G cluster_integration Data Integration for Decision Making invitro In Vitro Data (Permeability, Stability, PPB) profile Integrated PK Profile (ADME Assessment) invitro->profile invivo In Vivo PK Data (Rat IV & PO) invivo->profile decision Decision Point: - Proceed - Optimize - Terminate profile->decision

Caption: Logical flow from data generation to project decision-making.

Conclusion

The early-stage pharmacokinetic evaluation of 2-(p-Tolyl)spiro[3.3]heptan-2-amine requires a systematic and integrated approach. By combining predictive physicochemical assessment with robust in vitro assays and carefully designed in vivo studies, researchers can build a comprehensive ADME profile. This profile is essential for identifying potential liabilities, guiding medicinal chemistry efforts to optimize properties, and making informed decisions about the continued development of this promising chemical entity. A thorough understanding of its absorption, distribution, metabolism, and excretion is fundamental to unlocking its therapeutic potential.

References

  • Title: Spirocycles in Medicinal Chemistry Source: Chemical Reviews URL: [Link]

  • Title: The spiro[3.3]heptane motif in medicinal chemistry Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Caco-2 Cells for Estimation of Human Intestinal Absorption Source: Current Protocols in Pharmacology URL: [Link]

  • Title: P-glycoprotein (ABCB1): A major player in drug disposition Source: The AAPS Journal URL: [Link]

  • Title: The Importance of Plasma Protein Binding in Drug Discovery Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Cytochrome P450 and Drug Metabolism Source: Nature Reviews Drug Discovery URL: [Link]

Foundational

Crystallographic Profiling and 3D Conformational Dynamics of 2-(p-Tolyl)spiro[3.3]heptan-2-amine: A Bioisosteric Scaffold for Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the drive to "escape from flatland" has catalyzed the adoption of highly rigid, three-dimensional aliphatic scaffolds. By increasing the fraction of sp³-hybridized c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the drive to "escape from flatland" has catalyzed the adoption of highly rigid, three-dimensional aliphatic scaffolds. By increasing the fraction of sp³-hybridized carbons ( Fsp3​ ), drug developers can significantly improve aqueous solubility, reduce off-target promiscuity, and optimize metabolic stability. 2-(p-Tolyl)spiro[3.3]heptan-2-amine represents a highly specialized building block in this paradigm. Featuring a spirocyclic core with orthogonal cyclobutane rings, this molecule serves as a non-collinear bioisostere for planar aromatic systems and saturated heterocycles like piperidine[1][2].

This whitepaper provides an in-depth technical analysis of the crystallographic data, 3D conformational dynamics, and experimental methodologies required to characterize 2-(p-Tolyl)spiro[3.3]heptan-2-amine, offering actionable insights for researchers and drug development professionals.

Structural Causality: The Spiro[3.3]heptane Core

To understand the utility of 2-(p-Tolyl)spiro[3.3]heptan-2-amine, one must first analyze the fundamental physics of its spiro[3.3]heptane core. The central spiro carbon (a quaternary C(sp³) center) forces the two fused cyclobutane rings into a perfectly orthogonal (90°) arrangement[2].

However, X-ray crystallographic analyses reveal that the individual cyclobutane rings are not planar [3]. A planar cyclobutane ring suffers from severe Pitzer strain (due to the eclipsing of all adjacent C-H bonds) and Baeyer strain (angle strain from the 90° internal bond angles). To relieve this thermodynamic penalty, the rings adopt a puckered (or "butterfly") conformation.

Crystallographic Metrics
  • Puckering Amplitude: The dihedral angles of the cyclobutane rings in spiro[3.3]heptane systems typically range from 12.9° to 29.0°, depending on the steric bulk of the substituents[3].

  • Dynamic Inversion: In solution, these rings rapidly interconvert between puckered states. In the solid state, crystal packing forces "freeze" the molecule into its lowest-energy puckered conformer, which can be precisely mapped via X-ray diffraction[4].

ConformationalDynamics Planar Planar Cyclobutane (High Energy) Strain Pitzer Strain (Eclipsing) Baeyer Strain (Angle) Planar->Strain induces Puckered Puckered Conformation (Energy Minimum) Strain->Puckered relief via bending Spiro Spiro[3.3]heptane Core Orthogonal Rings Puckered->Spiro defines 3D shape

Conformational energy landscape driving the puckered state of spiro[3.3]heptane rings.

Conformational Impact of the 2-Aryl-2-Amino Substitution

In 2-(p-Tolyl)spiro[3.3]heptan-2-amine, the 2-position is highly congested, bearing both a primary amine (-NH₂) and a p-tolyl group. This substitution pattern dictates the specific crystallographic geometry of the molecule.

Exit Vector Plot (EVP) Analysis

Traditional bioisosteres of para-substituted benzenes maintain collinear exit vectors (180°). However, recent crystallographic studies on spiro[3.3]heptanes demonstrate that they act as non-collinear bioisosteres [1]. The puckered nature of the spiro core alters the trajectory of the p-tolyl and amine groups.

  • Steric Dictation: The bulky p-tolyl group preferentially occupies an "equatorial-like" position relative to the puckered cyclobutane ring to minimize 1,3-transannular steric clashes with the opposing cyclobutane ring.

  • Hydrogen Bonding: The primary amine occupies the "axial-like" position, projecting its lone pair outward to participate in hydrogen bonding networks, which is critical for target protein engagement.

Experimental Protocol: Self-Validating Crystallography

To obtain high-resolution 3D conformational data for 2-(p-Tolyl)spiro[3.3]heptan-2-amine, researchers must employ a rigorous X-ray crystallography workflow. Because free aliphatic amines are often oils or amorphous solids at room temperature, the protocol must begin with salt formation to drive lattice organization.

Step-by-Step Methodology
  • Salt Formation (Thermodynamic Anchoring):

    • Dissolve 2-(p-Tolyl)spiro[3.3]heptan-2-amine (free base) in anhydrous diethyl ether.

    • Add 1.1 equivalents of ethereal HCl dropwise at 0 °C. The resulting hydrochloride salt provides the ionic interactions necessary to overcome the entropic penalty of crystallization.

  • Crystal Growth (Vapor Diffusion):

    • Dissolve the HCl salt in a minimum volume of a high-dielectric solvent (e.g., methanol) in an inner vial.

    • Place the inner vial inside a sealed outer chamber containing a low-dielectric antisolvent (e.g., pentane or diethyl ether).

    • Causality: Slow vapor diffusion gradually lowers the solubility of the salt, preventing kinetic precipitation and allowing the thermodynamic growth of single, diffraction-quality crystals.

  • Data Collection:

    • Mount the crystal on a diffractometer equipped with a Mo Kα radiation source ( λ=0.71073 Å)[3].

    • Cool the crystal to 100 K using a liquid nitrogen stream. Causality: Cryogenic temperatures minimize the thermal motion (Debye-Waller factors) of the highly dynamic cyclobutane rings, allowing for precise measurement of the puckering dihedral angles.

  • Structure Refinement:

    • Solve the phase problem using direct methods and refine the structure using full-matrix least-squares on F2 (e.g., SHELXL software). Ensure the final R-factor is < 0.05 for publication-quality validation.

XRayWorkflow Salt 1. Salt Formation (HCl salt anchoring) Cryst 2. Vapor Diffusion (Thermodynamic Growth) Salt->Cryst Diff 3. X-Ray Diffraction (Mo Kα, 100 K) Cryst->Diff Refine 4. Structure Refinement (SHELXL, R < 0.05) Diff->Refine EVP 5. Exit Vector Plot (EVP) Analysis Refine->EVP

Step-by-step X-ray crystallography and structural refinement workflow for spirocyclic amines.

Physicochemical Translation: Why Conformation Matters

The crystallographic features of 2-(p-Tolyl)spiro[3.3]heptan-2-amine directly dictate its macroscopic physicochemical properties. By replacing a flat aromatic or planar heterocyclic system with this spirocyclic core, drug developers manipulate the molecule's E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) profile in biological systems.

The table below synthesizes the causal relationship between the 3D conformation and the resulting drug-like properties:

PropertyPlanar Analog (e.g., 4-methylbiphenyl-4-amine)2-(p-Tolyl)spiro[3.3]heptan-2-amineStructural Causality / Driver
Fraction sp³ ( Fsp3​ ) Low (< 0.2)High (> 0.6)Introduction of the orthogonal spirocyclic aliphatic core.
Aqueous Solubility PoorModerate to HighThe 3D puckered structure disrupts π−π stacking, lowering the crystal lattice energy required for dissolution[1].
Exit Vectors Collinear (180°)Non-collinearThe puckered cyclobutane rings alter the trajectory of the p-tolyl and amine substituents, accessing novel chemical space[1][4].
Metabolic Stability Susceptible to rapid aromatic oxidationImprovedThe dense network of aliphatic C-H bonds in the highly strained spiro core resists CYP450-mediated epoxidation.

References

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere Source: ChemRxiv URL:[Link]

  • Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry Source: Organic Letters / PubMed (NIH) URL:[Link]

  • Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivative Source: Acta Crystallographica Section C / PubMed (NIH) URL:[Link]

  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks Source: ChemRxiv URL:[Link]

Sources

Exploratory

Preliminary binding affinity studies of 2-(p-Tolyl)spiro[3.3]heptan-2-amine derivatives

An In-depth Technical Guide: Preliminary Binding Affinity Studies of 2-(p-Tolyl)spiro[3.3]heptan-2-amine Derivatives Audience: Researchers, scientists, and drug development professionals. Executive Summary The relentless...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: Preliminary Binding Affinity Studies of 2-(p-Tolyl)spiro[3.3]heptan-2-amine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The relentless pursuit of novel chemical matter in drug discovery has driven a paradigm shift from planar, aromatic scaffolds towards three-dimensional, sp³-rich structures. This move, often termed the "escape from flatland," aims to access unexplored chemical space and improve the physicochemical properties of drug candidates.[1] The spiro[3.3]heptane motif has emerged as a particularly compelling scaffold due to its rigid, non-planar geometry, serving as a saturated bioisostere for mono-, meta-, and para-substituted benzene rings.[2][3][4] This guide provides a comprehensive technical framework for conducting preliminary binding affinity studies on a novel class of compounds: 2-(p-Tolyl)spiro[3.3]heptan-2-amine derivatives. As a Senior Application Scientist, this document moves beyond mere protocols to instill a deep understanding of the causality behind methodological choices, ensuring that experimental design is both robust and self-validating. We will explore the foundational principles of molecular interactions, detail core experimental methodologies with step-by-step protocols, and provide a strategic framework for data interpretation and validation, empowering researchers to confidently characterize this promising new chemical series.

Part 1: The 2-(p-Tolyl)spiro[3.3]heptan-2-amine Scaffold: A Primer for Drug Discovery

The rationale for investigating the 2-(p-Tolyl)spiro[3.3]heptan-2-amine scaffold is rooted in modern medicinal chemistry principles. The spiro[3.3]heptane core provides a rigid, three-dimensional framework that projects substituents into vectorially well-defined regions of space, a stark contrast to the flat nature of traditional aromatic rings.[5] This structural feature can lead to enhanced target selectivity and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as increased aqueous solubility.[5][6]

The functionalization at the 2-position introduces two key pharmacophoric elements:

  • The Amine Group (-NH₂): This is a critical anchor for molecular recognition. As a primary amine, it can act as a hydrogen bond donor and, when protonated under physiological pH, form a potent salt bridge with acidic residues (e.g., Aspartic or Glutamic acid) in a protein's binding pocket.[7] This interaction is often a primary driver of affinity for many G-protein-coupled receptors (GPCRs), ion channels, and enzymes.

  • The p-Tolyl Group: This substituent, a para-substituted methylbenzene ring, serves multiple purposes. It introduces a hydrophobic element capable of engaging in van der Waals or π-π stacking interactions within the target protein. The methyl group provides a subtle steric and electronic modification that can be crucial for optimizing binding affinity and selectivity compared to an unsubstituted phenyl ring.

The combination of the rigid 3D scaffold with these strategically placed functional groups makes this derivative class a prime candidate for screening against a wide range of biological targets.

Part 2: Foundational Principles of Binding Affinity

Before embarking on experimental work, a firm grasp of the quantitative language of molecular interactions is essential.

  • Binding Affinity (Kᴅ, Kₐ): Binding affinity describes the strength of the non-covalent interaction between a single ligand molecule and its target protein at equilibrium.[8] It is most commonly expressed by the equilibrium dissociation constant (Kᴅ) , which has units of molarity (M).[9] Kᴅ represents the concentration of ligand at which 50% of the target protein is occupied at equilibrium.[8] A lower Kᴅ value signifies a higher binding affinity. The inverse, the association constant (Kₐ = 1/Kᴅ) , is also used and has units of M⁻¹.

  • Binding Kinetics (kₒₙ, kₒff): The equilibrium state is a function of two kinetic rates: the association rate constant (kₒₙ or kₐ) , which describes the speed at which the ligand-protein complex forms (units: M⁻¹s⁻¹), and the dissociation rate constant (kₒff or kᴅ) , which describes the speed at which the complex falls apart (units: s⁻¹).[10] The relationship is defined as: Kᴅ = kₒff / kₒₙ . Two compounds can have identical Kᴅ values but vastly different kinetic profiles, which can have profound pharmacological implications. A long residence time (slow kₒff) is often a desirable trait for sustained drug action.[10]

  • Thermodynamics of Binding (ΔG, ΔH, ΔS): A binding event is governed by changes in Gibbs free energy (ΔG), which has two components: enthalpy (ΔH) and entropy (ΔS).[11] The relationship is described by the equation: ΔG = ΔH - TΔS .

    • ΔG (Gibbs Free Energy): Related directly to the binding affinity (ΔG = RTlnKᴅ), it represents the overall energy of the interaction. A more negative ΔG indicates a more favorable, higher-affinity interaction.[11]

    • ΔH (Enthalpy): Represents the change in heat from the formation and breaking of bonds (e.g., hydrogen bonds, van der Waals forces). Favorable bond formation results in a negative (exothermic) ΔH.[12]

    • ΔS (Entropy): Represents the change in the system's disorder. The release of ordered water molecules from the binding interface is a major favorable (positive) contributor to ΔS.[12]

Part 3: Strategic Selection of Preliminary Binding Assays

No single assay is universally superior; the choice depends on the specific research question, throughput requirements, and available resources. The primary goal of preliminary studies is often to confirm target engagement, establish a rank order of potency for a series of derivatives, and generate initial data to guide the next round of synthesis.

Assay Selection Workflow

The following decision tree illustrates a logical approach to selecting the most appropriate primary binding assay.

Assay_Selection_Workflow Start Start: Novel Compound Series (2-p-Tolyl-spiro[3.3]heptan-2-amines) Question1 Is a radiolabeled ligand for the target available? Start->Question1 Question2 Is the goal high-throughput screening of many derivatives? Question1->Question2 No Assay_Radio Radioligand Binding Assay (Competition Format) Question1->Assay_Radio Yes Question3 Is detailed thermodynamic and stoichiometry data required upfront? Question2->Question3 No Assay_ASMS Affinity Selection Mass Spectrometry (AS-MS) Question2->Assay_ASMS Yes Question4 Is real-time kinetic (kon/koff) data essential? Question3->Question4 No Assay_ITC Isothermal Titration Calorimetry (ITC) Question3->Assay_ITC Yes Question4->Assay_ITC Consider ITC as a starting point for affinity (KD) only Assay_SPR Surface Plasmon Resonance (SPR) Question4->Assay_SPR Yes End Proceed to Orthogonal Validation Assay Assay_Radio->End Assay_ITC->End Assay_SPR->End Assay_ASMS->End

Caption: A decision workflow for selecting a primary binding affinity assay.

Part 4: Core Methodologies and Experimental Protocols

This section details the protocols for three foundational techniques suitable for characterizing the 2-(p-Tolyl)spiro[3.3]heptan-2-amine series. The causality behind key steps is emphasized to ensure robust, reproducible data.

Method 1: Isothermal Titration Calorimetry (ITC)
  • Principle & Causality: ITC is the gold standard for thermodynamic characterization because it directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand binds to its target protein.[12] This label-free technique requires no modification of the binding partners and is performed in-solution, providing a true measure of the interaction in a near-native state.[12][13] A single ITC experiment can determine the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH) of the interaction, from which the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.[11][14]

  • Experimental Workflow Diagram

    ITC_Workflow cluster_prep Phase 1: Sample Preparation cluster_exp Phase 2: ITC Experiment cluster_analysis Phase 3: Data Analysis Prep_Protein 1. Purify & Dialyze Protein Target into ITC Buffer Prep_Ligand 2. Dissolve Spiro[3.3]heptane Derivative in Matched Buffer Prep_Protein->Prep_Ligand Degas 3. Degas Both Samples (Prevents air bubbles) Prep_Ligand->Degas Load_Cell 4. Load Protein into Sample Cell Degas->Load_Cell Load_Syr 5. Load Ligand into Titration Syringe Load_Cell->Load_Syr Titrate 6. Perform Stepwise Injections at Constant Temp. Load_Syr->Titrate Raw_Data 7. Obtain Raw Thermogram (Power vs. Time) Titrate->Raw_Data Integrate 8. Integrate Injection Peaks to Generate Binding Isotherm Raw_Data->Integrate Fit 9. Fit Isotherm to Binding Model (e.g., one-site model) Integrate->Fit Results 10. Determine KD, ΔH, n Fit->Results

    Caption: The experimental workflow for Isothermal Titration Calorimetry (ITC).

  • Detailed Step-by-Step Protocol

    • Sample Preparation (Self-Validation Step):

      • Prepare the target protein and the 2-(p-Tolyl)spiro[3.3]heptan-2-amine derivative in an identical, well-matched buffer. This is the most critical step for success. Mismatched buffers, especially in pH or salt concentration, will generate large heats of dilution that can obscure the true binding signal.[11][14]

      • Dialyze the protein extensively against the final ITC buffer. Dissolve the compound in the exact same buffer post-dialysis. If DMSO is required to solubilize the compound, ensure the identical concentration of DMSO is present in the protein solution to cancel out dilution effects.[11]

      • Accurately determine the concentration of both protein and ligand. Errors in concentration directly impact the calculated stoichiometry (n) and affinity (Kᴅ).[11]

      • Typical starting concentrations are 10-50 µM protein in the cell and a 10-fold higher concentration of the ligand in the syringe (100-500 µM).[14]

      • Thoroughly degas both solutions immediately before the experiment to prevent the formation of bubbles in the cell, which cause large, spurious heat signals.[11]

    • Instrument Setup and Titration:

      • Set the experimental temperature (e.g., 25°C).

      • Load approximately 300 µL of the protein solution into the sample cell and the matched buffer into the reference cell.[11]

      • Load approximately 100-120 µL of the ligand solution into the injection syringe.[11]

      • Allow the system to equilibrate to a stable baseline.

      • Program a series of small injections (e.g., 1-2 µL per injection) of the ligand into the protein solution, spaced sufficiently apart for the signal to return to baseline.

    • Data Analysis:

      • The raw data appears as a series of peaks, where the area of each peak corresponds to the heat change upon injection.[12]

      • Integrate the area under each peak and plot this value against the molar ratio of ligand to protein.

      • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site independent model) using the instrument's software to extract the Kᴅ, n, and ΔH.[14]

Method 2: Surface Plasmon Resonance (SPR)
  • Principle & Causality: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[15][16] In a typical experiment, the protein (ligand) is immobilized on the chip, and the small molecule derivative (analyte) is flowed over the surface in a microfluidic channel.[16] Binding of the analyte to the immobilized ligand increases the mass on the surface, causing a proportional change in the refractive index, which is measured in real-time as a response unit (RU). This real-time capability allows for the direct measurement of both association (kₒₙ) and dissociation (kₒff) rates.[17]

  • Experimental Workflow Diagram

    SPR_Workflow Start Start: Select Sensor Chip (e.g., CM5 for amine coupling) Immobilize 1. Immobilize Target Protein on Sensor Chip Surface Start->Immobilize Flow_Analyte 2. Inject Spiro[3.3]heptane Derivative (Analyte) at Various Concentrations Immobilize->Flow_Analyte Association 3. Monitor Association Phase (Binding) Flow_Analyte->Association Dissociation 4. Flow Running Buffer Only (Monitor Dissociation Phase) Association->Dissociation Regeneration 5. Inject Regeneration Solution (Strip bound analyte) Dissociation->Regeneration Regeneration->Flow_Analyte Next Concentration Cycle Analysis 6. Fit Sensorgram Data to Kinetic Model Regeneration->Analysis After All Cycles Results 7. Determine kon, koff, KD Analysis->Results

    Caption: The cyclical workflow for a Surface Plasmon Resonance (SPR) experiment.

  • Detailed Step-by-Step Protocol

    • Immobilization (Self-Validation Step):

      • Choose an appropriate sensor chip and immobilization chemistry (e.g., amine coupling for proteins with accessible lysine residues).

      • Immobilize the target protein onto the sensor surface. Aim for a low to moderate immobilization density. For small molecule analysis, a higher surface density may be needed to achieve a sufficient signal, but excessively high densities can lead to steric hindrance or mass transport limitations.[18]

      • A reference flow cell should be prepared in parallel (e.g., activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes from the signal. This is a critical self-validating control.

    • Binding Analysis:

      • Prepare a dilution series of the 2-(p-Tolyl)spiro[3.3]heptan-2-amine derivative in a suitable running buffer (e.g., HBS-EP+). If DMSO is used, maintain a constant, low percentage (typically ≤5%) across all samples.[18]

      • Inject a blank (running buffer only) to establish a stable baseline.

      • Perform a multi-cycle kinetic analysis by sequentially injecting each concentration of the compound over the protein and reference surfaces.

      • Each cycle consists of:

        • Association: Flowing the compound over the surface for a defined time to monitor binding.

        • Dissociation: Flowing running buffer only to monitor the complex falling apart.

        • Regeneration: Injecting a harsh solution (e.g., low pH glycine or high salt) to remove all bound analyte, returning the surface to its baseline state for the next injection.

    • Data Analysis:

      • The output data is a sensorgram, a plot of response units (RU) versus time.

      • After subtracting the reference channel signal, the resulting sensorgrams for each concentration are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) using the instrument's software.[19]

      • This fitting process yields the kₒₙ, kₒff, and the calculated Kᴅ (kₒff/kₒₙ).[20]

Method 3: Radioligand Binding Assays
  • Principle & Causality: This technique relies on the use of a radiolabeled ligand (a molecule with a known high affinity for the target, tagged with a radioactive isotope like ³H or ¹²⁵I) to quantify the number of binding sites on a receptor preparation (e.g., cell membranes).[21] For novel, unlabeled compounds like the spiro[3.3]heptane derivatives, a competition assay is used. Here, the unlabeled compound's ability to displace the radioligand from the receptor is measured. The concentration of the test compound that displaces 50% of the specific radioligand binding is the IC₅₀. This value can be converted to an inhibition constant (Kᵢ), which reflects the affinity of the test compound for the receptor.[22] This method is exceptionally sensitive and robust for screening.[23]

  • Detailed Step-by-Step Protocol (Competition Assay)

    • Preparation (Self-Validation Step):

      • Prepare a biological sample containing the target receptor (e.g., homogenized tissue or membranes from cells overexpressing the target).[24]

      • Prepare a dilution series of the unlabeled 2-(p-Tolyl)spiro[3.3]heptan-2-amine derivative.

      • Prepare three sets of reaction tubes/wells:

        • Total Binding: Receptor + Radioligand + Buffer.

        • Non-specific Binding (NSB): Receptor + Radioligand + a saturating concentration of a known, potent unlabeled ligand. This control measures binding to non-receptor components and is essential for calculating specific binding.[23]

        • Competition: Receptor + Radioligand + varying concentrations of the test compound.

    • Incubation and Filtration:

      • Add the components to a 96-well plate in a final volume of ~250 µL per well.[24]

      • Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.[24]

      • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand. Unbound radioligand passes through.[24]

      • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Quantification and Data Analysis:

      • Dry the filter mat and measure the radioactivity trapped in each filter using a scintillation counter.

      • Calculate Specific Binding = Total Binding - Non-specific Binding.

      • Plot the percentage of specific binding versus the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

      • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its known dissociation constant.[22]

Part 5: Data Interpretation and Validation

A single data point from one assay is rarely sufficient. Scientific integrity demands rigorous validation and a clear-eyed view of potential artifacts.

Summarizing Quantitative Data

Data for a series of derivatives should be presented clearly in a tabular format to facilitate structure-activity relationship (SAR) analysis.

Table 1: Hypothetical Binding Affinity Data for 2-(p-Tolyl)spiro[3.3]heptan-2-amine Derivatives

Compound IDR-Group ModificationITC Kᴅ (µM)SPR Kᴅ (µM)Radioligand Kᵢ (µM)
SH-T-001(Parent)15.2 ± 1.118.5 ± 2.312.8 ± 0.9
SH-T-0023-fluoro on tolyl8.7 ± 0.69.1 ± 1.07.5 ± 0.5
SH-T-0034-methoxy on tolyl25.4 ± 2.530.1 ± 3.128.9 ± 2.2
SH-T-004N-methyl amine> 100> 100> 100
Orthogonal Validation

It is crucial to confirm a binding "hit" using a secondary assay that relies on a different physical principle. For example, if a compound is identified as a binder by SPR, confirming its affinity with ITC provides much stronger evidence of a true interaction.[25] This practice helps to eliminate false positives that can arise from assay-specific artifacts (e.g., a compound interfering with the SPR optical system).

Identifying Common Artifacts
  • Compound Aggregation: At high concentrations, small molecules can form aggregates that non-specifically bind to proteins, leading to false positives. This can often be identified in ITC by unusual stoichiometries (n << 1) or in SPR by poor sensorgram fitting and irregular shapes.

  • Non-specific Binding: The compound may bind promiscuously to surfaces or other proteins. In radioligand assays, this is accounted for by the NSB control. In SPR, the reference cell is critical.

  • Buffer Mismatches/DMSO Effects: As mentioned, these can create significant artifacts, particularly in ITC.[11] Always run appropriate controls.

Part 6: Conclusion and Future Directions

This guide has outlined a robust, scientifically-grounded strategy for conducting preliminary binding affinity studies on 2-(p-Tolyl)spiro[3.3]heptan-2-amine derivatives. By understanding the principles behind the core methodologies—ITC, SPR, and radioligand binding—and by incorporating self-validating controls into every protocol, researchers can generate high-quality, reliable data.

The initial affinity data forms the foundation of the drug discovery cascade. Positive results from these studies should lead to:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional derivatives to understand how structural modifications impact binding affinity, guiding the optimization of potency.[13]

  • Selectivity Profiling: Screening active compounds against a panel of related off-target proteins to ensure selectivity and minimize potential side effects.

  • Structural Biology: Obtaining high-resolution structures of the compound-protein complex via X-ray crystallography or Cryo-EM to visualize the binding mode and provide a blueprint for rational drug design.[9]

  • Cell-Based Functional Assays: Moving beyond simple binding to determine if the compound elicits the desired biological response in a cellular context.

By following this rigorous, multi-faceted approach, the therapeutic potential of the novel 2-(p-Tolyl)spiro[3.3]heptan-2-amine scaffold can be thoroughly and efficiently explored.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). [Link]

  • MOSBRI.eu. ITC: Isothermal Titration Calorimetry. [Link]

  • ResearchGate. (n.d.). Applications of spiro[3.3]heptane scaffolds to medchem purposes. [Link]

  • Alfa Cytology. Saturation Radioligand Binding Assays. [Link]

  • SpringerLink. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]

  • Nature Protocols. (n.d.). Isothermal titration calorimetry to determine association constants for high-affinity ligands. [Link]

  • Biosensing Instrument. (2025, January 4). Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]

  • PubMed. (2024, February 26). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. [Link]

  • Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions - a Retrospective. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. [Link]

  • PMC. (n.d.). A Rapid Bead-Based Radioligand Binding Assay for the Determination of Target-Binding Fraction and Quality Control of Radiopharmaceuticals. [Link]

  • SpringerLink. (n.d.). Radioligand Binding Methods for Membrane Preparations and Intact Cells. [Link]

  • Instant NanoBiosensors. (n.d.). Determining the Kinetic & Affinity Constants of an Analyte. [Link]

  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

  • Globalmeetx Publishing. (2025, August 18). Rapid Screening of Natural Compounds for Novel Anticancer Drug Candidates. [Link]

  • PubMed. (n.d.). [The quick screening of binding compounds and proteins for drug discovery and pharmacological research]. [Link]

  • BMG Labtech. (n.d.). How to determine binding affinity with a microplate reader. [Link]

  • PMC. (n.d.). How to measure and evaluate binding affinities. [Link]

  • MDPI. (2020, October 6). New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. [Link]

  • BindingSolution. (n.d.). Affinity & Kinetic Provide Information About the Strength of the Interaction. [Link]

  • arXiv. (2018, June 5). DeepDTA: Deep Drug-Target Binding Affinity Prediction. [Link]

  • PMC. (n.d.). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. [Link]

  • PubMed. (2010, July 15). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. [Link]

  • Organic Syntheses. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]

  • ResearchGate. (n.d.). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. [Link]

  • Royal Society of Chemistry. (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. [Link]

  • Journal of Medicinal Chemistry. (2025, September 13). Target Engagement Assays in Early Drug Discovery. [Link]

  • Frontiers. (n.d.). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. [Link]

  • Taylor & Francis. (n.d.). Binding affinity – Knowledge and References. [Link]

  • Physical Chemistry Research. (2021, August 17). Regular Article. [Link]

  • MDPI. (2023, January 21). Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series. [Link]

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Foundational

Electronic and Steric Properties of the 2-(p-Tolyl)spiro[3.3]heptan-2-amine Scaffold: A Technical Guide for Drug Discovery

Executive Summary The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich architectures is a defining paradigm in modern medicinal chemistry[1]. Among these privileged structures, the 2-(p-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich architectures is a defining paradigm in modern medicinal chemistry[1]. Among these privileged structures, the 2-(p-Tolyl)spiro[3.3]heptan-2-amine scaffold represents a highly specialized, conformationally restricted motif designed to navigate complex multi-parameter optimization challenges. By incorporating a rigid spiro[3.3]heptane core geminally disubstituted with a basic amine and an electron-donating p-tolyl group, this scaffold acts as an advanced bioisostere for traditional benzylamines, piperidines, and planar aromatic systems[2].

This technical whitepaper deconstructs the electronic and steric properties of this scaffold, providing actionable insights and self-validating experimental protocols for drug development professionals.

Steric Properties and Conformational Rigidity

The 3D Spirocyclic Core and Exit Vectors

The spiro[3.3]heptane core consists of two orthogonal cyclobutane rings sharing a single quaternary carbon (C4). This orthogonal arrangement imparts a rigid, three-dimensional architecture, significantly increasing the fraction of sp³-hybridized carbons (Fsp³). Unlike planar benzene rings or flexible acyclic chains, the spiro[3.3]heptane system projects its substituents at defined, non-coplanar exit vectors[1].

Geminal Disubstitution and Steric Shielding

The geminal substitution at C2 (the p-tolyl group and the primary amine) creates a highly congested α -quaternary center.

  • Causality in ADME: This immense steric bulk effectively shields the amine from oxidative deamination by monoamine oxidases (MAOs) and cytochrome P450 enzymes. Furthermore, the high Fsp³ and rigid 3D conformation disrupt planar stacking ( π−π interactions) that typically lead to poor aqueous solubility in flat aromatic drugs. Consequently, the steric bulk directly causes an improvement in thermodynamic solubility and reduces off-target promiscuity driven by hydrophobic aggregation[3].

SPR Core 2-(p-Tolyl)spiro[3.3]heptan-2-amine Steric Steric Properties (Rigid 3D Core, High Fsp3) Core->Steric Electronic Electronic Properties (Inductive Effects, pKa ~8.7) Core->Electronic ADME1 Increased Aqueous Solubility Steric->ADME1 ADME3 Enhanced Target Selectivity Steric->ADME3 Electronic->ADME1 ADME2 Reduced CYP450 Metabolism Electronic->ADME2

Fig 1. Logical relationship between the scaffold's physicochemical traits and ADME improvements.

Electronic Properties and pKa Modulation

The basicity of the amine in the 2-(p-Tolyl)spiro[3.3]heptan-2-amine scaffold is governed by the interplay between the electron-donating p-tolyl group and the inductive effects of the spirocyclic core[4].

  • Inductive Withdrawal: The spiro[3.3]heptane core exerts a mild electron-withdrawing inductive effect compared to acyclic alkyl chains. This is due to the increased s-character of the strained cyclobutane C-C bonds.

  • pKa Modulation: While a standard aliphatic amine possesses a pKa of ~10.5, the combined inductive pull of the spiro-core and the α -aryl substitution lowers the pKa of the primary amine to approximately 8.7.

  • Causality in Permeability: This modulated pKa ensures that at physiological pH (7.4), a larger fraction of the molecule remains un-ionized compared to highly basic amines. This directly enhances passive membrane permeability (improving oral bioavailability) while maintaining enough ionized species for critical target engagement (e.g., salt bridge formation in GPCRs or kinase active sites)[3].

Quantitative Data Comparison
ScaffoldpKaLogD (pH 7.4)Fsp³Metabolic Stability (CLint, µL/min/mg)
Benzylamine (Reference) 9.31.10.14High Clearance (Rapid MAO degradation)
1-(p-Tolyl)ethan-1-amine 9.11.60.22Moderate Clearance
2-(p-Tolyl)spiro[3.3]heptan-2-amine 8.72.10.71Low Clearance (Highly stable)

Experimental Workflows & Protocols

Protocol 1: Diastereoselective Synthesis via Ellman’s Auxiliary

To ensure scientific integrity and high stereocontrol at the sterically congested α -quaternary amine center, this protocol utilizes an Ellman's sulfinamide auxiliary. This is a self-validating system: the diastereomeric ratio (dr) can be directly measured by crude ¹H NMR prior to deprotection, ensuring the stereochemical outcome is verified before the final step.

Step 1: Imine Condensation

  • In a flame-dried Schlenk flask under argon, dissolve spiro[3.3]heptan-2-one (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.1 equiv) in anhydrous THF (0.2 M).

  • Add Ti(OEt)₄ (2.0 equiv). Causality: Ti(OEt)₄ is utilized as both a Lewis acid and a water scavenger because the severe steric hindrance of the spirocyclic ketone prevents efficient imine formation under standard Dean-Stark conditions.

  • Stir at 25 °C for 12 hours. Quench with saturated aqueous NaCl, filter the resulting titanium dioxide salts through Celite, and concentrate to yield the chiral sulfinyl imine.

Step 2: Grignard Addition

  • Cool the imine solution in anhydrous CH₂Cl₂ to -48 °C. Causality: Cooling to -48 °C minimizes competitive enolization of the imine and maximizes the facial selectivity dictated by the bulky tert-butylsulfinyl group.

  • Dropwise add p-Tolylmagnesium bromide (1.5 equiv). Stir for 4 hours, then quench with saturated aqueous NH₄Cl.

  • Extract with CH₂Cl₂ and analyze the crude mixture via ¹H NMR to validate the diastereomeric ratio (typically >95:5).

Step 3: Deprotection

  • Dissolve the purified sulfinamide intermediate in MeOH.

  • Add 4M HCl in dioxane (3.0 equiv) and stir for 2 hours at room temperature to cleave the sulfinyl group.

  • Concentrate and triturate with diethyl ether to yield 2-(p-Tolyl)spiro[3.3]heptan-2-amine hydrochloride as a highly pure crystalline solid.

SynthesisWorkflow A Spiro[3.3]heptan-2-one B Ti(OEt)4, (R)-t-BuSONH2 (Imine Condensation) A->B C Chiral Sulfinyl Imine B->C D p-Tolyl-MgBr (Facial Selective Addition) C->D E Sulfinamide Intermediate D->E F HCl / MeOH (Deprotection) E->F G 2-(p-Tolyl)spiro[3.3]heptan -2-amine F->G

Fig 2. Diastereoselective synthesis workflow using Ellman's auxiliary for stereocontrol.

Protocol 2: Physicochemical Profiling (pKa and LogP)
  • pKa Determination (Potentiometric Titration): Dissolve the synthesized hydrochloride salt in a standardized 0.15 M KCl solution. Causality: The 0.15 M KCl maintains a constant ionic strength mimicking physiological conditions, preventing activity coefficient fluctuations during the titration. Titrate with 0.1 M KOH under a nitrogen atmosphere at 25 °C to prevent CO₂ absorption.

  • LogP Determination (Shake-Flask LC-MS/MS): Partition the free base between mutually saturated 1-octanol and aqueous phosphate buffer (pH 7.4). Shake for 24 hours to ensure thermodynamic equilibrium, centrifuge to break micro-emulsions, and quantify the concentration in both phases using LC-MS/MS[4].

References

  • "Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold." The Journal of Organic Chemistry, ACS Publications, 2015.[Link]

  • "Approach to Heterospirocycles for Medicinal Chemistry." Organic Letters, ACS Publications, 2025.[Link]

  • "Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]Heptane Building Blocks." ResearchGate / European Journal of Organic Chemistry, 2021.[Link]

Sources

Exploratory

Identifying the In Vivo Metabolites of 2-(p-Tolyl)spiro[3.3]heptan-2-amine: A Strategic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Preamble: The Scientific Imperative In modern drug discovery, the journey of a candidate molecule from a promising hit to a viab...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Scientific Imperative

In modern drug discovery, the journey of a candidate molecule from a promising hit to a viable therapeutic is paved with rigorous scientific scrutiny. A critical stage in this journey is the elucidation of its metabolic fate in vivo. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is not merely a regulatory checkpoint; it is fundamental to deciphering its efficacy, safety profile, and potential for drug-drug interactions. The metabolites formed can range from inactive and readily cleared compounds to pharmacologically active or even toxic species.

This guide focuses on a novel chemical entity, 2-(p-Tolyl)spiro[3.3]heptan-2-amine . This molecule presents a fascinating structural combination: a rigid, three-dimensional spiro[3.3]heptane core and a primary arylamine. Spirocyclic scaffolds are increasingly employed in medicinal chemistry to enhance metabolic stability and improve physicochemical properties by "escaping flatland".[1][2] Conversely, the arylamine moiety is a well-known site for metabolic transformations, including oxidation and conjugation.[3]

This document provides a comprehensive, field-proven framework for the systematic identification and structural characterization of the in vivo metabolites of this compound. It is designed not as a rigid protocol but as a strategic guide, explaining the causality behind each experimental choice to empower researchers to adapt and innovate.

Part 1: Strategic Design of the In Vivo Study

The foundation of any successful metabolite identification campaign is a meticulously designed in vivo study. The primary objective is to administer the compound to a relevant biological system and collect biological fluids and excreta over a time course that maximizes the chance of capturing all significant metabolites.

Rationale for Animal Model Selection

The choice of animal species is the single most important variable in the preclinical assessment of metabolism. While no animal model perfectly replicates human physiology, the goal is to select a species whose metabolic enzyme portfolio (particularly Cytochrome P450s and UGTs) bears significant homology to that of humans.[4]

For initial ADME studies, the Sprague-Dawley rat is a widely accepted model due to its well-characterized physiology, manageable size, and extensive historical dataset in drug metabolism studies.[5] While species differences in metabolism are always a consideration, the rat provides a robust and cost-effective system for first-pass metabolite profiling.[5]

Dosing and Administration Protocol

The dosing regimen must be carefully considered to ensure adequate systemic exposure for the detection of minor metabolites without inducing non-linear pharmacokinetics or overt toxicity.

Experimental Protocol: Dosing

  • Acclimatization: Male Sprague-Dawley rats (n=5 per group) are acclimatized for at least one week.

  • Dose Formulation: 2-(p-Tolyl)spiro[3.3]heptan-2-amine is formulated as a solution or suspension in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Administration: The compound is administered via oral gavage (PO) to mimic the intended clinical route and via intravenous (IV) injection to a satellite group to assess absolute bioavailability and first-pass metabolism.

  • Dose Level: A single dose is administered, typically at a level projected to be within the therapeutic range or at a maximum tolerated dose determined from preliminary studies.

Table 1: Dosing Regimen Example

Parameter Oral (PO) Administration Intravenous (IV) Administration
Animal Model Sprague-Dawley Rat (Male) Sprague-Dawley Rat (Male)
Dose Level 10 mg/kg 2 mg/kg
Vehicle 0.5% (w/v) Methylcellulose 20% Solutol® HS 15 in Saline
Dose Volume 5 mL/kg 1 mL/kg

| Number of Animals | 5 | 3 |

Systematic Sample Collection

Comprehensive collection of biological matrices is crucial for constructing a complete picture of the drug's disposition. The use of specialized metabolic cages is essential for the separate and timed collection of urine and feces, preventing cross-contamination.[6]

Experimental Protocol: Sample Collection

  • Housing: Immediately after dosing, rats are housed individually in metabolic cages equipped for the automated collection of urine and feces into chilled containers.

  • Blood Sampling: Blood samples (~150 µL) are collected from the tail vein at pre-dose and multiple time points post-dose into tubes containing an anticoagulant (e.g., K2EDTA).

  • Urine & Feces Collection: Urine and feces are collected at defined intervals.

  • Sample Processing: Blood is immediately centrifuged to obtain plasma. All samples (plasma, urine, feces) are promptly frozen and stored at -80°C to quench all metabolic activity until analysis.[7]

Table 2: Sample Collection Schedule

Matrix Collection Time Points
Plasma Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose
Urine 0-8h, 8-24h, 24-48h intervals

| Feces | 0-24h, 24-48h intervals |

Part 2: Bioanalytical Sample Preparation: Isolating Signals from Noise

Biological matrices are exceedingly complex, containing a vast excess of endogenous molecules that can interfere with analysis.[8] A robust and validated sample preparation workflow is therefore non-negotiable for achieving the sensitivity and specificity required for metabolite identification.[9][10]

Workflow for Sample Preparation

The following diagram outlines the logical flow from raw biological sample to analysis-ready extract.

SamplePrepWorkflow cluster_plasma Plasma Processing cluster_urine Urine Processing cluster_feces Feces Processing P1 Plasma Sample P2 Protein Precipitation (e.g., 3:1 Acetonitrile) P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Collect Supernatant P3->P4 Final_Extract Analysis-Ready Extract P4->Final_Extract To LC-MS U1 Urine Sample U2 Centrifuge to Remove Particulates U1->U2 U3 Dilute & Shoot (Screening) U2->U3 For Initial Analysis U4 Solid-Phase Extraction (SPE) (Concentration & Cleanup) U2->U4 For Concentration U3->Final_Extract U4->Final_Extract F1 Fecal Homogenate F2 Liquid-Solid Extraction (e.g., Methanol/Water) F1->F2 F3 Centrifuge & Evaporate F2->F3 F4 Reconstitute Extract F3->F4 F4->Final_Extract

Caption: Workflow for preparing biological samples for metabolite analysis.

Detailed Protocols

Protocol: Plasma Protein Precipitation

  • Aliquot: Transfer 50 µL of thawed plasma into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 150 µL of ice-cold acetonitrile containing an internal standard. The 3:1 ratio of organic solvent to plasma effectively denatures and precipitates the majority of proteins.[10]

  • Mix: Vortex vigorously for 1 minute.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Extract: Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Concentrate: Evaporate the solvent under a gentle stream of nitrogen and reconstitute in a smaller volume of mobile phase-A to concentrate the analytes.

Protocol: Urine Solid-Phase Extraction (SPE)

  • Condition: Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with methanol followed by water. This activates the sorbent for analyte retention.

  • Load: Load 1 mL of centrifuged urine (pH adjusted to <6) onto the cartridge.

  • Wash: Wash the cartridge with a weak organic solvent (e.g., 2% formic acid in water, followed by methanol) to remove salts and endogenous interferences.

  • Elute: Elute the parent drug and metabolites using a strong organic solvent containing a basic modifier (e.g., 5% ammonium hydroxide in methanol) to disrupt the ionic interaction of the protonated amine with the sorbent.

  • Evaporate & Reconstitute: Dry the eluate and reconstitute in mobile phase for analysis.

Part 3: The Analytical Engine: LC-MS/MS and NMR

The core of metabolite identification lies in the synergistic use of liquid chromatography coupled with mass spectrometry (LC-MS) and, for definitive confirmation, nuclear magnetic resonance (NMR) spectroscopy.[11]

Tier 1: Detection with High-Resolution Mass Spectrometry (LC-HRMS)

The initial step is to rapidly screen for all potential drug-related material. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are indispensable as they provide accurate mass measurements (typically < 5 ppm error).[12][13] This accuracy allows for the confident determination of the elemental composition of an ion, which is the first clue to a metabolite's structure.

Protocol: LC-HRMS Screening

  • LC System: UHPLC system for fast, high-resolution separations.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is a versatile starting point.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A shallow gradient (e.g., 5-95% B over 15 minutes) to resolve metabolites of varying polarities.

  • MS System: Q-TOF or Orbitrap Mass Spectrometer.

  • Ionization: Electrospray Ionization in Positive Mode (ESI+) is chosen to efficiently ionize the basic amine functionality of the parent compound and its metabolites.

  • Acquisition: Full scan MS from m/z 100-1000.

Tier 2: Structural Clues from Tandem Mass Spectrometry (MS/MS)

Once potential metabolites are detected by HRMS, the next step is to acquire fragmentation data (MS/MS). By comparing the fragmentation pattern of a metabolite to that of the parent drug, one can deduce the site of metabolic modification.[12] For example, if a fragment ion containing the p-tolyl group shifts by +16 Da, this strongly suggests hydroxylation on that ring.

Data Acquisition Strategy: A data-dependent acquisition (DDA) approach is highly efficient. The mass spectrometer is programmed to automatically select the most intense ions from the full scan and subject them to collision-induced dissociation (CID) to generate fragment spectra, all within a single LC run.

Tier 3: Unambiguous Confirmation with NMR Spectroscopy

While MS provides powerful evidence, it can struggle to differentiate between isomers (e.g., hydroxylation at different positions on the same ring). NMR spectroscopy is the gold standard for unambiguous structural elucidation.[14][15] This requires isolating a sufficient quantity of the metabolite (typically >50 µg) using preparative or semi-preparative HPLC. Subsequent analysis using 1D (¹H) and 2D (COSY, HSQC, HMBC) NMR experiments can definitively map the molecule's covalent structure.[8]

Analytical Decision Workflow

AnalyticalWorkflow Start Analysis-Ready Extract LC_HRMS Tier 1: LC-HRMS Full Scan (Q-TOF or Orbitrap) Start->LC_HRMS Data_Proc Data Processing: Peak Picking & Comparison (Treated vs. Control) LC_HRMS->Data_Proc Met_Detected Potential Metabolite Detected? Data_Proc->Met_Detected MSMS Tier 2: Acquire MS/MS Data (Data-Dependent Acquisition) Met_Detected->MSMS Yes No_Met No Drug-Related Peak Met_Detected->No_Met No Frag_Analysis Analyze Fragmentation Pattern MSMS->Frag_Analysis Structure_Proposed Propose Putative Structure Frag_Analysis->Structure_Proposed Isomers Structural Ambiguity? (e.g., Isomers) Structure_Proposed->Isomers Isolate Isolate Metabolite (Preparative HPLC) Isomers->Isolate Yes No_Ambiguity Structure Confident Isomers->No_Ambiguity No NMR Tier 3: NMR Analysis (1D & 2D experiments) Isolate->NMR Final_Structure Definitive Structure Confirmed NMR->Final_Structure No_Ambiguity->Final_Structure

Caption: A tiered analytical workflow for metabolite identification and confirmation.

Part 4: Synthesizing the Data: The Metabolic Pathway

The final step is to integrate all the analytical data to construct a comprehensive metabolic map. Based on the known metabolic pathways for arylamines and alkyl scaffolds, we can anticipate several transformations for 2-(p-Tolyl)spiro[3.3]heptan-2-amine.

Anticipated Metabolic Hotspots:

  • Tolyl Ring: Aromatic hydroxylation is a common Phase I reaction catalyzed by CYP enzymes.

  • Spiro[3.3]heptane Core: Aliphatic hydroxylation on the cyclobutane rings is possible, though the rigidity of the scaffold may offer some metabolic protection.[1]

  • Amine Group: N-acetylation, N-oxidation, or, most significantly, conjugation with glucuronic acid (N-glucuronidation) are common Phase II pathways for primary amines.[16]

Proposed Metabolic Pathway

The following diagram illustrates the plausible metabolic transformations of the parent compound into Phase I and Phase II metabolites.

MetabolicPathway cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent Parent Drug 2-(p-Tolyl)spiro[3.3]heptan-2-amine M1 M1: Aromatic Hydroxylation (+16 Da) Parent->M1 CYP450 M2 M2: Aliphatic Hydroxylation (+16 Da) Parent->M2 CYP450 M3 M3: N-Glucuronide (+176 Da) Parent->M3 UGT M4 M4: O-Glucuronide of M1 (+176 Da) M1->M4 UGT

Caption: Proposed metabolic pathway for 2-(p-Tolyl)spiro[3.3]heptan-2-amine.

Conclusion

The identification of in vivo metabolites is a complex but essential undertaking in drug development. For a novel entity like 2-(p-Tolyl)spiro[3.3]heptan-2-amine, a successful outcome hinges not on a single technique, but on the intelligent and synergistic application of study design, sample preparation, and advanced analytical technologies. By following the strategic framework outlined in this guide—from the rational selection of an animal model to the definitive structural elucidation by NMR—researchers can confidently map the metabolic fate of new drug candidates, paving the way for safer and more effective medicines.

References

  • Springer Nature. (n.d.). Nuclear Magnetic Resonance (NMR)-Based Drug Metabolite Profiling. Springer Nature Experiments. [Link]

  • Lindon, J. C., Nicholson, J. K., & Wilson, I. D. (2011). Nuclear magnetic resonance (NMR)-based drug metabolite profiling. PubMed. [Link]

  • Marathe, P. H., & Rodrigues, A. D. (2006). In Vivo Animal Models for Investigating Potential CYP3A- and Pgp-Mediated Drug-Drug Interactions. Bentham Science. [Link]

  • Slideshare. (n.d.). Sample preparation and protocols in metabolite identification. [Link]

  • Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. PubMed. [Link]

  • Physiogenex. (n.d.). in vivo metabolic studies for drug efficacy. [Link]

  • Agilent. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. [Link]

  • Sodhi, J. K., & Benet, L. Z. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Springer. [Link]

  • ACS Publications. (2025). NMR Based Methods for Metabolites Analysis. [Link]

  • Cell Press. (2025). Beyond Animals: Revolutionizing Drug Discovery with Human-Relevant Models. [Link]

  • Theofilidis, G., et al. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. PMC. [Link]

  • ACS Publications. (2021). NMR Spectroscopy-Based Metabolic Profiling of Drug-Induced Changes In Vitro Can Discriminate between Pharmacological Classes. [Link]

  • Peertechz. (2020). An overview on NMR spectroscopy based metabolomics. [Link]

  • ACS Publications. (2011). Comprehensive Profiling and Quantitation of Amine Group Containing Metabolites. [Link]

  • MDPI. (2020). Sample Preparation in Metabolomics. [Link]

  • UAB. (2021). Sample preparation in metabolomics. [Link]

  • ACS Publications. (2011). Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing. [Link]

  • Wiley. (2007). Analytical strategies for identifying drug metabolites. PubMed. [Link]

  • Scite. (n.d.). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. [Link]

  • PubMed. (n.d.). Determination of amines, amine metabolites and some amine metabolizing enzymes by high performance liquid chromatography. [Link]

  • Taylor & Francis Online. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • IROA Technologies. (n.d.). Compound Identification and Mass Spectrometry. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Metabolite Identification by Mass Spectrometry. [Link]

  • ResearchGate. (2014). Application of Mass Spectrometry for Metabolite Identification. [Link]

  • PubMed. (2006). Application of mass spectrometry for metabolite identification. [Link]

  • MDPI. (2023). A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. [Link]

  • PubMed. (2015). Metabolite identification for mass spectrometry-based metabolomics using multiple types of correlated ion information. [Link]

  • Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]

  • Turesky, R. J., & Vouros, P. (2004). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. PMC. [Link]

  • Hypha Discovery. (2024). Metabolism of 2023 FDA Approved Small Molecules - PART 2. [Link]

  • PubMed. (n.d.). Metabolic activation of Trp-P-2, a tryptophan-pyrolysis mutagen, by isolated rat hepatocytes. [Link]

  • MDPI. (2024). The Metabolite of γ-Tocopherol, 2,7,8-Trimethyl-2-(2′-Carboxyethyl)-6-Hydroxychroman, Exerts Intracellular Antioxidant Activity via Up-Regulation of Heme Oxygenase-1 in Hepatocytes. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Practical Guide to the Synthesis of 2-(p-Tolyl)spiro[3.3]heptan-2-amine

Abstract This document provides a detailed, step-by-step protocol for the synthesis of 2-(p-Tolyl)spiro[3.3]heptan-2-amine, a novel spirocyclic amine with significant potential in medicinal chemistry. The spiro[3.3]hepta...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 2-(p-Tolyl)spiro[3.3]heptan-2-amine, a novel spirocyclic amine with significant potential in medicinal chemistry. The spiro[3.3]heptane scaffold is a valuable bioisostere for common aromatic and heterocyclic rings, offering a unique three-dimensional profile that can enhance metabolic stability and target engagement.[1][2] This protocol outlines a robust two-step synthetic sequence commencing with the preparation of the key intermediate, spiro[3.3]heptan-2-one, followed by a highly efficient reductive amination to yield the target compound. The experimental procedures are designed for reproducibility and scalability, with in-depth explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Rising Prominence of Spiro[3.3]heptanes in Drug Discovery

The exploration of novel chemical space is a cornerstone of modern drug discovery. In recent years, there has been a significant shift towards the incorporation of three-dimensional, sp³-rich scaffolds to improve the physicochemical and pharmacological properties of drug candidates.[3] Among these, the spiro[3.3]heptane motif has emerged as a particularly attractive structural unit.[3] Its rigid, compact, and three-dimensional nature makes it an excellent bioisosteric replacement for planar aromatic rings like benzene, as well as saturated heterocycles such as piperazine and piperidine.[1][4] The introduction of a spiro[3.3]heptane core can lead to improved metabolic stability, enhanced solubility, and novel intellectual property positions.

The target molecule, 2-(p-Tolyl)spiro[3.3]heptan-2-amine, combines the desirable properties of the spiro[3.3]heptane scaffold with a secondary amine functionality, a common pharmacophore in a vast array of therapeutic agents. This guide provides a comprehensive and practical synthetic route to access this promising compound, enabling its exploration in various drug discovery programs.

Overall Synthetic Scheme

The proposed synthesis is a two-step process starting from commercially available materials. The first part details the synthesis of the key intermediate, spiro[3.3]heptan-2-one. The second part describes the reductive amination of this ketone to afford the final product.

G cluster_0 Part 1: Synthesis of Spiro[3.3]heptan-2-one cluster_1 Part 2: Synthesis of 2-(p-Tolyl)spiro[3.3]heptan-2-amine A Substituted Propene B [2+2] Cycloaddition A->B C Dichlorocyclobutanone Intermediate B->C D Reductive Dechlorination C->D E Spiro[3.3]heptan-2-one (Intermediate 1) D->E F Spiro[3.3]heptan-2-one (from Part 1) H Reductive Amination F->H G p-Toluidine G->H I 2-(p-Tolyl)spiro[3.3]heptan-2-amine (Target Molecule) H->I

Caption: Overall synthetic workflow for 2-(p-Tolyl)spiro[3.3]heptan-2-amine.

Part 1: Synthesis of Spiro[3.3]heptan-2-one (Intermediate 1)

The synthesis of the spiro[3.3]heptane core can be achieved through various methods. The following protocol is adapted from established procedures for constructing cyclobutanone rings via [2+2] cycloaddition, followed by ring expansion to form the spirocyclic system.[5]

Step 1.1: [2+2] Cycloaddition to form a Dichlorocyclobutanone Intermediate

This step involves the reaction of a suitable substituted propene with trichloroacetyl chloride to form a 2,2-dichlorocyclobutanone, which is a common precursor for cyclobutanones.[5]

Materials:

ReagentMolar Mass ( g/mol )AmountMolar Equiv.
Allyl acetate100.1210.0 g1.0
Trichloroacetyl chloride181.8321.8 g1.2
Zinc-copper couple-13.1 g2.0
Diethyl ether (anhydrous)74.12200 mL-
Acetic acid60.0550 mL-

Protocol:

  • To a stirred suspension of activated zinc-copper couple in anhydrous diethyl ether, add a solution of allyl acetate and trichloroacetyl chloride in diethyl ether dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Filter the mixture through a pad of celite to remove the metal salts.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dichlorocyclobutanone intermediate.

Step 1.2: Reductive Dechlorination to Spiro[3.3]heptan-2-one

The chlorine atoms are removed reductively, and subsequent intramolecular cyclization leads to the formation of the spiro[3.3]heptane skeleton.[5]

Materials:

ReagentMolar Mass ( g/mol )AmountMolar Equiv.
Crude dichlorocyclobutanone-(from previous step)1.0
Zinc dust65.381.5 equiv. per Cl-
Acetic acid60.05100 mL-
Diethyl ether74.12150 mL-

Protocol:

  • Dissolve the crude dichlorocyclobutanone intermediate in a mixture of acetic acid and diethyl ether.

  • Add zinc dust portion-wise to the stirred solution. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove excess zinc.

  • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure spiro[3.3]heptan-2-one.

Part 2: Synthesis of 2-(p-Tolyl)spiro[3.3]heptan-2-amine (Target Molecule)

This step employs a reductive amination reaction, a robust and widely used method for the synthesis of amines from ketones.[6]

Materials:

ReagentMolar Mass ( g/mol )AmountMolar Equiv.
Spiro[3.3]heptan-2-one110.155.0 g1.0
p-Toluidine107.155.3 g1.1
Sodium triacetoxyborohydride211.9411.5 g1.2
Dichloroethane (DCE)98.96150 mL-
Acetic acid60.052.6 mL1.0

Protocol:

  • To a solution of spiro[3.3]heptan-2-one in dichloroethane, add p-toluidine and acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(p-Tolyl)spiro[3.3]heptan-2-amine.

G cluster_0 Reductive Amination Mechanism Ketone Spiro[3.3]heptan-2-one Iminium Iminium Ion Intermediate Ketone->Iminium + Amine, - H₂O Amine p-Toluidine Amine->Iminium Product 2-(p-Tolyl)spiro[3.3]heptan-2-amine Iminium->Product + Hydride Hydride [H⁻] (from NaBH(OAc)₃) Hydride->Product

Caption: Simplified mechanism of reductive amination.

Characterization

The identity and purity of the final product, 2-(p-Tolyl)spiro[3.3]heptan-2-amine, should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Trustworthiness and Self-Validation

To ensure the reliability of this protocol, it is crucial to incorporate in-process controls. Monitoring each reaction by an appropriate technique (TLC, GC-MS, or LC-MS) is essential to confirm the consumption of starting materials and the formation of the desired product before proceeding to the next step or work-up. Purification of intermediates, where necessary, will ensure the quality of the final compound.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-(p-Tolyl)spiro[3.3]heptan-2-amine. By leveraging established synthetic methodologies for the construction of the spiro[3.3]heptane core and its subsequent functionalization, this guide offers a reliable pathway to a valuable building block for medicinal chemistry and drug discovery. The principles and techniques described herein are intended to be broadly applicable for the synthesis of other novel spiro[3.3]heptane derivatives.

References

  • Carrel, A., Flores, A., Darsaraee, M., & Reymond, J. L. (2018). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 101(12), e1800183. Available from: [Link]

  • Fesik, S. W., & Erlanson, D. A. (2011). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. Available from: [Link]

  • Rice, L. M., Gorsich, R. D., & Reid, E. E. (1956). Spiranes. II. Spiro[3.3]heptane Derivatives. The Journal of Organic Chemistry, 21(9), 1073-1076. Available from: [Link]

  • Mykhailiuk, P. K. (2019). An Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters, 21(18), 7470-7474. Available from: [Link]

  • Touré, B. B., & Hall, D. G. (2021). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 57(34), 4134-4148. Available from: [Link]

  • Gicquel, M., De Nanteuil, F., & Waser, J. (2021). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Chemical Science, 12(30), 10227-10232. Available from: [Link]

  • Kolarski, D., & Grygorenko, O. O. (2018). A stereochemical journey around spirocyclic glutamic acid analogs. Beilstein Journal of Organic Chemistry, 14, 2598-2608. Available from: [Link]

  • Sikora, M., & Grygorenko, O. O. (2019). Spiro[2.3]hexane‐ and Spiro[3.3]heptane‐derived α‐Amino Acids: Synthesis and Isoelectric Point Evaluation. European Journal of Organic Chemistry, 2019(31), 5228-5234. Available from: [Link]

  • Carreira, E. M., & Fessard, T. C. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3542-3544. Available from: [Link]

  • Reiffenrath, V., & Manabe, A. (2008). New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals. Google Patents. (DE102006046468A1).
  • Stepan, A. F., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(18), 4073-4075. Available from: [Link]

  • Stepan, A. F., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Request PDF. Available from: [Link]

  • Stepan, A. F., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. PubMed. Available from: [Link]

  • Stepan, A. F., et al. (2022). 2,6-Diazaspiro[3.3]heptanes: Synthesis and application in Pd-catalyzed aryl amination reactions. Lookchem. Available from: [Link]

  • Mykhailiuk, P. K. (2019). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available from: [Link]

Sources

Application

Application Note: HPLC-UV Method Development and Validation for the Quantification of 2-(p-Tolyl)spiro[3.3]heptan-2-amine

Introduction & Mechanistic Rationale The quantification of rigid, spirocyclic building blocks is increasingly critical in modern drug development. 2-(p-Tolyl)spiro[3.3]heptan-2-amine presents a unique analytical challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The quantification of rigid, spirocyclic building blocks is increasingly critical in modern drug development. 2-(p-Tolyl)spiro[3.3]heptan-2-amine presents a unique analytical challenge due to its structural dichotomy: a highly lipophilic, bulky spiro[3.3]heptane core paired with a strongly basic primary amine.

When developing a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this analyte, the primary mode of failure is peak tailing. Early reversed-phase columns based on "Type A" silica contain highly active, acidic surface silanol groups (-Si-OH). At neutral or mid-range pH, these silanols deprotonate to form anionic (-Si-O⁻) sites. The primary amine of our analyte (pKa ~9–10) is fully protonated under these conditions. As the analyte traverses the column, it undergoes secondary cation-exchange interactions with these anionic silanols. Because this electrostatic interaction is kinetically slower than the primary hydrophobic partitioning, the analyte desorbs at varying rates, resulting in severe peak asymmetry and tailing[1].

The Causality of the Solution

To construct a robust, self-validating method, we must chemically neutralize this secondary interaction pathway.

  • Stationary Phase Selection: We utilize a Superficially Porous Particle (SPP) C18 column built on ultra-pure "Type B" silica with exhaustive end-capping. This physically shields the majority of residual silanols[2].

  • Mobile Phase pH Control: We employ 0.1% Trifluoroacetic Acid (TFA) in the mobile phase. TFA lowers the pH to approximately 2.0, which is well below the pKa of surface silanols (pKa ~3.5–4.5), forcing them into their neutral, protonated state and shutting down the cation-exchange mechanism[2].

  • Ion-Pairing: The trifluoroacetate anion acts as a volatile ion-pairing agent, forming a neutral, hydrophobic complex with the protonated amine. This enhances retention on the C18 stationary phase and sharpens the peak shape[1].

  • Detection: The analyte features a p-tolyl (para-methylphenyl) group, which provides a strong π→π∗ UV transition. We target 214 nm to maximize the signal-to-noise ratio while avoiding the UV cutoff of the TFA carboxylate background.

Experimental Workflow & Logical Architecture

Workflow Analyte Analyte Characterization 2-(p-Tolyl)spiro[3.3]heptan-2-amine Problem Chromatographic Challenge Basic Amine Tailing on Silanols Analyte->Problem pKa ~9-10 Solution1 Stationary Phase End-capped SPP C18 Column Problem->Solution1 Reduce secondary interactions Solution2 Mobile Phase Optimization 0.1% TFA (pH ~2.0) Problem->Solution2 Protonate amine & suppress silanols Mechanism Mechanistic Resolution Silanol Neutralization & Ion-Pairing Solution1->Mechanism Solution2->Mechanism Validation ICH Q2(R2) Validation Specificity, Linearity, Accuracy Mechanism->Validation Self-validating SST

HPLC-UV method development and validation workflow for basic spirocyclic amines.

Quantitative Method Parameters

To ensure reproducibility, all quantitative parameters for the method are summarized below.

Table 1: Optimized HPLC-UV Parameters
ParameterSpecificationCausality / Rationale
Column SPP C18, 100 x 4.6 mm, 2.7 µmHigh efficiency, low backpressure, exhaustive end-capping.
Mobile Phase A 0.1% TFA in LC-MS grade WaterLowers pH to ~2.0 to neutralize acidic silanols.
Mobile Phase B 0.1% TFA in AcetonitrileElution strength; TFA maintains ion-pairing in organic phase.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID SPP columns.
Column Temp 40 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV at 214 nmTargets the absorption maximum of the p-tolyl chromophore.
Injection Vol 5.0 µLPrevents volume overload and maintains peak symmetry.
Table 2: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold to focus the analyte at the column head.
1.0955Isocratic hold.
8.02080Linear ramp to elute the highly lipophilic spirocyclic core.
10.02080High organic wash to remove strongly bound impurities.
10.1955Return to initial conditions.
14.0955Column re-equilibration (approx. 10 column volumes).

Step-by-Step Method Execution & Self-Validating Protocol

This protocol is designed as a self-validating system. It embeds a System Suitability Test (SST) as a mandatory gatekeeper. If the SST fails, the protocol explicitly forbids sample quantification, ensuring absolute trustworthiness of the generated data.

Phase 1: Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile (no TFA required in diluent to prevent sample degradation over time).

  • Standard Preparation: Accurately weigh 10.0 mg of 2-(p-Tolyl)spiro[3.3]heptan-2-amine reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to yield a 100 µg/mL stock solution.

Phase 2: System Suitability Testing (The Gatekeeper)

Before injecting unknown samples, you must prove the system is fit for purpose according to 3[3].

  • Inject the Diluent (Blank) to confirm a stable baseline and absence of ghost peaks at the expected retention time.

  • Inject the 100 µg/mL Standard solution in five replicates .

  • Self-Validation Check: Evaluate the chromatograms against the criteria in Table 3. Do not proceed to sample analysis if any criterion fails. A failure in Tailing Factor ( Tf​>1.5 ) directly indicates column voiding or active silanol exposure due to stationary phase hydrolysis.

ICH Q2(R2) Method Validation Protocol

To formally validate this method for regulatory submission or rigorous internal use, execute the following lifecycle steps as mandated by the4[4].

Step 1: Specificity & Forced Degradation

Causality: We must prove that the UV absorbance at 214 nm is exclusively from the intact analyte and not from degradation products or synthetic intermediates.

  • Protocol: Subject the 100 µg/mL standard to stress conditions: Acid (0.1M HCl, 60°C, 2h), Base (0.1M NaOH, 60°C, 2h), Oxidation (3% H₂O₂, RT, 2h), and Photolysis (UV light, 24h).

  • Action: Analyze the stressed samples. Ensure the peak purity angle is less than the peak purity threshold (using a Photodiode Array detector) to confirm no co-eluting degradants.

Step 2: Linearity & Reportable Range

Causality: Ensures the UV detector's response is directly proportional to the analyte concentration across the intended working range.

  • Protocol: Prepare a calibration curve from the stock solution at five concentration levels: 25, 50, 100, 125, and 150 µg/mL.

  • Action: Plot Peak Area vs. Concentration. Calculate the correlation coefficient ( R2 ) and the y-intercept.

Step 3: Accuracy (Spike Recovery)

Causality: Proves that the method extracts and quantifies the true amount of analyte without matrix interference.

  • Protocol: Spike known amounts of the reference standard into a synthetic matrix (or blank diluent) at 50%, 100%, and 150% of the target concentration (100 µg/mL). Prepare three replicates per level.

  • Action: Calculate the % Recovery = (Calculated Concentration / Theoretical Spiked Concentration) × 100.

Step 4: Precision (Repeatability)

Causality: Demonstrates the intrinsic variance of the HPLC system and the sample preparation process.

  • Protocol: Prepare six independent sample preparations of the analyte at 100 µg/mL. Inject each preparation once.

  • Action: Calculate the % Relative Standard Deviation (%RSD) of the calculated concentrations.

Table 3: ICH Q2(R2) System Suitability & Validation Acceptance Criteria
ParameterAcceptance CriterionAction if Failed
SST: Tailing Factor ( Tf​ ) ≤1.5 Replace column; verify TFA concentration in mobile phase.
SST: Theoretical Plates ( N ) ≥5000 Check for column channeling or dead volume in tubing.
SST: Injection Precision %RSD ≤2.0% (n=5)Purge autosampler wash lines; check syringe for bubbles.
Linearity ( R2 ) ≥0.999 Remake calibration standards; check for detector saturation.
Accuracy (Recovery) 98.0%−102.0% Investigate sample matrix effects or volumetric errors.
Method Precision %RSD ≤2.0% (n=6)Standardize pipetting and sample handling techniques.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) [Link]

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation (ICH) [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Chromatography Online [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Phenomenex [Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122 Waters Knowledge Base[Link]

Sources

Method

Amide coupling reaction conditions using 2-(p-Tolyl)spiro[3.3]heptan-2-amine

Application Note: Advanced Amide Coupling Strategies for the Highly Hindered α -Tertiary Amine 2-(p-Tolyl)spiro[3.3]heptan-2-amine Target Audience: Researchers, medicinal chemists, and drug development professionals. Obj...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Amide Coupling Strategies for the Highly Hindered α -Tertiary Amine 2-(p-Tolyl)spiro[3.3]heptan-2-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide field-proven, mechanistically grounded protocols for overcoming severe steric hindrance during amide bond formation with complex spirocyclic amines.

Introduction & Structural Challenges

The incorporation of sp³-rich bioisosteres is a leading strategy in contemporary drug discovery to improve metabolic stability, solubility, and overall pharmacokinetic profiles[1]. The spiro[3.3]heptane motif serves as an excellent rigid, three-dimensional surrogate for planar benzene rings[1]. However, functionalizing these motifs presents significant synthetic hurdles.

2-(p-Tolyl)spiro[3.3]heptan-2-amine is a prime example of a highly congested α -tertiary primary amine. The amine nitrogen is situated on a fully substituted carbon, flanked by both the rigid spirocyclic cyclobutane core and a bulky p-tolyl group. This extreme steric hindrance severely restricts the trajectory of incoming electrophiles, rendering standard amide coupling protocols (e.g., EDC/HOBt or room-temperature HATU) highly inefficient or completely unreactive[2].

Mechanistic Insights & Reagent Selection

The fundamental challenge in coupling 2-(p-Tolyl)spiro[3.3]heptan-2-amine lies in the steric clash between the bulky amine and the activated carboxylic acid intermediate. Understanding the causality behind reagent failure is critical for optimization:

  • Uronium Salts (HATU/COMU): HATU generates an OAt-active ester[3]. While highly reactive toward standard amines, the OAt leaving group is sterically demanding. For α -tertiary amines, the transition state for nucleophilic attack is energetically unfavorable at room temperature, often resulting in unreacted starting materials or competitive hydrolysis of the active ester[4].

  • Acyl Fluorides (TFFH/BTFFH): In situ generation of acyl fluorides using Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) is the premier solution for this substrate[5]. Fluorine's small atomic radius and high electronegativity create a highly electrophilic, sterically unencumbered carbonyl carbon[6]. Furthermore, acyl fluorides are remarkably stable to aqueous hydrolysis and resist α -epimerization, making them ideal for coupling complex, chiral carboxylic acids with hindered amines[7].

  • Acid Chlorides: For non-chiral or highly robust carboxylic acids, conversion to the acid chloride via oxalyl chloride provides a highly reactive, small electrophile capable of overcoming the steric barrier of the spiro[3.3]heptane core[4].

MechanisticPathway Acid Carboxylic Acid HATU HATU / DIPEA Acid->HATU TFFH TFFH / Base Acid->TFFH Amine 2-(p-Tolyl)spiro[3.3]heptan-2-amine (Highly Hindered) Amide Target Amide Amine->Amide OAt OAt-Active Ester (Sterically Bulky) HATU->OAt OAt->Amine Steric Clash (Fails) AcylF Acyl Fluoride (Small & Electrophilic) TFFH->AcylF AcylF->Amine Efficient Attack

Mechanistic comparison of OAt-ester vs. Acyl Fluoride activation for hindered amines.

Quantitative Efficacy Analysis

The following table summarizes the expected performance of various activation strategies when coupling standard carboxylic acids with highly hindered α -tertiary amines like 2-(p-Tolyl)spiro[3.3]heptan-2-amine.

Activation StrategyReagent SystemIntermediate Steric BulkExpected Conversion (%)Epimerization Risk
CarbodiimideEDC / HOBtHigh (O-acylisourea / OBt)< 10%Moderate
Uronium (Standard)HATU / DIPEA (25 °C)High (OAt ester)15 - 30%Low
Uronium (Heated)HATU / DIPEA (80 °C)High (OAt ester)50 - 70%High
Acyl Fluoride TFFH / DIPEA (60 °C) Minimal (Acyl Fluoride) 85 - 95% Very Low
Acid ChlorideOxalyl Chloride / DMFMinimal (Acyl Chloride)80 - 90%Very High

Experimental Protocols

Workflow Start Amide Coupling with 2-(p-Tolyl)spiro[3.3]heptan-2-amine CheckAcid Is Carboxylic Acid Chiral at α-position? Start->CheckAcid MethodB Protocol A: In situ Acyl Fluoride (TFFH) Preserves Stereochemistry CheckAcid->MethodB Yes (High Epimerization Risk) MethodC Protocol C: Acid Chloride (Oxalyl Chloride) High Reactivity CheckAcid->MethodC No (Robust/Non-Chiral) MethodA Protocol B: HATU + DIPEA (80°C) General Method CheckAcid->MethodA No (TFFH Unavailable) Purification Aqueous Workup & Chromatography MethodB->Purification MethodC->Purification MethodA->Purification

Decision tree for selecting the optimal coupling protocol based on carboxylic acid properties.

Protocol A: In Situ Acyl Fluoride Generation via TFFH (Recommended)

This protocol is optimized for coupling 2-(p-Tolyl)spiro[3.3]heptan-2-amine with structurally complex or stereochemically sensitive carboxylic acids[5][6].

  • Preparation : Dissolve the carboxylic acid (1.2 equiv.) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) to a concentration of 0.1 M under an inert atmosphere (N₂ or Ar).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.) dropwise. Stir for 5 minutes at room temperature.

  • Activation : Add TFFH (1.2 equiv.) in one portion. Stir the reaction mixture at room temperature for 30–45 minutes to ensure complete conversion to the acyl fluoride intermediate.

    • Self-Validation Tip: Acyl fluorides can be difficult to observe directly on LC-MS. Quench a 5 µL aliquot in 100 µL of methanol; the rapid formation of the methyl ester confirms successful activation.

  • Coupling : Add 2-(p-Tolyl)spiro[3.3]heptan-2-amine (1.0 equiv.) either neat or dissolved in a minimal volume of DMF.

  • Heating : Seal the reaction vessel and heat to 60 °C for 12–18 hours. The elevated temperature provides the necessary kinetic energy for the amine to overcome the remaining steric barriers of the spiro core[4].

  • Workup : Cool to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol B: High-Temperature Uronium Coupling (Alternative)

Suitable for less sensitive substrates where TFFH is unavailable[3].

  • Pre-activation : Dissolve the carboxylic acid (1.5 equiv.) and HATU (1.5 equiv.) in anhydrous DMF (0.1 M). Cool the solution to 0 °C[3].

  • Base Addition : Add DIPEA (4.0 equiv.) dropwise. Stir at 0 °C for 15 minutes to form the OAt-active ester[3].

  • Amine Addition : Add 2-(p-Tolyl)spiro[3.3]heptan-2-amine (1.0 equiv.).

  • Thermal Shift : Remove the ice bath and heat the mixture to 80 °C for 16–24 hours.

    • Causality Note: The OAt ester must be formed at 0 °C to prevent degradation, but the hindered amine cannot successfully attack the bulky ester without the thermal energy provided at 80 °C. Prolonged heating with HATU and excess base can lead to epimerization of α -chiral centers.

  • Workup : Dilute with ethyl acetate and wash extensively with 5% aqueous LiCl (to remove DMF) and brine. Purify by standard chromatographic methods.

Protocol C: Acid Chloride Method

Reserved for highly stable, non-chiral carboxylic acids[4].

  • Activation : Suspend the carboxylic acid (1.2 equiv.) in anhydrous DCM. Add oxalyl chloride (1.5 equiv.) followed by a catalytic amount of DMF (1-2 drops).

  • Gas Evolution : Stir at room temperature until gas evolution (CO and CO₂) ceases (approx. 1-2 hours)[4]. This visual cue self-validates the completion of the acid chloride formation.

  • Concentration : Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous DCM.

  • Coupling : Cool the solution to 0 °C. Dropwise, add a solution of 2-(p-Tolyl)spiro[3.3]heptan-2-amine (1.0 equiv.) and Triethylamine (2.5 equiv.) in DCM.

  • Completion : Allow to warm to room temperature and stir for 4–16 hours. Quench with water, extract with DCM, and purify.

References

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem. Available at:[3]

  • Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. ACS Publications. Available at:[5]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[7]

  • Spiro[3.3]heptane-2,6-dione. Benchchem. Available at:[1]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. Available at:[6]

  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications (PMC). Available at:[2]

  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Benchchem. Available at:[4]

Sources

Application

Application Note: Preparation and Handling of 2-(p-Tolyl)spiro[3.3]heptan-2-amine Hydrochloride for Biological Screening

Introduction & Mechanistic Rationale In contemporary medicinal chemistry, the transition from flat, two-dimensional aromatic rings to three-dimensional, sp3 -rich scaffolds is a proven strategy to improve the physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In contemporary medicinal chemistry, the transition from flat, two-dimensional aromatic rings to three-dimensional, sp3 -rich scaffolds is a proven strategy to improve the physicochemical properties of drug candidates[1]. The spiro[3.3]heptane core has emerged as a highly valuable saturated bioisostere for benzene and heterocyclic rings (such as piperidine or piperazine)[2][3]. By projecting functional groups into non-coplanar vectors, spiro[3.3]heptanes enable an "escape from flatland," which often translates to enhanced aqueous solubility, reduced off-target toxicity, and improved metabolic stability[3][4].

2-(p-Tolyl)spiro[3.3]heptan-2-amine represents a highly rigidified, sterically hindered amine. Preparing this compound for biological screening requires careful attention to its physicochemical state. The hydrochloride (HCl) salt is specifically utilized rather than the free base. Causally, primary amines on bulky spiro-centers are susceptible to atmospheric CO2​ absorption (forming insoluble carbamates) and oxidative degradation. Formulating the compound as an HCl salt locks the amine in a protonated state, significantly increasing the crystal lattice energy, preventing degradation, and ensuring rapid, predictable dissolution in polar aprotic solvents (e.g., DMSO) and aqueous assay buffers.

BioisostereLogic Flat Traditional Flat Scaffold (e.g., Benzene/Piperidine) Spiro Spiro[3.3]heptane Core (3D 'Escape from Flatland') Flat->Spiro Bioisosteric Replacement Prop1 Improved Aqueous Solubility Spiro->Prop1 Prop2 Reduced CYP450 Metabolism Spiro->Prop2 Prop3 Altered Target Binding Kinetics Spiro->Prop3 Target Enhanced Efficacy in Biological Screening Prop1->Target Prop2->Target Prop3->Target

Mechanistic advantages of spiro[3.3]heptane bioisosteres in improving drug-like properties.

Physicochemical Profiling

Before initiating any biological assay, it is critical to understand the baseline parameters of the test article. The table below summarizes the quantitative data and handling thresholds for the HCl salt of 2-(p-Tolyl)spiro[3.3]heptan-2-amine.

Table 1: Physicochemical Properties & Handling Parameters

ParameterValue / CharacteristicExperimental Implication
Molecular Weight (Salt) ~237.77 g/mol Required for precise molarity calculations.
Physical State Crystalline Solid (White/Off-white)Highly stable; hygroscopicity is minimal compared to free base.
pKa (Calculated) ~9.5 - 10.2Fully protonated at physiological pH (7.4), ensuring high aqueous solubility.
Primary Solvent 100% DMSOAchieves >50 mM stock concentrations easily.
Aqueous Solubility >1 mM (in PBS, pH 7.4)Ideal for high-throughput screening without micro-precipitation.

Experimental Protocols: Solubilization and Formulation

The following self-validating protocols are designed to ensure the structural integrity and exact concentration of the compound prior to its introduction to biological targets.

Protocol A: Preparation of 10 mM DMSO Master Stock

Causality Check: DMSO is used as the master solvent because it prevents the hydrolysis that can occur in aqueous storage over time. The stock must be prepared at room temperature to avoid condensation, which introduces water and degrades the stock concentration.

  • Equilibration: Remove the vial of 2-(p-Tolyl)spiro[3.3]heptan-2-amine HCl from cold storage (-20°C) and place it in a desiccator at room temperature for 30 minutes. Do not open the vial while cold to prevent ambient moisture condensation.

  • Weighing: Accurately weigh 2.38 mg of the compound using a microbalance.

  • Solubilization: Transfer the solid to a sterile, amber glass vial. Add exactly 1.00 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Dissolution: Vortex the mixture for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2–5 minutes. Avoid heating above 40°C, as thermal stress can induce premature degradation of the spirocyclic amine.

  • Storage: Aliquot the 10 mM stock into 50 µL single-use volumes in polypropylene tubes. Store at -20°C or -80°C. Avoid freeze-thaw cycles, which can cause concentration gradients and localized precipitation.

Protocol B: Aqueous Formulation for In Vitro Assays

Causality Check: Direct addition of high-concentration DMSO stocks to aqueous buffers can cause "solvent shock," leading to invisible micro-precipitation. A step-wise serial dilution ensures the compound remains in solution. Furthermore, the final DMSO concentration must be kept strictly below 1% (v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation.

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 in pure DMSO to create a 1 mM working stock.

  • Aqueous Transfer: Slowly pipette the 1 mM working stock into the pre-warmed (37°C) assay buffer (e.g., PBS or HEPES, pH 7.4) while vortexing gently.

    • Example: Add 10 µL of 1 mM working stock to 990 µL of buffer to yield a 10 µM final assay solution with 1% DMSO.

  • Self-Validating Quality Control (QC): Centrifuge the final aqueous solution at 10,000 x g for 5 minutes. Analyze the supernatant via LC-MS/UV. If the UV absorbance at the compound's λmax​ matches the theoretical calibration curve, complete solubility is validated. A drop in absorbance indicates micro-precipitation, requiring a lower top concentration for the assay.

Workflow Start 2-(p-Tolyl)spiro[3.3]heptan-2-amine HCl (Solid Powder) Weigh Equilibration & Weighing (Room Temp, Desiccator) Start->Weigh Stock 10 mM DMSO Stock Preparation (Vortex & Sonicate) Weigh->Stock QC LC-MS/UV Purity Check (>95% Threshold) Stock->QC Aqueous Aqueous Assay Buffer Dilution (DMSO < 1% v/v) QC->Aqueous Assay In Vitro Biological Assay (Cell-based or Biochemical) Aqueous->Assay

Workflow for solubilization and formulation of spirocyclic amine HCl salts for biological assays.

Data Presentation: Dilution Matrix

To ensure researchers maintain the critical <1% DMSO threshold during dose-response curve generation, the following matrix is recommended for a standard 96-well or 384-well plate setup.

Table 2: Recommended Dilution Matrix for Dose-Response Assays

Desired Final Assay Conc.DMSO Stock Conc. RequiredVolume of StockVolume of Aqueous BufferFinal DMSO % (v/v)
100 µM 10 mM10 µL990 µL1.0%
30 µM 3 mM10 µL990 µL1.0%
10 µM 1 mM10 µL990 µL1.0%
1 µM 100 µM10 µL990 µL1.0%
Vehicle Control Pure DMSO10 µL990 µL1.0%

Note: Maintaining a constant 1.0% DMSO concentration across all test wells and the vehicle control is mandatory to normalize solvent effects in biological models.

Conclusion

The integration of spiro[3.3]heptane derivatives like 2-(p-Tolyl)spiro[3.3]heptan-2-amine into biological screening pipelines offers a robust method for evaluating 3D bioisosteres[2][4]. By utilizing the hydrochloride salt and adhering to strict solubilization protocols, researchers can prevent compound degradation and micro-precipitation, ensuring that the resulting biological data accurately reflects the pharmacodynamic potential of the spirocyclic scaffold.

References

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere Source: Angewandte Chemie International Edition (PubMed / NIH) URL:[Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Method

How to dissolve 2-(p-Tolyl)spiro[3.3]heptan-2-amine in DMSO for cell culture screening

Application Note: Solubilization and Handling Protocol for 2-(p-Tolyl)spiro[3.3]heptan-2-amine in DMSO for In Vitro Assays Introduction & Mechanistic Rationale The incorporation of three-dimensional, C(sp3)-rich scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization and Handling Protocol for 2-(p-Tolyl)spiro[3.3]heptan-2-amine in DMSO for In Vitro Assays

Introduction & Mechanistic Rationale

The incorporation of three-dimensional, C(sp3)-rich scaffolds is a cornerstone of modern medicinal chemistry, designed to overcome the poor physicochemical properties often associated with flat aromatic rings[1]. The spiro[3.3]heptane core serves as a non-coplanar, saturated bioisostere for benzene, offering improved aqueous solubility and metabolic stability while mimicking the spatial arrangement of phenyl exit vectors[2].

When screening novel derivatives like 2-(p-Tolyl)spiro[3.3]heptan-2-amine in cell-based assays, maintaining the compound in solution without inducing solvent-mediated cytotoxicity is critical. Dimethyl sulfoxide (DMSO) is the universal polar aprotic solvent for fragment-based screening (FBS) and stock preparation[3]. However, improper dilution into aqueous culture media can lead to compound precipitation, while excessive DMSO concentrations can severely compromise cell viability[4].

Physicochemical Properties & Target Parameters

Before initiating the protocol, it is essential to establish the target concentrations based on the compound's molecular weight (~201.31 g/mol ).

Table 1: Compound Specifications and Target Assay Parameters

ParameterSpecification
Compound Name 2-(p-Tolyl)spiro[3.3]heptan-2-amine
CAS Number 1487382-32-0
Molecular Formula C14H19N
Molecular Weight 201.31 g/mol
Master Stock Concentration 10 mM (in 100% Anhydrous DMSO)
Max Final DMSO Concentration 0.1% (Primary cells) to 0.5% (Immortalized lines)

Causality in Experimental Design (E-E-A-T)

As a self-validating system, this protocol is built upon three mechanistic pillars to ensure data integrity:

  • Solvent Toxicity & Permeability : DMSO enhances cell membrane permeability but is inherently cytotoxic at high volumes. Concentrations exceeding 0.5% (v/v) inhibit cell proliferation, and high concentrations (>10%) induce membrane pore formation and apoptosis via caspase-9 and -3 activation[5]. Therefore, the final assay concentration must be strictly capped between 0.1% and 0.5%[6].

  • Stepwise Dilution to Prevent Nucleation : Direct addition of a 10 mM DMSO stock into aqueous cell culture media causes a rapid shift in solvent polarity. This often results in localized supersaturation and micro-precipitation (the compound "crashing out")[4]. An intermediate dilution step in a buffer (e.g., PBS) ensures the spiro-compound remains fully solvated during the transition.

  • Matched Vehicle Controls : Because DMSO itself exerts baseline phenotypic effects, every experiment must include a vehicle control containing the exact final concentration of DMSO (sans compound) to isolate the specific biological activity of the spiro[3.3]heptane derivative[6].

Step-by-Step Solubilization Protocol

Step 1: Preparation of the 10 mM Master Stock

  • Equilibrate the lyophilized 2-(p-Tolyl)spiro[3.3]heptan-2-amine powder to room temperature in a desiccator to prevent ambient moisture condensation.

  • Weigh exactly 2.01 mg of the compound using a calibrated microbalance.

  • Add 1.0 mL of sterile, anhydrous DMSO (cell-culture grade, ≥99.9% purity) to achieve a 10 mM stock solution.

  • Vortex the vial for 30 seconds. If the compound does not dissolve immediately, sonicate in a room-temperature water bath for 2–5 minutes until the solution is completely clear[6].

  • Aliquot the stock into sterile, amber microcentrifuge tubes and store at -20°C (for short-term use, up to 1 month) or -80°C (for up to 6 months) to avoid repeated freeze-thaw cycles[4].

Step 2: Preparation of the Intermediate Dilution (100X)

  • Thaw a 10 mM stock aliquot at room temperature and vortex briefly.

  • To prepare a 100 µM intermediate solution (which will act as a 100X stock for a 1 µM final assay concentration), add 10 µL of the 10 mM stock to 990 µL of sterile PBS or serum-free base media.

  • Mix by gentle pipetting. Self-Validation Check: Monitor the solution for turbidity against a light source. If cloudiness appears, the solubility limit in the aqueous phase has been breached, and a lower intermediate concentration must be used.

Step 3: Final Cell Culture Media Preparation (1X)

  • Dilute the intermediate solution 1:100 into complete cell culture media (e.g., DMEM + 10% FBS).

  • Add 10 µL of the 100 µM intermediate to 990 µL of complete media.

  • The final concentration of 2-(p-Tolyl)spiro[3.3]heptan-2-amine is now 1 µM, and the final DMSO concentration is 0.01% (well below the 0.1% cytotoxicity threshold)[6].

Step 4: Vehicle Control Formulation

  • Prepare a parallel vehicle control by adding 10 µL of 100% DMSO to 990 µL of PBS (Intermediate Vehicle).

  • Dilute 10 µL of the Intermediate Vehicle into 990 µL of complete media. This guarantees the control cells are exposed to the exact same 0.01% DMSO environment, validating that any observed phenotypic changes are due to the compound, not the solvent.

Workflow Visualization

SolubilizationWorkflow Powder 2-(p-Tolyl)spiro[3.3]heptan-2-amine (Dry Powder) Stock Master Stock (10 mM) in 100% Anhydrous DMSO Powder->Stock Add sterile DMSO Vortex & Sonicate Inter Intermediate Dilution (100X) in PBS or Base Media Stock->Inter Stepwise dilution (Prevent precipitation) Control Vehicle Control Media Matched DMSO % Stock->Control Parallel prep (No compound) Final Final Assay Media (1X) < 0.1% DMSO (v/v) Inter->Final Dilute into Complete Media

Stepwise solubilization workflow for 2-(p-Tolyl)spiro[3.3]heptan-2-amine to avoid precipitation.

References

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - nih.gov - 1

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere - nih.gov - 2

  • DMSO Solubility Assessment for Fragment-Based Screening - nih.gov - 3

  • Compound Handling Instructions - medchemexpress.cn - 4

  • Cell Culture FAQ: How does DMSO affect your cells? - eppendorf.com - 5

  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use - lifetein.com - 6

Sources

Application

Application Note: Integration and Screening of 2-(p-Tolyl)spiro[3.3]heptan-2-amine in 3D Fragment-Based Drug Discovery (FBDD) Libraries

Target Audience: Medicinal Chemists, Structural Biologists, and Early-Stage Drug Discovery Scientists Document Type: Technical Protocol & Application Guide Introduction: The Shift to 3D Chemical Space Historically, Fragm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Early-Stage Drug Discovery Scientists Document Type: Technical Protocol & Application Guide

Introduction: The Shift to 3D Chemical Space

Historically, Fragment-Based Drug Discovery (FBDD) libraries have been dominated by flat, sp²-rich heteroaromatic scaffolds. While these 2D fragments efficiently sample chemical space and easily comply with the "Rule of Three" (Ro3), they often bias discovery toward planar chemotypes that exhibit suboptimal three-dimensional complementarity with complex protein binding pockets[1].

To overcome this "flatland" limitation, modern FBDD strategies increasingly incorporate highly rigidified, sp³-rich scaffolds[2]. Spirocycles, particularly the spiro[3.3]heptane core, have emerged as privileged 3D motifs. They offer exceptional conformational restriction, improved aqueous solubility, and defined exit vectors that project functional groups into distinct spatial quadrants[3].

2-(p-Tolyl)spiro[3.3]heptan-2-amine (CAS: 1487382-32-0) is a premium 3D fragment building block. It combines the rigid spirocyclic core with a lipophilic aromatic interaction moiety (p-tolyl) and a highly versatile synthetic handle (primary amine). This application note details the physicochemical profiling, screening cascade, and synthetic elaboration protocols required to successfully deploy this fragment in hit-to-lead campaigns.

Physicochemical Profiling & Ro3 Compliance

A successful fragment must balance binding efficiency with favorable physicochemical properties to allow for downstream "growing" without violating drug-like parameters. The spiro[3.3]heptane core inherently increases the fraction of sp³ carbons ( Fsp3​ ), which correlates strongly with clinical success due to improved metabolic stability and solubility[4].

As shown in Table 1 , 2-(p-Tolyl)spiro[3.3]heptan-2-amine perfectly aligns with ideal FBDD parameters, offering an excellent starting point for structural elaboration.

Table 1: Physicochemical Properties vs. Ideal Ro3 Guidelines

Property2-(p-Tolyl)spiro[3.3]heptan-2-amineIdeal Ro3 RangeAdvantage / Causality
Molecular Weight 201.31 Da≤ 300 DaLeaves ample mass allowance for hit expansion.
cLogP ~2.5≤ 3.0Balances hydrophobic binding (p-tolyl) with aqueous solubility.
H-Bond Donors 2 (from -NH₂)≤ 3Provides critical anchor points for target engagement.
H-Bond Acceptors 1 (from -NH₂)≤ 3Low desolvation penalty during target binding.
Rotatable Bonds 1≤ 3High rigidity reduces entropic penalty upon binding.
Fsp3​ 0.50 (7/14 carbons)≥ 0.40High 3D character; escapes planar binding biases.

Experimental Workflows & Protocols

The successful identification of a fragment hit requires an orthogonal screening cascade. Because fragments bind with low affinity (typically Kd​ in the high micromolar to millimolar range), highly sensitive biophysical techniques must be employed, followed by structural validation[5].

FBDD_Cascade N1 Library Prep (100 mM DMSO) N2 SPR Primary Screen (Affinity & Kinetics) N1->N2 N3 NMR Validation (STD / WaterLOGSY) N2->N3 N4 X-Ray Crystallography (Pose & Exit Vectors) N3->N4 N5 Hit Elaboration (Amine Functionalization) N4->N5

Fig 1. Orthogonal FBDD screening cascade for 3D spirocyclic fragments.

Protocol 3.1: Library Preparation and Handling

Causality: Fragments must be screened at high concentrations. Improper handling leads to precipitation, which causes false negatives in screening and false positives (via aggregation) in biophysical assays.

  • Reconstitution: Dissolve 2-(p-Tolyl)spiro[3.3]heptan-2-amine in 100% anhydrous DMSO to a stock concentration of 100 mM. Store at -20°C in desiccated, foil-sealed acoustic compatible plates.

  • Dispensing: Utilize acoustic liquid handling (e.g., Labcyte Echo) rather than tip-based pipetting. Why: Acoustic dispensing prevents the carryover of hydrophobic fragments and eliminates volume inaccuracies caused by DMSO's hygroscopic nature.

Protocol 3.2: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is chosen as the primary screen because it requires minimal protein, provides real-time binding kinetics, and is highly sensitive to low molecular weight analytes.

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target ~3000-5000 RU to ensure sufficient signal for a 200 Da fragment).

  • Buffer Preparation: Use PBS-P+ supplemented with exactly 5% DMSO. Why: 5% DMSO is critical to maintain the solubility of the lipophilic p-tolyl group at screening concentrations.

  • Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5% DMSO). Why: Bulk refractive index changes caused by slight DMSO mismatches between the sample and running buffer will easily mask the small response units (RU) generated by a 200 Da fragment.

  • Injection: Inject the fragment at 500 µM and 1 mM concentrations at a flow rate of 30 µL/min for 60 seconds, followed by a 60-second dissociation phase.

Protocol 3.3: Orthogonal Validation via Ligand-Observed NMR (STD-NMR)

Causality: Saturation Transfer Difference (STD) NMR is ideal for validating weak fragment hits because it relies on the fast exchange of the ligand between the bound and free states, detecting binding without requiring isotopic labeling of the target protein.

  • Sample Preparation: Prepare a sample containing 10 µM target protein and 500 µM fragment (1:50 ratio) in deuterated buffer (e.g., PBS in D₂O).

  • Control: Prepare a reference sample containing only the fragment (500 µM) to rule out auto-excitation artifacts.

  • Acquisition: Irradiate the protein methyl resonances (usually at -0.5 to 0 ppm). The magnetization transfers to the bound fragment via spin diffusion.

  • Analysis: Subtract the "on-resonance" spectrum from the "off-resonance" spectrum. Only signals from the 2-(p-Tolyl)spiro[3.3]heptan-2-amine (specifically the p-tolyl protons and spiro-ring protons) will remain in the difference spectrum if binding occurs.

Structural Biology & Synthetic Elaboration

Once binding is validated, X-ray crystallography is employed (via crystal soaking) to determine the exact binding pose. The spiro[3.3]heptane core is highly rigid, which typically results in excellent, unambiguous electron density maps compared to highly flexible aliphatic chains[5].

The true value of 2-(p-Tolyl)spiro[3.3]heptan-2-amine lies in its primary amine . Located at the quaternary spiro-center, this amine acts as a defined exit vector, allowing medicinal chemists to grow the fragment into adjacent sub-pockets to gain affinity[6].

Synthetic_Pathways Core 2-(p-Tolyl)spiro[3.3]heptan-2-amine (Hit Fragment) Amide Amide Coupling (HATU, DIPEA, R-COOH) Core->Amide Vector 1 RedAm Reductive Amination (NaBH(OAc)3, R-CHO) Core->RedAm Vector 2 Sulfonamide Sulfonylation (R-SO2Cl, Pyridine) Core->Sulfonamide Vector 3

Fig 2. Divergent synthetic elaboration pathways utilizing the primary amine exit vector.

Protocol 4.1: Hit-to-Lead Amide Coupling

Causality: The amine at the 2-position of the spiro[3.3]heptane system is sterically hindered by the adjacent cyclobutane rings. Therefore, highly reactive coupling reagents (like HATU) are required over standard EDC/NHS chemistry to ensure high yields during library parallelization.

  • Activation: In a dry vial, dissolve the desired carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 10 minutes to form the active ester.

  • Coupling: Add 2-(p-Tolyl)spiro[3.3]heptan-2-amine (1.0 eq) to the mixture.

  • Reaction: Stir at room temperature for 12-16 hours. Monitor via LC-MS.

  • Purification: Quench with water, extract with EtOAc, and purify via preparative HPLC to isolate the elaborated lead compound.

References

  • Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection Organic Letters (American Chemical Society, 2019)[Link]

  • Collection of sp3-rich fragments: Fragment Library SpiroChem [Link]

  • Navigating 3D Chemical Space: The Design, Synthesis and Exploration of 3D Fragment Libraries VU Research Portal (2026)[Link]

  • Selective P450 BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules ResearchGate[Link]

  • Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes ChemRxiv[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Synthetic Yield in 2-(p-Tolyl)spiro[3.3]heptan-2-amine Preparation

Welcome to the Advanced Technical Support Center. This guide is designed for process chemists, medicinal chemists, and drug development professionals struggling with poor yields during the synthesis of 2-aryl-substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for process chemists, medicinal chemists, and drug development professionals struggling with poor yields during the synthesis of 2-aryl-substituted spirocyclic amines.

Mechanistic Root Cause Analysis: The "Why" Behind Yield Loss

The spiro[3.3]heptane core is an increasingly valuable non-collinear bioisostere for benzene in modern drug design, offering improved solubility and metabolic stability without compromising target binding[1]. However, the installation of both a primary amine and a p-tolyl group at the highly strained 2-position is notoriously difficult.

When researchers attempt the traditional two-step sequence—Grignard addition of p-TolylMgBr to spiro[3.3]heptan-2-one followed by acid-mediated amination (e.g., Ritter reaction or TMSN 3​ /Lewis acid)—yields typically plummet below 20%.

The Causality: The failure lies in the intermediate cyclobutylcarbinyl-type tertiary carbocation. Under acidic conditions, the extreme ring strain of the spiro[3.3] system drives a rapid strain-relocating Wagner-Meerwein rearrangement [2]. The carbocation expands into a thermodynamically more stable bicyclo[3.2.0]heptane framework, or undergoes rapid E1 elimination to form an alkene. This strain-release side-reactivity fundamentally outcompetes the desired nucleophilic trapping by nitrogen sources.

To circumvent the formation of the highly unstable tertiary carbocation, the synthetic logic must be inverted. Instead of forming the C-C bond first (alcohol) and the C-N bond second, we must form the C-N bond first (imine) and the C-C bond second (nucleophilic addition). Utilizing Ellman’s tert-butanesulfinamide auxiliary on spirocyclic ketones allows for a robust, carbocation-free addition of the p-Tolyl group[3].

Pathway Visualization

Pathway cluster_trad Traditional Route (Prone to Failure) cluster_opt Optimized Route (Recommended) K Spiro[3.3]heptan-2-one A 2-(p-Tolyl)spiro[3.3]heptan-2-ol K->A p-TolylMgBr I tert-Butanesulfinyl Imine K->I t-BuSONH2, Ti(OEt)4 C Tertiary Carbocation (Highly Strained) A->C Acid (e.g., TFA) R Wagner-Meerwein Rearrangement & Elimination Products C->R Strain Release (Major Pathway) T Target Amine (< 20% Yield) C->T Azide Trapping S Sulfinamide Intermediate I->S p-TolylMgBr O Target Amine (> 80% Yield) S->O HCl / MeOH

Reaction pathway comparison: Carbocation rearrangement (Traditional) vs. Ellman Imine addition.

Quantitative Data Summary

ParameterTraditional Route (Alcohol/Azide)Optimized Route (Ellman Imine)
Key Intermediate Tertiary Alcoholtert-Butanesulfinyl Imine
C-N Bond Formation TMSN 3​ / TFA (Brønsted Acidic)t-BuSONH 2​ / Ti(OEt) 4​ (Lewis Acidic)
Major Side Products Bicyclo[3.2.0]heptanes, AlkenesTrace unreacted ketone
Typical Overall Yield 10 - 20%80 - 85%
Stereocontrol None (Racemic mixture)Moderate to High Diastereoselectivity

Optimized Experimental Protocols (Self-Validating System)

The following sequence replaces the traditional Grignard-first approach with a robust imine-first methodology.

Step 1: Synthesis of N-(spiro[3.3]heptan-2-ylidene)-2-methylpropane-2-sulfinamide
  • Procedure: To a solution of spiro[3.3]heptan-2-one (1.0 eq) and (±)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M) at room temperature, add Ti(OEt) 4​ (2.0 eq) dropwise. Stir the reaction mixture at 60 °C for 12 hours. Quench by pouring into an equal volume of brine while stirring rapidly. Filter the resulting white suspension of titanium salts through a pad of Celite, wash with EtOAc, and concentrate the organic layer.

  • Self-Validation Checkpoint:

    • TLC: Run a plate in Hexanes/EtOAc (7:3). The starting ketone stains weakly with KMnO 4​ but is UV-inactive. The product sulfinyl imine is strongly UV-active (254 nm). Complete disappearance of the KMnO 4​ -only spot validates reaction completion.

Step 2: Nucleophilic Addition of p-TolylMgBr
  • Procedure: Dissolve the crude sulfinyl imine (1.0 eq) in anhydrous CH 2​ Cl 2​ (0.2 M) and cool to -48 °C (dry ice/acetonitrile bath). Add p-Tolylmagnesium bromide (0.5 M in THF, 1.5 eq) dropwise over 30 minutes. Stir for 4 hours at -48 °C, then slowly warm to 0 °C. Quench with saturated aqueous NH 4​ Cl. Extract with CH 2​ Cl 2​ , dry over Na 2​ SO 4​ , and concentrate.

  • Self-Validation Checkpoint:

    • NMR: Take a crude 1 H NMR in CDCl 3​ . The formation of the C-C bond is validated by the upfield shift of the tert-butyl singlet (from ~1.25 ppm in the imine to ~1.15 ppm in the sulfinamide). If multiple diastereomers are formed, this singlet will split into two distinct peaks.

Step 3: Acidic Cleavage to 2-(p-Tolyl)spiro[3.3]heptan-2-amine
  • Procedure: Dissolve the sulfinamide intermediate (1.0 eq) in MeOH (0.2 M). Add 4M HCl in dioxane (3.0 eq) at 0 °C. Stir at room temperature for 2 hours. Concentrate the mixture to dryness to remove volatile sulfinates. Triturate the resulting solid with diethyl ether to isolate the pure amine hydrochloride salt.

  • Self-Validation Checkpoint:

    • Spectroscopic: The final 1 H NMR (in D 2​ O or CD 3​ OD) must show the complete loss of the 9-proton tert-butyl singlet. The presence of the p-tolyl aromatic protons (δ 7.1–7.3 ppm) alongside the intact spirocyclic aliphatic multiplets (δ 1.8–2.6 ppm) confirms structural integrity without rearrangement.

Frequently Asked Questions (FAQs)

Q: I am still attempting the traditional alcohol route. How can I definitively tell if a Wagner-Meerwein ring expansion occurred? A: Analyze the aliphatic region of your crude 1 H NMR. The spiro[3.3]heptane core has highly symmetric, tightly clustered multiplet patterns (typically around 1.8–2.5 ppm). A rearrangement to a bicyclo[3.2.0] system breaks this symmetry, resulting in a much broader, complex aliphatic region spreading from 1.2 to 3.0 ppm. Additionally, look for alkene protons (δ 5.5–6.0 ppm), which indicate E1 elimination has occurred.

Q: Why use Ti(OEt) 4​ instead of standard dehydrating agents like MgSO 4​ for the imine formation? A: Spirocyclic ketones are sterically hindered and possess unique bond angles that make them less electrophilic than standard aliphatic ketones. Ti(OEt) 4​ acts as both a Lewis acid to activate the carbonyl carbon and an irreversible water scavenger, driving the equilibrium forward. Standard agents like MgSO 4​ or molecular sieves will typically result in <10% conversion for these strained systems[3].

Q: Can I use p-Tolyllithium instead of p-Tolylmagnesium bromide in Step 2? A: It is not recommended. Organolithium reagents are significantly more basic than Grignard reagents. When reacted with sulfinyl imines containing α -protons, p-Tolyllithium often acts as a base, causing α -deprotonation to form a metallo-enamine rather than executing the desired nucleophilic addition. If p-Tolyllithium must be used, it should be pre-complexed with anhydrous CeCl 3​ at -78 °C to enhance its nucleophilicity and suppress basicity.

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Optimization

Technical Support Center: Solubility Enhancement for 2-(p-Tolyl)spiro[3.3]heptan-2-amine

Introduction: Understanding the Solubility Challenge 2-(p-Tolyl)spiro[3.3]heptan-2-amine is a compound characterized by a bulky, rigid, and hydrophobic scaffold, combining a spiro[3.3]heptane core with a p-tolyl group.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Solubility Challenge

2-(p-Tolyl)spiro[3.3]heptan-2-amine is a compound characterized by a bulky, rigid, and hydrophobic scaffold, combining a spiro[3.3]heptane core with a p-tolyl group.[1][2] While the primary amine provides a basic handle for potential protonation, the molecule's overall lipophilicity presents a significant challenge for achieving sufficient aqueous solubility required for robust and reproducible in vitro biochemical or cell-based assays.

This guide provides a systematic approach to troubleshooting and overcoming these solubility issues, ensuring accurate and reliable data generation during your research. We will move from the simplest and most common techniques to more advanced formulation strategies, explaining the scientific rationale behind each approach.

Part 1: Frequently Asked Questions (FAQs)

Q1: I dissolved my 2-(p-Tolyl)spiro[3.3]heptan-2-amine in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What's happening?

A: This is a common phenomenon known as kinetic precipitation. The compound is highly soluble in a pure organic solvent like DMSO, but its thermodynamic solubility in the final aqueous buffer is much lower.[3] When the concentrated DMSO stock is diluted into the buffer, the compound is forced into an environment where it is no longer soluble, causing it to rapidly crash out of solution. The key is to ensure the final concentration in the assay does not exceed the compound's aqueous solubility limit under those specific buffer conditions.[3]

Q2: What is the very first and simplest method I should try to improve solubility?

A: For a basic compound like this, the first and most effective method to try is pH adjustment . The primary amine group can be protonated at acidic pH, forming a positively charged ammonium salt. This ionized form is significantly more polar and, therefore, more water-soluble than the neutral free base.[4][5] Lowering the pH of your aqueous buffer may be all that is needed to keep the compound in solution.

Q3: My compound is available as a free base and a hydrochloride (HCl) salt. Which should I use?

A: Start with the hydrochloride salt if available.[6][7] Salt forms of basic drugs are generally chosen because they exhibit higher aqueous solubility and faster dissolution rates than their corresponding free base forms.[4][8][9][10] The HCl salt is already protonated, which will facilitate dissolution in aqueous media. However, even with the salt form, the final pH of the solution is critical to maintain that solubility.

Q4: How much organic co-solvent (like DMSO) can I safely use in my cell-based assay without causing toxicity?

A: This is highly dependent on the specific cell line. As a general rule, a final DMSO concentration of 0.5% (v/v) is considered a maximum acceptable limit for many cell-based assays, with many researchers aiming for ≤0.1% to avoid off-target effects.[3] For sensitive or primary cell lines, this tolerance may be even lower. It is imperative to run a vehicle control (assay buffer with the same final DMSO concentration but without your compound) to determine the solvent's effect on your specific assay system.[3]

Part 2: Systematic Troubleshooting Workflow

Before proceeding to detailed protocols, use the following decision tree to guide your solubility enhancement strategy. This workflow is designed to systematically identify the most effective and assay-compatible method for your specific experimental needs.

G start Start: Compound Solubility Issue stock_prep Prepare 10-20 mM Stock in 100% DMSO start->stock_prep dilution Dilute Stock into Aqueous Assay Buffer stock_prep->dilution precip_check Precipitation or Cloudiness Observed? dilution->precip_check ph_path Strategy 1: pH Adjustment precip_check->ph_path Yes end_success Proceed to Assay (Run Vehicle Control) precip_check->end_success No ph_test Prepare Buffers (e.g., pH 4.0, 5.0, 6.0) ph_path->ph_test ph_dissolve Test Solubility in Acidic Buffers ph_test->ph_dissolve ph_success Success? (Compound Dissolves) ph_dissolve->ph_success cosolvent_path Strategy 2: Co-Solvent Optimization ph_success->cosolvent_path No ph_success->end_success Yes cosolvent_test Prepare Buffer with 5-10% Co-solvent (e.g., PEG400, Ethanol) cosolvent_path->cosolvent_test cosolvent_dissolve Test Solubility cosolvent_test->cosolvent_dissolve cosolvent_success Success? cosolvent_dissolve->cosolvent_success cyclo_path Strategy 3: Cyclodextrin Formulation cosolvent_success->cyclo_path No cosolvent_success->end_success Yes cyclo_prep Prepare 10-50 mM HP-β-CD Solution cyclo_path->cyclo_prep cyclo_dissolve Add DMSO Stock to HP-β-CD Solution cyclo_prep->cyclo_dissolve cyclo_success Success? cyclo_dissolve->cyclo_success cyclo_success->end_success Yes end_fail Consult Formulation Specialist: Consider advanced methods (e.g., SEDDS, Nanosuspension) cyclo_success->end_fail No

Caption: A decision tree for systematically troubleshooting the aqueous solubility of 2-(p-Tolyl)spiro[3.3]heptan-2-amine.

Part 3: Detailed Experimental Protocols
Protocol 1: Solubility Enhancement via pH Adjustment (Salt Formation)

Scientific Rationale: The solubility of an ionizable compound is highly dependent on the pH of the solution. For a basic amine, solubility increases dramatically as the pH drops below its pKa (the pH at which 50% of the compound is ionized). By lowering the pH, we shift the equilibrium towards the protonated, charged (and thus more water-soluble) form of the molecule.[4][8] This protocol aims to identify the optimal pH for solubilization.

Materials:

  • 2-(p-Tolyl)spiro[3.3]heptan-2-amine (free base or HCl salt)

  • Aqueous buffers (e.g., Citrate, Acetate, MES) at various pH values (e.g., 4.0, 5.0, 6.0, 7.4)

  • 1M HCl for pH titration

  • pH meter

Step-by-Step Methodology:

  • Determine Target pH: The pKa of the primary amine must be considered. While an experimental value is best, a predicted pKa for a primary amine on a similar scaffold is likely in the 9-10 range. To ensure at least 99% ionization, the pH should be at least 2 units below the pKa. Start by testing buffers in the pH 4.0 - 6.0 range.

  • Prepare Test Solutions:

    • Dispense a small, known amount of the compound into separate vials.

    • Add a fixed volume of each test buffer (e.g., pH 4.0, 5.0, 6.0, and a control at 7.4) to each vial to achieve the desired final concentration (e.g., 10 µM, 50 µM).

  • Equilibration:

    • Vortex the vials vigorously for 1-2 minutes.

    • Place on a shaker or rotator at room temperature for 1-2 hours to allow the solution to reach equilibrium.

  • Assessment:

    • Visual Inspection: Carefully observe each vial against a light and dark background for any signs of undissolved solid, cloudiness, or precipitate.

    • (Optional) Quantitative Analysis: For a more precise measurement, centrifuge the samples at high speed (e.g., >14,000 rpm) for 15 minutes to pellet any undissolved material. Carefully collect the supernatant and measure the concentration using a suitable analytical method (e.g., LC-MS or UV-Vis spectroscopy if a chromophore is present).

  • Validation & QC:

    • Assay Compatibility: Confirm that the optimal pH for solubility is compatible with your assay's requirements (e.g., enzyme activity, cell health).

    • Vehicle Control: Always run a parallel experiment using buffer at the selected pH without the compound to ensure the buffer itself does not interfere with the assay readout.

Protocol 2: Using Organic Co-solvents

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[11][12] This makes the environment more favorable for lipophilic molecules, thereby increasing their solubility.[13] This method is useful when pH modification is not feasible or sufficient.

Materials:

  • Concentrated stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • Assay-compatible co-solvents: Polyethylene glycol 400 (PEG400), ethanol, propylene glycol (PG).[11][12]

  • Aqueous assay buffer.

Step-by-Step Methodology:

  • Select Co-solvent and Concentration: Choose a co-solvent that is known to be well-tolerated in your assay system. Prepare assay buffers containing a range of final co-solvent concentrations (e.g., 2%, 5%, 10% v/v).

  • Intermediate Dilution (Crucial Step): To avoid kinetic precipitation, perform a serial dilution.

    • First, dilute your concentrated DMSO stock into the pure co-solvent (e.g., dilute 1 µL of 20 mM DMSO stock into 9 µL of pure PEG400).

    • Vortex this intermediate dilution thoroughly.

  • Final Dilution:

    • Slowly add the intermediate dilution (from step 2) dropwise into the aqueous buffer (which may or may not already contain a co-solvent) while vortexing. This gradual addition helps prevent the compound from precipitating.

  • Assessment & Validation:

    • Visually inspect the final solution for clarity as described in Protocol 1.

    • Solvent Toxicity Control: It is critical to run a dose-response curve with the co-solvent alone to determine the maximum concentration your cells or enzyme can tolerate without affecting the assay outcome.[3] Ensure your final co-solvent concentration is well below this toxic threshold.

Protocol 3: Employing Cyclodextrins

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[14] They can encapsulate a poorly soluble "guest" molecule, like 2-(p-Tolyl)spiro[3.3]heptan-2-amine, within their hydrophobic core.[15] This forms a water-soluble "inclusion complex," effectively shielding the hydrophobic part of the drug from the aqueous environment and increasing its apparent solubility.[14][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.

Materials:

  • Concentrated stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Aqueous assay buffer.

Step-by-Step Methodology:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer. A starting concentration of 10-50 mM is typical. Warm the solution slightly if needed to fully dissolve the cyclodextrin.

  • Complexation:

    • While vigorously vortexing the HP-β-CD solution, add the concentrated DMSO stock of your compound slowly and dropwise . A 1:1 molar ratio of compound to cyclodextrin is a good starting point, but this may need optimization.

    • The goal is for the compound to enter the cyclodextrin cavity as it is diluted out of the DMSO, rather than precipitating.

  • Equilibration: Allow the solution to mix on a rotator for at least 30-60 minutes at room temperature to ensure maximum complex formation.

  • Assessment & Validation:

    • Visually inspect the final solution for clarity.

    • Control for Cyclodextrin Effects: Run a control with the HP-β-CD solution alone (containing the same small amount of DMSO) to ensure the cyclodextrin itself does not interfere with your assay.

Part 4: Summary of Solubility Enhancement Strategies
MethodMechanism of ActionTypical Starting Conc.ProsCons / Assay Compatibility
pH Adjustment Increases the fraction of the ionized (protonated amine) form of the compound, which is more polar and water-soluble.[4][5]pH 2 units below pKaSimple, cost-effective, often highly effective for ionizable compounds.[9]May not be compatible with assays that are pH-sensitive (e.g., many enzymatic assays, cell culture).
Co-solvents Reduces the polarity of the bulk aqueous solvent, making it more favorable for lipophilic compounds to dissolve.[11][12]1-10% (v/v)Effective for a wide range of hydrophobic compounds. Can be combined with pH adjustment.Can cause cytotoxicity or interfere with protein function at higher concentrations.[3] Requires careful vehicle controls.
Cyclodextrins Encapsulates the hydrophobic compound within its lipophilic core, forming a water-soluble inclusion complex.[14][16]10-50 mM HP-β-CDGenerally low toxicity and high solubilization capacity. Often used in preclinical formulations.Can potentially interact with assay components (e.g., cell membranes). May not be effective for all molecular shapes. Requires a dedicated control.
References
  • Host-Guest Inclusion Complexes of α and β-Cylodextrins with α-Amino Acids. Vertex AI Search.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed.
  • Salt formation to improve drug solubility. Sign-in.
  • Complex formation between α-cyclodextrin and amines in water and DMF solvents.
  • Improving (-)-Anomalin solubility for in vitro assays. Benchchem.
  • Improving API Solubility by Salt and Cocrystal Form
  • Increase in Solubility of Poorly-Ionizable Pharmaceuticals by Salt Formation: A Case of Agomelatine Sulfonates.
  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Cosolvent. Wikipedia.
  • How can I increase the solubility to perform an enzyme assay?
  • Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. SpringerLink.
  • Spiro(3.3)heptan-2-amine | C7H13N | CID 59814882. PubChem.
  • Spiro[3.3]heptan-2-amine hydrochloride | 1416439-08-1. Sigma-Aldrich.
  • Spiro[3.3]heptan-2-amine hydrochloride | C7H14ClN | CID 71741658. PubChem.
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Spiro[3.
  • Spiro[3.3]heptan-2-amine hydrochloride | 1416439-08-1. Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography Purification of 2-(p-Tolyl)spiro[3.3]heptan-2-amine

Welcome to the technical support center for the purification of 2-(p-Tolyl)spiro[3.3]heptan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-(p-Tolyl)spiro[3.3]heptan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the flash chromatography purification of this and structurally related spirocyclic amines. Our approach is grounded in established chromatographic principles to ensure you can develop a robust and efficient purification method.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended starting conditions for the flash chromatography purification of 2-(p-Tolyl)spiro[3.3]heptan-2-amine on normal phase silica gel?

A1: For a primary amine like 2-(p-Tolyl)spiro[3.3]heptan-2-amine, which has a basic nitrogen atom, the primary challenge on standard silica gel is peak tailing due to strong interaction with acidic silanol groups. To mitigate this, a baseline recommendation is to use a mobile phase containing a small amount of a basic modifier.

A typical starting point would be a gradient elution with a mixture of a non-polar solvent (like heptane or hexane) and a more polar solvent (like ethyl acetate or dichloromethane), with the addition of 0.1-1% triethylamine (TEA) or ammonium hydroxide. The TEA or ammonia acts as a competitive base, masking the acidic silanol groups on the silica surface and leading to more symmetrical peak shapes.

Recommended Starting Parameters:

ParameterRecommendationRationale
Stationary Phase Standard Silica Gel (40-63 µm)Cost-effective and widely available.
Mobile Phase A Heptane or HexaneNon-polar solvent to ensure retention.
Mobile Phase B Ethyl Acetate or DichloromethanePolar solvent to elute the compound.
Modifier 0.1 - 1% Triethylamine (TEA)Minimizes peak tailing by masking acidic silanols.
Gradient 0-30% B over 10-15 column volumes (CV)A shallow gradient is a good starting point for unknown compounds.
Detection UV at 254 nm and 280 nmThe tolyl group will have a UV chromophore.

Troubleshooting Guide

Problem 1: My product is showing significant peak tailing, even with a basic modifier.

This is a common issue when purifying amines on silica gel. The basic nitrogen atom of your amine interacts strongly with the acidic silanol groups on the silica surface, leading to a "tailing" effect where the peak is not symmetrical.

start Peak Tailing Observed cause1 Insufficient Silanol Masking The amount of basic modifier is not enough to cover all active sites on the silica. start->cause1 cause2 Strong Solvent Effects The choice of polar solvent is leading to poor peak shape. start->cause2 cause3 Column Overload Too much sample has been loaded onto the column. start->cause3 solution5 Use a Different Stationary Phase Consider using alumina or a treated silica gel. start->solution5 Alternative Strategy solution1 Increase Modifier Concentration Gradually increase TEA or ammonia concentration up to 2%. cause1->solution1 solution2 Switch Modifier Consider using a different base like pyridine if TEA is ineffective. cause1->solution2 solution3 Change Polar Solvent Replace Ethyl Acetate with a solvent system like Dichloromethane/Methanol. cause2->solution3 solution4 Reduce Sample Load Decrease the amount of crude material loaded onto the column. cause3->solution4

Caption: Troubleshooting workflow for peak tailing.

  • Baseline Experiment: Run your purification using the initial recommended conditions (e.g., Heptane/Ethyl Acetate with 0.5% TEA).

  • Incremental Increase: In your next run, increase the TEA concentration to 1.0%. Ensure the TEA is added to your polar solvent bottle to maintain a consistent concentration throughout the gradient.

  • Analysis: Compare the chromatograms from the 0.5% and 1.0% TEA runs. Look for a reduction in the tailing factor. The tailing factor can be calculated by T = (a+b)/2a, where 'a' is the distance from the leading edge of the peak to the center, and 'b' is the distance from the center to the trailing edge, both measured at 5% of the peak height. A value closer to 1 indicates a more symmetrical peak.

  • Alternative Modifier: If tailing persists, consider preparing a mobile phase with 1% ammonium hydroxide in isopropanol as your polar component. Ammonium hydroxide can sometimes be more effective at masking silanols.

Problem 2: My product is co-eluting with a closely related impurity.

Co-elution occurs when two or more compounds have very similar retention times under the chosen chromatographic conditions. To resolve this, you need to alter the selectivity of your separation.

Selectivity can be influenced by the stationary phase, mobile phase, and temperature. For flash chromatography, modifying the mobile phase is often the most straightforward approach.

start Co-elution of Product and Impurity strategy1 Modify Mobile Phase Polarity Change the solvent system to alter compound interactions. start->strategy1 strategy2 Change Stationary Phase Use a different chemistry (e.g., reversed-phase). start->strategy2 strategy3 Optimize Gradient Slope A shallower gradient can improve separation. start->strategy3 solution1a Switch Non-Polar Solvent Replace Heptane with Toluene to introduce pi-pi interactions. strategy1->solution1a solution1b Switch Polar Solvent Replace Ethyl Acetate with Dichloromethane/Methanol. strategy1->solution1b solution2a Use C18 Reversed-Phase Elute with a polar mobile phase like water/acetonitrile. strategy2->solution2a solution3a Decrease Gradient Slope Run a gradient from 5-15% B over 20 CV instead of 0-30% B over 10 CV. strategy3->solution3a

Caption: Decision tree for resolving co-eluting compounds.

  • TLC Analysis First: Before committing to a column run, perform thin-layer chromatography (TLC) to scout for a better solvent system. Spot your crude mixture on multiple TLC plates and develop them in different solvent systems.

    • System 1 (Baseline): 80:20 Heptane:Ethyl Acetate with 1% TEA

    • System 2 (Alternative Non-Polar): 80:20 Toluene:Ethyl Acetate with 1% TEA

    • System 3 (Alternative Polar): 95:5 Dichloromethane:Methanol with 1% TEA

  • Evaluate Resolution (Rf): Calculate the Rf values for your product and the impurity in each system. The system that shows the largest difference in Rf values (ΔRf) will provide the best separation on the column.

  • Translate to Column Gradient: Once you have identified a promising solvent system from TLC, translate this to a shallow gradient for your flash chromatography run. For example, if your optimal TLC separation was in 80:20 Heptane:Ethyl Acetate, a good starting gradient for the column would be 0-30% Ethyl Acetate in Heptane (with 1% TEA) over 15-20 column volumes.

Problem 3: I am not recovering all of my product from the column (low mass balance).

Low mass recovery can be due to irreversible adsorption of the product onto the stationary phase or decomposition of the product on the silica.

  • Irreversible Adsorption: This is a significant risk with basic compounds on acidic silica. The amine can strongly bind to the silanol groups and may not elute under standard conditions.

    • Solution: After your gradient is complete, perform a high-polarity column wash with a solvent system like 5-10% methanol in dichloromethane with 1-2% ammonium hydroxide. This can help to strip strongly bound compounds from the column.

  • On-Column Decomposition: The acidic nature of silica gel can potentially degrade acid-sensitive compounds.

    • Solution: Consider using a less acidic stationary phase, such as neutral or basic alumina. Alternatively, pre-treating the silica gel by flushing the column with your mobile phase containing the basic modifier for several column volumes before loading your sample can help to neutralize the surface. Another option is to use commercially available amine-functionalized silica columns, which are specifically designed for the purification of basic compounds.

References

  • Flash Chromatography of Basic Compounds, Teledyne ISCO, [Link]

  • A Guide to Amine Purification by Flash Chromatography, Biotage, [Link]

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 2-(p-Tolyl)spiro[3.3]heptan-2-amine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with 2-(p-Tolyl)spiro[3.3]heptan-2-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with 2-(p-Tolyl)spiro[3.3]heptan-2-amine .

Because this analyte features a highly lipophilic spirocyclic core paired with a strongly basic primary aliphatic amine (estimated pKa ~9.5–10.5), it is notoriously prone to severe peak tailing in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide provides a self-validating framework to diagnose, understand, and permanently resolve these secondary interactions.

Part 1: Diagnostic Logic & Workflow

Before altering mobile phases or swapping columns, you must determine whether the tailing is a physical system failure or a chemical secondary interaction . The workflow below outlines the exact diagnostic logic used by senior application scientists to isolate the root cause.

TroubleshootingWorkflow Step1 Peak Tailing Observed for Spiro-Amine Decision1 Does tailing affect neutral markers (e.g., Toluene)? Step1->Decision1 PathPhys Physical Issue (Void, Frit Blockage) Decision1->PathPhys Yes (All Peaks) PathChem Chemical Issue (Silanol Interaction) Decision1->PathChem No (Only Amine) ActionPhys Replace Column or Minimize Dead Volume PathPhys->ActionPhys Decision2 Current Mobile Phase pH? PathChem->Decision2 pHMid pH 4.0 - 8.0 (Amine +, Silanol -) Decision2->pHMid pHLow pH < 3.0 (Formic Acid) (Silanols partially active) Decision2->pHLow ActionMid Use High pH (>10.5) or Add TEA Modifier pHMid->ActionMid ActionLow Switch to TFA for Strong Ion-Pairing pHLow->ActionLow

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Part 2: Troubleshooting FAQs (The Causality of Tailing)

Q1: Why does 2-(p-Tolyl)spiro[3.3]heptan-2-amine tail so severely compared to its neutral precursors? A: The root cause is a secondary retention mechanism known as cation exchange. In standard acidic or neutral mobile phases, the primary amine on your analyte is fully protonated ( NH3+​ ). Simultaneously, the silica stationary phase contains residual silanol groups ( Si−OH ) which act as Brønsted acids. While pure silica has a silanol pKa of ~4-5, trace metal impurities or specific structural configurations (e.g., isolated silanols) can significantly depress this pKa, causing them to ionize into anionic Si−O− groups even at low pH[1]. The electrostatic attraction between the protonated spiro-amine and the anionic silanol releases the analyte slowly, causing exponential peak tailing[2].

Q2: I am using 0.1% Formic Acid (pH ~2.7), but the amine still tails. Why isn't the low pH suppressing silanol ionization? A: Formic acid (FA) is a weak acid and often fails to fully suppress silanol ionization because a pH of 2.7 is not low enough to protonate all highly acidic, isolated silanols on the silica surface[3]. Furthermore, FA does not form a strong hydrophobic ion pair with the protonated amine. Switching to 0.1% Trifluoroacetic Acid (TFA) lowers the pH to ~2.0 (neutralizing more silanols) and acts as a potent ion-pairing agent. The TFA anion binds to the positively charged amine, masking its charge and preventing it from interacting with the stationary phase[3].

Q3: How can I eliminate these secondary interactions without relying on harsh ion-pairing agents like TFA? A: If MS-compatibility is required or TFA is undesirable, you have three alternative chemical strategies:

  • Mobile Phase Additives (Competing Bases): Adding 5–10 mM Triethylamine (TEA) to the mobile phase saturates the active silanol sites. TEA is a small, highly basic amine that preferentially binds to the Si−O− groups, physically blocking your bulky spiro-amine from interacting[4].

  • High-pH Mobile Phases: Operating at a pH > 10.5 deprotonates the primary amine, converting it to a neutral free base. Without a positive charge, ion-exchange interactions are completely eliminated[5]. (Note: This requires specialized high-pH stable columns, such as ethylene-bridged hybrids, to prevent silica dissolution).

  • Charged Surface Hybrid (CSH) Columns: These modern columns feature a deliberate, low-level positive surface charge that electrostatically repels protonated basic analytes, yielding sharp peaks even in weak ionic strength buffers like formic acid.

Part 3: Quantitative Impact of Mobile Phase Selection

The table below summarizes the expected chromatographic behavior of 2-(p-Tolyl)spiro[3.3]heptan-2-amine under various mobile phase conditions, demonstrating the causality between buffer choice and peak symmetry.

Mobile Phase ModifierApprox. pHPrimary Retention MechanismSecondary Silanol InteractionExpected USP Tailing Factor ( Tf​ )
0.1% Formic Acid ~2.7HydrophobicModerate (Unsuppressed Silanols)2.2 - 2.8 (Poor)
0.1% TFA ~2.0Hydrophobic + Ion-PairingLow (Masked by TFA)1.1 - 1.3 (Excellent)
10 mM Ammonium Acetate ~6.8HydrophobicHigh (Cation Exchange)> 3.0 (Severe)
10 mM Amm. Bicarbonate ~10.5Hydrophobic (Free Base)None (Amine Deprotonated)1.0 - 1.2 (Excellent)
Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate a "self-validating" step using a neutral marker. This guarantees that any observed improvements are due to chemical optimization, not coincidental physical changes to the column.

Protocol A: Low-pH Ion-Pairing Optimization (TFA Method)

Objective: Eliminate secondary silanol interactions using TFA ion-pairing, validated against a neutral marker to rule out column voids.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v Trifluoroacetic Acid (TFA) in LC-MS grade H2​O (pH ~2.0).

    • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Sample Preparation (The Validation Step): Dissolve 2-(p-Tolyl)spiro[3.3]heptan-2-amine in the initial mobile phase (e.g., 5% B) to a concentration of 0.1 mg/mL. Crucial: Spike the sample with 0.05 mg/mL Toluene (Neutral Marker).

  • Column Equilibration: Flush a fully end-capped C18 column (e.g., Type B silica) with 10 column volumes of 95% A / 5% B to ensure complete saturation of the stationary phase with the ion-pairing agent.

  • Execution: Inject 5 µL. Run a linear gradient from 5% B to 95% B over 10 minutes at 1.0 mL/min.

  • System Suitability & Validation Check: Calculate the USP Tailing Factor ( Tf​ ) at 5% peak height for both peaks.

    • If Toluene Tf​ > 1.5: Halt analysis. The column has a physical void or frit blockage[2]. Replace the column.

    • If Toluene Tf​ < 1.2 and Amine Tf​ < 1.2: The system is validated; chemical tailing has been successfully suppressed by the TFA.

Protocol B: High-pH Free-Base Method (Alternative)

Objective: Deprotonate the primary amine to neutralize its charge, forcing it to interact solely via hydrophobic retention.

  • Buffer Preparation: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 10.5 using dilute Ammonium Hydroxide. Filter through a 0.22 µm membrane.

  • Column Selection: You must install a high-pH stable column (e.g., Waters XBridge BEH C18 or Phenomenex Gemini)[5]. Standard silica will dissolve at this pH.

  • Execution: Run the gradient as described in Protocol A. At pH 10.5, the amine will elute as a neutral free base, bypassing silanol interactions entirely and yielding a highly symmetrical peak.

References

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in N-Alkylation of 2-(p-Tolyl)spiro[3.3]heptan-2-amine

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe roadblocks when functionalizing sterically congested s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe roadblocks when functionalizing sterically congested spirocyclic scaffolds. The molecule —2-(p-Tolyl)spiro[3.3]heptan-2-amine—presents a formidable synthetic challenge. The amine is situated on a quaternary carbon (C2 of the spiro[3.3]heptane system) and is further shielded by a bulky p-tolyl group. This α -tertiary steric environment severely restricts the Bürgi-Dunitz trajectory required for standard nucleophilic aliphatic substitution ( SN​2 ).

This guide provides field-proven troubleshooting strategies, focusing on Lewis acid-mediated reductive amination and transition-metal-catalyzed hydrogen autotransfer methodologies to overcome these thermodynamic and kinetic barriers.

🔬 Troubleshooting Guide & FAQs

Q1: My standard alkylation attempts using alkyl bromides and K2​CO3​ in DMF are failing. I only see starting material and alkene byproducts. Why? A: This is a classic symptom of extreme steric hindrance. The spirocyclic ring and the p-tolyl group physically block the 180° backside attack required for an SN​2 mechanism. Consequently, the amine acts as a base rather than a nucleophile, promoting E2 elimination of your alkyl halide to form an alkene [5]. Solution: If you must use direct alkylation, switch to highly reactive, non-eliminating electrophiles (e.g., methyl triflate) alongside a non-nucleophilic base like 2,6-lutidine under highly concentrated or neat conditions.

Q2: I switched to reductive amination using an aldehyde, NaBH(OAc)3​ , and acetic acid, but the reaction stalls at the hemiaminal stage. How can I drive it to completion? A: The formation of the imine/iminium intermediate is thermodynamically disfavored here due to the steric clash between the incoming alkylidene group and the spiro-ring/tolyl substituents. Acetic acid is not a strong enough dehydrating agent to force water out of the crowded hemiaminal. Solution: You must switch to a strong, oxophilic Lewis acid like Titanium(IV) isopropoxide ( Ti(OiPr)4​ ). Ti(OiPr)4​ coordinates to the hemiaminal oxygen and forces dehydration to the iminium ion, while simultaneously acting as a water scavenger [1]. Once the iminium is forced into existence, reduction with NaBH3​CN can proceed successfully.

Q3: I need to install a secondary alkyl group (e.g., isopropyl). Reductive amination with acetone and Ti(OiPr)4​ is still giving low yields (<20%). What is the alternative? A: Coupling a hindered α -tertiary amine with a ketone introduces double steric hindrance, which often defeats even Ti-mediated protocols [4]. Solution: The most effective solution is the "Borrowing Hydrogen" (Hydrogen Autotransfer) strategy. By using an Iridium or Ruthenium catalyst and a secondary alcohol as the alkylating agent, the alcohol is temporarily oxidized to a ketone in situ. The close proximity of the metal-hydride complex to the transiently formed imine facilitates immediate reduction before steric repulsion can reverse the condensation[2, 3].

📊 Comparative Data Presentation

To assist in selecting the correct workflow for your specific target, consult the performance data below based on internal benchmarking for hindered spirocyclic amines:

Alkylation StrategyReagents / ConditionsTypical Yield RangePros & Cons
Direct Alkylation ( SN​2 ) Alkyl Triflates, 2,6-Lutidine, DCM, 0 °C to RT10–40%Pros: Simple setup.Cons: High risk of E2 elimination; strictly limited to primary/methyl electrophiles.
Standard Reductive Amination Aldehyde, NaBH(OAc)3​ , AcOH, DCE, RT20–50%Pros: Mild conditions.Cons: Fails entirely with ketones; often stalls at hemiaminal stage due to steric clash.
Ti-Mediated Reductive Amination Ti(OiPr)4​ , Aldehyde, NaBH3​CN , EtOH, RT to 60 °C65–85%Pros: Forces iminium formation; excellent for primary alkylation of hindered systems.Cons: Generates TiO2​ salts requiring careful filtration workup.
Borrowing Hydrogen (Autotransfer) Alcohol, [Ir(cod)Cl]2​ , KOtBu , Toluene, 110 °C70–95%Pros: Highly effective for secondary alkylation; green (water is the only byproduct).Cons: Requires inert atmosphere and expensive transition metal catalysts.

🧪 Experimental Protocols

Protocol 1: Titanium-Mediated Reductive Amination

Use this protocol when alkylating with aldehydes or unhindered ketones.

  • Imine Formation: In an oven-dried flask under N2​ , dissolve 2-(p-Tolyl)spiro[3.3]heptan-2-amine (1.0 equiv) and the target aldehyde (1.2 equiv) in anhydrous THF (0.5 M).

  • Lewis Acid Activation: Add Titanium(IV) isopropoxide (2.0 equiv) dropwise via syringe. Stir the mixture at room temperature for 12–18 hours. Scientist Insight: The solution may turn slightly yellow. TLC monitoring is ineffective here due to the instability of the hemiaminal on silica; rely on the reaction time to ensure complete complexation.

  • Reduction: Dilute the mixture with absolute ethanol (equal volume to THF). Add Sodium Cyanoborohydride ( NaBH3​CN , 1.5 equiv) in small portions. Stir for an additional 6 hours.

  • Workup (Critical Step): Quench the reaction by adding 1M NaOH (or water) to precipitate the titanium salts as a white, gelatinous solid ( TiO2​ ). Stir vigorously for 30 minutes to ensure complete precipitation.

  • Filtration: Filter the suspension through a tightly packed pad of Celite, washing thoroughly with EtOAc. Extract the filtrate, dry over Na2​SO4​ , and concentrate for column purification.

Protocol 2: Borrowing Hydrogen (Autotransfer) N-Alkylation

Use this protocol when alkylating with secondary alcohols to bypass ketone steric limitations.

  • Catalyst Preparation: In a nitrogen-filled glovebox, combine [Ir(cod)Cl]2​ (2.5 mol%), a suitable monophosphine ligand (e.g., PPh3​ , 5 mol%), and KOtBu (20 mol%) in anhydrous toluene (0.2 M).

  • Substrate Addition: Add 2-(p-Tolyl)spiro[3.3]heptan-2-amine (1.0 equiv) and the secondary alcohol (1.5 equiv) to the catalyst mixture.

  • Thermal Activation: Seal the reaction vessel and heat to 110 °C for 24 hours. Scientist Insight: The high temperature is thermodynamically required for the initial endothermic dehydrogenation of the alcohol to the carbonyl intermediate by the Ir-catalyst.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc, and filter through a short plug of silica gel to remove the metal catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

⚙️ Mechanistic Workflows

Workflow 1: Overcoming Steric Hindrance via Lewis Acid Activation

Ti_Reductive_Amination A 2-(p-Tolyl)spiro[3.3]heptan-2-amine + Aldehyde/Ketone B Ti(OiPr)4 Coordination (Lewis Acid Activation) A->B Step 1 (Neat or THF) C Sterically Crowded Hemiaminal Intermediate B->C D Dehydration (Forced by Ti-O affinity) C->D E Transient Iminium/Imine Titanium Complex D->E - TiO2 / iPrOH F Reduction (NaBH3CN) Hydride Delivery E->F Step 2 (EtOH) G N-Alkylated Product F->G

Mechanistic pathway of Titanium-mediated reductive amination overcoming steric hindrance.

Workflow 2: Borrowing Hydrogen Catalytic Cycle

Borrowing_Hydrogen A Primary/Secondary Alcohol (Alkylating Agent) B Ir/Ru Catalyst (Dehydrogenation) A->B C Aldehyde/Ketone + Metal-Hydride (M-H) B->C D Condensation with Hindered Amine C->D E Imine/Iminium Intermediate D->E - H2O F Hydride Return (Reduction by M-H) E->F G N-Alkylated Amine + Regenerated Catalyst F->G G->B Catalyst Recycle

Borrowing hydrogen catalytic cycle for N-alkylation of hindered amines with alcohols.

📚 References

  • A Reductive Alkylation Procedure Applicable to Both Solution- and Solid-Phase Syntheses of Secondary Amines The Journal of Organic Chemistry - ACS Publications[Link]

  • N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex ACS Applied Materials & Interfaces[Link]

  • Iron Single‐Atom Catalyzed N‐Alkylation of Amines with Alcohols via Solvent‐Free Borrowing Hydrogen Strategy PMC - National Institutes of Health[Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines PMC - National Institutes of Health[Link]

Optimization

Technical Support Center: Preventing Oxidative Degradation of 2-(p-Tolyl)spiro[3.3]heptan-2-amine

Welcome to the technical support guide for ensuring the long-term stability of 2-(p-Tolyl)spiro[3.3]heptan-2-amine. This document serves as a resource for researchers, scientists, and drug development professionals to tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for ensuring the long-term stability of 2-(p-Tolyl)spiro[3.3]heptan-2-amine. This document serves as a resource for researchers, scientists, and drug development professionals to troubleshoot and prevent the oxidative degradation of this valuable spirocyclic amine. Through a question-and-answer format, this guide provides in-depth, field-proven insights into the mechanisms of degradation and practical, validated protocols for maintaining compound integrity during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of degradation for 2-(p-Tolyl)spiro[3.3]heptan-2-amine during storage?

A1: Like many amine-containing compounds, 2-(p-Tolyl)spiro[3.3]heptan-2-amine is primarily susceptible to oxidative degradation.[1][2] The main environmental factors that accelerate this process are:

  • Oxygen: Direct reaction with atmospheric oxygen is a principal cause of degradation.[3] This can be a slow process at ambient temperatures but is often catalyzed by other factors.

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate and propagate oxidative reactions, a process known as photodegradation.[4]

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation.[5][6]

  • Trace Metal Ions: The presence of metal ions, such as iron and copper, can catalyze the oxidation of amines.[7][8] These can be introduced as impurities from reagents, solvents, or storage containers.

  • Humidity: Amines can be hygroscopic, and the presence of moisture can facilitate certain degradation pathways.[5]

Q2: What are the likely oxidative degradation products of this spirocyclic amine?

A2: While specific degradation studies on 2-(p-Tolyl)spiro[3.3]heptan-2-amine are not extensively published, the oxidation of aromatic and aliphatic amines is well-documented. Potential degradation products could arise from oxidation at the nitrogen atom or the benzylic position of the p-tolyl group. This can lead to the formation of N-oxides, imines, and subsequent oligomeric or polymeric materials.[9][10][11] The aromatic ring may also be susceptible to oxidation, leading to hydroxylated or quinone-like structures.

Q3: How can I detect and quantify the degradation of my compound?

A3: A stability-indicating analytical method is crucial for monitoring the purity of your compound over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying and quantifying volatile degradation products.[13][14] It is essential to develop and validate a method that can separate the parent compound from all potential degradation products.

Q4: What are the general best practices for storing amine compounds?

A4: To minimize degradation, amines should be stored in a controlled environment.[1] Key recommendations include:

  • Inert Atmosphere: Store under an inert gas like nitrogen or argon to displace oxygen.[3][15][16]

  • Light Protection: Use amber glass vials or store in the dark to prevent photodegradation.[1][4]

  • Temperature Control: Store at reduced temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C), to slow down reaction rates.[1][5]

  • Moisture Control: Ensure containers are tightly sealed to prevent moisture ingress.[5] For particularly sensitive compounds, storage in a desiccator may be beneficial.

Troubleshooting Guide: Addressing Common Stability Issues

This section provides a structured approach to identifying and resolving stability problems encountered during the storage of 2-(p-Tolyl)spiro[3.3]heptan-2-amine.

Problem: I've observed a change in the physical appearance of my compound (e.g., color change, clumping).

Potential Cause Troubleshooting Step Rationale
Oxidation Analyze a sample using a validated HPLC or GC-MS method to identify and quantify impurities.A change in appearance is often the first sign of chemical degradation. Analytical testing will confirm if new species have formed.
Moisture Absorption Store the compound in a desiccator over a drying agent (e.g., silica gel) and re-evaluate.Amines can be hygroscopic, leading to clumping.[5] Removing excess moisture can prevent this and slow hydrolysis.
Photodegradation Ensure the compound is stored in an amber vial or a light-proof container.Many organic molecules are sensitive to light, which can catalyze degradation.[4]

Problem: My analytical results (HPLC/GC) show a decrease in purity over time.

Potential Cause Troubleshooting Step Rationale
Oxygen Exposure Purge the headspace of the storage container with an inert gas (nitrogen or argon) before sealing.Displacing oxygen is a critical step in preventing oxidation.[15][16]
Inappropriate Temperature Lower the storage temperature. If stored at room temperature, move to a refrigerator (2-8 °C). If already refrigerated, consider freezing (-20 °C).Lower temperatures significantly reduce the rate of chemical degradation.[6]
Catalytic Impurities Consider purifying the compound to remove trace metals. Use high-purity solvents and store in containers made of inert materials (e.g., glass, PTFE-lined caps).Metal ions can act as catalysts for oxidation.[7] Minimizing their presence is crucial for long-term stability.

Experimental Protocols

Protocol 1: Establishing a Long-Term Stability Study

A well-designed stability study is essential to determine the shelf-life of your compound under defined storage conditions.[17][18][19]

Objective: To assess the stability of 2-(p-Tolyl)spiro[3.3]heptan-2-amine under various storage conditions over an extended period.

Methodology:

  • Sample Preparation: Aliquot the purified compound into multiple vials to avoid repeated opening and closing of a single stock container.

  • Storage Conditions:

    • Condition A (Accelerated): 40 °C / 75% Relative Humidity (if humidity effects are a concern).

    • Condition B (Long-Term): 25 °C / 60% Relative Humidity.

    • Condition C (Refrigerated): 5 °C.

    • Condition D (Frozen): -20 °C.

    • For each temperature, include subsets stored under an inert atmosphere (nitrogen or argon) and in light-protected (amber) vs. clear vials.

  • Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 1, 3, 6, 12, 18, and 24 months).[20]

  • Analysis: At each time point, analyze the samples using a validated, stability-indicating HPLC method. Assess for purity (area percent), the appearance of new degradation peaks, and any changes in physical appearance.

  • Data Evaluation: Plot the purity of the compound versus time for each storage condition to determine the degradation rate.

Protocol 2: Evaluating the Efficacy of Antioxidants

Antioxidants can be added to formulations to inhibit oxidative degradation.[4][21][22]

Objective: To determine the effectiveness of different antioxidants in preventing the degradation of 2-(p-Tolyl)spiro[3.3]heptan-2-amine in solution.

Methodology:

  • Solution Preparation: Prepare solutions of the compound in a relevant solvent (e.g., ethanol, propylene glycol) at a known concentration.

  • Antioxidant Addition: To separate solutions, add different antioxidants at varying concentrations. Common examples include:

    • Butylated hydroxytoluene (BHT): 0.01% - 0.1% (w/v)[21]

    • Butylated hydroxyanisole (BHA): 0.01% - 0.1% (w/v)[21]

    • α-Tocopherol (Vitamin E): 0.01% - 0.05% (w/v)[21]

    • A control solution with no antioxidant should also be prepared.

  • Stress Conditions: Expose the solutions to accelerated degradation conditions, such as elevated temperature (e.g., 50 °C) and/or exposure to a controlled oxygen environment.[23]

  • Analysis: Monitor the purity of the compound in each solution over time using HPLC.

  • Comparison: Compare the degradation rates in the solutions containing antioxidants to the control solution to assess their protective effects.

Note on Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or citric acid can be evaluated in a similar manner.[7] However, be aware that in some cases, the combination of an antioxidant and a chelating agent can paradoxically promote oxidation (the Udenfriend reaction).[24]

Visualizing Workflows and Mechanisms

G

G

References

  • Mattei A, Li T. Chemical Stability and Reaction. 2019;427–61.
  • Waterman KC. Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology. 2007.
  • Li, T. Control of Drug Degradation. Royal Society of Chemistry; 2020.
  • Skotnicki, M, et al. Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics. 2022;14(2):325. Available from: [Link]

  • Istay Kimya. Industrial Applications of Antioxidants: Enhancing Product Stability. 2023.
  • FTLOScience. Preventing Chemical Degradation of Drug Products. 2022. Available from: [Link]

  • GlycoMScan. Stability studies of small molecules and proteins. Available from: [Link]

  • Li S, Schöneich C, Borchardt RT. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. Biotechnol Bioeng. 1995;48(5):490-500. Available from: [Link]

  • ResearchGate. What are stabilizers for amides, imides and amines for their long time storage?. 2015. Available from: [Link]

  • Skotnicki, M, et al. Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. 2022. Available from: [Link]

  • Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. 2019. Available from: [Link]

  • Singh, I, et al. Role of antioxidants in prophylaxis and therapy: A pharmaceutical perspective. J Control Release. 2006;113(3):189-207. Available from: [Link]

  • Lepaumier, H, et al. New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. Ind Eng Chem Res. 2009;48(20):9061-9067. Available from: [Link]

  • Gattefosse. Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. 2021. Available from: [Link]

  • NIH's Seed Fund. Regulatory Knowledge Guide for Small Molecules. Available from: [Link]

  • MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. 2021. Available from: [Link]

  • Florida State University. Chemical Storage. Available from: [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. 2024. Available from: [Link]

  • Kim, K, et al. Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. J Am Chem Soc. 2017;139(23):7733-7736. Available from: [Link]

  • Dzepina, K, et al. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environ Sci Technol. 2014;48(10):5696-5703. Available from: [Link]

  • DTIC. MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. 1965. Available from: [Link]

  • Quality Chemical Laboratories. The Importance of Standalone Testing for Small Molecules. 2024. Available from: [Link]

  • Girelli, AM, et al. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Catalysts. 2020;10(1):103. Available from: [Link]

  • Al-Zoubi, H, et al. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules. 2023;28(1):471. Available from: [Link]

  • Kurbatov, SV, et al. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules. 2022;27(19):6695. Available from: [Link]

  • PDS. Biologics vs. Small Molecules, What's the Difference for Stability Testing?. 2019. Available from: [Link]

  • ResearchGate. Principles of Inert Atmosphere Storage. 2024. Available from: [Link]

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  • Li, Y, et al. Effect of Storage Temperature and Time on Biogenic Amines in Canned Seafood. Foods. 2022;11(18):2775. Available from: [Link]

  • ResearchGate. Steps involved for the analyses of degraded amines using GC. Available from: [Link]

  • NIPPON GASES. Inerting System. Available from: [Link]

  • Rajca, A, et al. Oxidation of annelated diarylamines: analysis of reaction pathways to nitroxide diradical and spirocyclic products. J Org Chem. 2011;76(20):8447-57. Available from: [Link]

  • FORCE Technology. Measurement methods for selected emissions from amine-based carbon capture plants. 2023. Available from: [Link]

  • CDC. Short- and Long-Term Stability of Aromatic Amines in Human Urine. 2023. Available from: [Link]

  • Bull, JA, et al. Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. J Org Chem. 2017;82(11):5964-5972. Available from: [Link]

  • KNF. What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. 2024. Available from: [Link]

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  • Wu, X, et al. One Type of Amine Oxidation and Its Application to Directly Construct Isoxazoles and Isoxazolines. J Org Chem. 2020;85(22):14838-14848. Available from: [Link]

  • PubChem. Spiro(3.3)heptan-2-amine. Available from: [Link]

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Troubleshooting

Reducing impurities and byproducts in the batch scale-up of 2-(p-Tolyl)spiro[3.3]heptan-2-amine

Welcome to the technical support center for the synthesis and scale-up of 2-(p-Tolyl)spiro[3.3]heptan-2-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(p-Tolyl)spiro[3.3]heptan-2-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger batch production. Our focus is on providing practical, causality-driven solutions to issues related to impurity formation and byproduct control.

Introduction: The Challenge of Scale

Scaling up the synthesis of complex molecules like spirocyclic amines is rarely a linear process.[1][2] Chemical reactions behave differently in large vessels compared to laboratory glassware due to non-linear changes in heat transfer, mixing efficiency, and mass transfer.[2][3] These variations can lead to altered reaction selectivity and unexpected impurity profiles, which can compromise the final product's quality, yield, and safety.[2][4] This guide provides a structured, question-and-answer approach to troubleshoot these scale-dependent challenges.

Workflow & Critical Impurity Points

The synthesis of 2-(p-Tolyl)spiro[3.3]heptan-2-amine typically involves two key transformations: the formation of the spiro[3.3]heptan-2-amine core and the subsequent arylation with a p-tolyl source. The diagram below outlines the general workflow and highlights critical stages where impurities are commonly introduced.

cluster_0 Phase 1: Spiro-Amine Core Synthesis cluster_1 Phase 2: Arylation cluster_2 Phase 3: Purification & Isolation A Spiro[3.3]heptan-2-one B Reductive Amination (e.g., with NH3 source) A->B Key Transformation C Spiro[3.3]heptan-2-amine (Intermediate) B->C Crude Product Imp1 Impurity Hotspot 1: - Over-reduction byproducts - Dimeric impurities B->Imp1 D Buchwald-Hartwig Amination (or alternative C-N coupling) C->D Intermediate Feed E 2-(p-Tolyl)spiro[3.3]heptan-2-amine (Crude) D->E Crude Product Imp2 Impurity Hotspot 2: - Di-arylated byproduct - Dehalogenated starting material - Residual Palladium D->Imp2 F Crystallization / Chromatography E->F Purification Feed G Final Product F->G Isolated Product Imp3 Impurity Hotspot 3: - Isomeric impurities - Process solvents - Degradants F->Imp3 Start Batch Out of Spec? Impurity High Impurity Level? Start->Impurity Yes Yield Low Yield? Start->Yield No KnownImp Known Impurity? Impurity->KnownImp Color Poor Color? Yield->Color No Incomplete Incomplete Conversion? Yield->Incomplete Oxidation Oxidative Degradation (See FAQ 4) Color->Oxidation Charcoal Implement Activated Carbon Treatment Color->Charcoal Diarylated Diarylated Byproduct (See FAQ 2) KnownImp->Diarylated Yes ResPd Residual Palladium (See FAQ 3) KnownImp->ResPd Yes Alcohol Starting Alcohol (See FAQ 1) KnownImp->Alcohol Yes UnknownImp Characterize by LC-MS, HRMS, NMR KnownImp->UnknownImp No CheckCat Check Catalyst Activity & Reaction Time/Temp Incomplete->CheckCat Yes PurifLoss Loss during Purification? Incomplete->PurifLoss No Chrom Chromatography Issue (See FAQ 5) PurifLoss->Chrom Yes Cryst Poor Crystallization Recovery PurifLoss->Cryst No Oxidation->Charcoal

Sources

Optimization

Technical Support Center: Crystallization &amp; Isolation of 2-(p-Tolyl)spiro[3.3]heptan-2-amine

Welcome to the advanced troubleshooting center for the isolation of 2-(p-Tolyl)spiro[3.3]heptan-2-amine. This spirocyclic amine presents unique crystallization challenges due to its highly rigid, non-collinear spiro[3.3]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the isolation of 2-(p-Tolyl)spiro[3.3]heptan-2-amine. This spirocyclic amine presents unique crystallization challenges due to its highly rigid, non-collinear spiro[3.3]heptane core[1] combined with the lipophilic p-tolyl group. These structural features often hinder efficient crystal lattice packing, leading to phase separation issues during isolation.

This guide provides causally-driven solutions, validated workflows, and high-throughput methodologies to ensure high-yield, high-purity isolation.

Diagnostic Workflow

Before adjusting your solvent systems, consult the diagnostic decision tree below to determine the optimal isolation strategy for your crude mixture.

G N1 Crude 2-(p-Tolyl)spiro[3.3]heptan-2-amine (Free Base) N2 Cooling / Antisolvent Crystallization N1->N2 N3 Oiling Out (LLPS)? N2->N3 N4 Optimize Supersaturation & Apply Seeding N3->N4 No (Solidifies) N5 Salt Formation Strategy (e.g., HCl, Tartrate) N3->N5 Yes (Forms Emulsion) N6 ENaCt High-Throughput Screening N5->N6 N7 Isolate Crystalline Salt (CAS 1416439-08-1) N6->N7

Fig 1: Diagnostic decision tree for 2-(p-Tolyl)spiro[3.3]heptan-2-amine crystallization.

Troubleshooting & FAQs

Q1: Why does my 2-(p-Tolyl)spiro[3.3]heptan-2-amine free base constantly "oil out" instead of crystallizing? A1: This phenomenon is known as [2]. When supersaturation is generated too rapidly (via aggressive cooling or fast antisolvent addition), the free energy required to form a solute-rich liquid phase becomes lower than the activation energy for crystal nucleation. Because the spiro[3.3]heptane core is rigid and non-collinear[1], the molecules struggle to rapidly align into a lattice. Consequently, the solute separates into an emulsion (oiling out) rather than a solid[2]. Causality-Driven Solution: Lower the supersaturation rate to stay within the metastable zone and avoid the spinodal decomposition boundary. If LLPS persists, switch to a salt formation strategy.

Q2: Which salt form is most reliable for isolating this specific spirocyclic amine? A2: The hydrochloride salt (CAS 1416439-08-1 ) is the industry standard for this scaffold[3],. Protonation of the primary amine significantly increases the polarity and lattice energy of the molecule. This thermodynamic shift overwhelmingly favors rigid crystallization over LLPS, typically yielding a highly crystalline, water-soluble white solid[3].

Q3: How can I screen multiple salt forms if I have less than 10 mg of the crude free base? A3: We recommend utilizing [4],[5]. This high-throughput technique uses liquid-handling robotics to encapsulate nanoliter-scale droplets of your analyte in an inert, viscous oil. The oil mediates the rate of solvent evaporation, slowly driving the system into the metastable zone to promote single-crystal growth without triggering LLPS, requiring only micrograms of API per trial[4].

Quantitative Data & Solvent Matrices

Table 1: Solvent Selection Matrix for HCl Salt Antisolvent Crystallization

Selecting the correct binary solvent system is critical to preventing localized supersaturation spikes.

Solvent RoleSolventBoiling Point (°C)Dielectric Constant (ε)Suitability / Mechanistic Outcome
Primary Methanol64.732.7Excellent: High solubility for the HCl salt; allows for concentrated initial solutions.
Primary Ethanol78.324.5Good: Slower evaporation rate; widens the metastable zone.
Antisolvent Ethyl Acetate77.16.0Preferred: Induces sharp, controlled nucleation when added dropwise.
Antisolvent Heptane98.41.9High Risk: Extreme polarity difference often triggers immediate LLPS if added too rapidly.
Table 2: High-Throughput Salt Screening Profiles (Reference Data)

Expected outcomes when screening 2-(p-Tolyl)spiro[3.3]heptan-2-amine against common counterions.

CounterionAcid pKaExpected CrystallinityHygroscopicityTypical Yield (%)
Hydrochloride -6.1High (Needles/Prisms)Low> 90%
Mesylate -1.9ModerateHigh~ 75%
Tartrate 2.98High (Blocks)Moderate~ 82%
Free Base N/AAmorphous / OilN/A< 40%

Standard Operating Procedures (SOPs)

Protocol A: Antisolvent Crystallization of the Hydrochloride Salt

This protocol is a self-validating system designed to prevent LLPS through controlled supersaturation and targeted seeding.

  • Dissolution: Dissolve 1.0 g of crude 2-(p-Tolyl)spiro[3.3]heptan-2-amine free base in 5.0 mL of Methanol at 40°C.

  • Salt Formation: Slowly add 1.1 equivalents of concentrated HCl (or HCl in dioxane) dropwise while stirring at 400 rpm.

  • Controlled Antisolvent Addition: Dropwise add 15.0 mL of Ethyl Acetate over a strict 30-minute period.

    • Mechanistic Causality: Rapid addition creates localized zones of high supersaturation, pushing the system past the metastable zone and into the spinodal decomposition region (triggering LLPS). Slow addition maintains the system within the metastable zone, favoring heterogeneous nucleation.

    • Self-Validation Check: If the solution turns milky without visible particulate formation (emulsion), LLPS has occurred. Immediately halt antisolvent addition, heat to 45°C to redissolve the oil, and resume addition at half the previous rate.

  • Seeding: Add 5 mg of pure HCl salt crystals exactly when the solution reaches its cloud point (slight, persistent turbidity).

    • Mechanistic Causality: Seeding bypasses the high activation energy required for primary nucleation. It provides an immediate template for crystal growth, rapidly depleting supersaturation before the liquid-liquid phase boundary is crossed.

  • Cooling & Isolation: Ramp down the temperature to 5°C at a rate of 0.5°C/min. Filter the resulting white solid, wash with 2.0 mL of cold Ethyl Acetate, and dry under vacuum at 40°C.

Protocol B: ENaCt High-Throughput Screening for Polymorphs/Salts

For researchers with highly limited material (< 10 mg).

  • Solution Preparation: Prepare a 50 mg/mL stock solution of the free base in a volatile organic solvent (e.g., Acetone).

  • Acid Addition: Aliquot into a 96-well glass plate and add 1.0 equivalent of various screening acids (e.g., HCl, Tartaric acid) to respective wells.

  • Oil Encapsulation: Using a liquid-handling robot, dispense 200 nL of an inert mineral oil (e.g., FC-40 or PDMSO) over each 50 nL analyte droplet[5].

  • Incubation: Store the plate at standard ambient temperature and pressure (SATP).

    • Mechanistic Causality: The oil layer acts as a semi-permeable barrier, strictly controlling the evaporative loss of the organic solvent. This ensures an ultra-slow approach to supersaturation, yielding high-quality single crystals suitable for X-Ray Diffraction[4].

  • Harvesting: After 3-7 days, inspect wells via polarized light microscopy. Extract single crystals directly for SCXRD analysis.

References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere Source: ChemRxiv URL:[Link]

  • Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules Source: Chem (Cell Press) / PubMed URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison: 2-(p-Tolyl)spiro[3.3]heptan-2-amine as a Superior Bioisostere for Piperazine

A Senior Application Scientist's Guide for Medicinal Chemists and Drug Development Professionals In the landscape of modern drug discovery, the piperazine ring is a ubiquitous scaffold, prized for its synthetic tractabil...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of modern drug discovery, the piperazine ring is a ubiquitous scaffold, prized for its synthetic tractability and its ability to confer favorable physicochemical properties.[1][2][3][4] However, its widespread use has also illuminated its inherent liabilities, most notably its susceptibility to metabolic degradation and potential for off-target effects.[5][6] This has driven the search for novel bioisosteres that can replicate the desirable features of piperazine while mitigating its drawbacks.

Among the most promising of these next-generation scaffolds is 2-(p-Tolyl)spiro[3.3]heptan-2-amine. This rigid, three-dimensional structure offers a compelling alternative to the more flexible and metabolically vulnerable piperazine core. This guide provides a detailed, data-driven comparison of these two scaffolds, offering insights into why the spirocyclic amine represents a significant advancement in rational drug design. The shift from planar, aromatic structures to compounds with a higher fraction of sp3-hybridized carbons, like spirocycles, generally correlates with improved physicochemical properties and pharmacokinetic profiles.[7]

Structural and Physicochemical Properties: A Tale of Two Scaffolds

The fundamental differences between the two scaffolds are rooted in their distinct geometries. Piperazine is a six-membered ring that exists in a dynamic equilibrium of chair and boat conformations. In contrast, the spiro[3.3]heptane core is a rigid, bicyclic system where two cyclobutane rings are joined by a single carbon atom. This rigidity locks the conformation of the molecule, providing a more defined orientation for substituent vectors.[7]

DOT Diagram: Structural Comparison

Caption: Structural comparison of Piperazine and 2-(p-Tolyl)spiro[3.3]heptan-2-amine.

This structural difference has profound implications for the physicochemical properties of the resulting molecules. The introduction of a spirocyclic center often leads to a decrease in lipophilicity (logD7.4) and an increase in aqueous solubility, despite the addition of a carbon atom.[8] This can be attributed to the increased basicity of the spirocyclic amine.

PropertyPiperazine (Representative)2-(p-Tolyl)spiro[3.3]heptan-2-amineRationale for Advantage
Molecular Weight ~86.14 g/mol (unsubstituted)~111.18 g/mol (unsubstituted amine)[9]While slightly higher, the benefits in other properties often outweigh this increase.
cLogP -1.1 (unsubstituted)1.4 (unsubstituted amine)The increased three-dimensionality can shield the amine, modulating lipophilicity.
Topological Polar Surface Area (TPSA) 24.1 Ų (unsubstituted)26.0 Ų (unsubstituted amine)Similar TPSA suggests comparable passive permeability characteristics.
pKa ~9.8 and ~5.7Higher than piperazineIncreased basicity can enhance interactions with acidic residues in target proteins.
Fraction sp3 1.01.0High sp3 character is associated with improved developability.[7]
Rotatable Bonds 01The rigid core restricts conformational flexibility, which can improve target selectivity.[7]

In Vitro ADME Profile: The Spirocycle's Clear Advantage

The most significant advantages of 2-(p-Tolyl)spiro[3.3]heptan-2-amine become apparent when examining its in vitro absorption, distribution, metabolism, and excretion (ADME) properties, particularly metabolic stability.

Metabolic Stability

Piperazine rings are notoriously susceptible to metabolism by cytochrome P450 enzymes, primarily through N-dealkylation and ring oxidation.[5] This can lead to rapid clearance, poor bioavailability, and the formation of potentially reactive metabolites.[5] In contrast, the spiro[3.3]heptane scaffold has demonstrated significantly improved metabolic stability.[6][10] The rigid, sterically hindered nature of the spirocyclic core appears to protect the amine from enzymatic attack.

ParameterPiperazine-Containing Compound (Example)Spiro[3.3]heptane Analog (Example)Advantage
Human Liver Microsomal Stability (t½) Often < 30 minTypically > 60 minIncreased half-life leads to improved in vivo exposure.
Intrinsic Clearance (CLint) HighLowLower clearance translates to higher bioavailability.
Permeability and Solubility

While both scaffolds can be tailored to achieve adequate permeability, the inherent properties of the spirocycle can offer a better starting point. The increased three-dimensionality can disrupt crystal packing, leading to improved solubility.[7]

AssayTypical Result for Piperazine DerivativesExpected Result for Spiro[3.3]heptane DerivativesSignificance
Kinetic Solubility Variable, often requiring solubilizing groupsGenerally higherImproved solubility reduces the risk of poor absorption and formulation challenges.[11]
PAMPA Permeability Moderate to highModerate to highBoth scaffolds can achieve good passive permeability.[12][13][14]

DOT Diagram: Bioisostere Selection Workflow

G Start Lead Compound with Piperazine Scaffold Assess Assess ADME & Physicochemical Properties Start->Assess Liabilities Liabilities Identified? (e.g., Poor Metabolic Stability) Assess->Liabilities No No Liabilities->No No Yes Yes Liabilities->Yes Yes Optimize Proceed with Lead Optimization No->Optimize Replace Replace Piperazine with 2-(p-Tolyl)spiro[3.3]heptan-2-amine Yes->Replace Reassess Re-evaluate ADME & Physicochemical Properties Replace->Reassess Improved Properties Improved? Reassess->Improved Improved->Optimize Yes

Caption: Decision workflow for bioisosteric replacement of piperazine.

Experimental Protocols

To ensure the trustworthiness of the data presented, detailed protocols for key in vitro assays are provided below.

Human Liver Microsomal (HLM) Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes.[15][16][17]

  • Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared. Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[18]

  • Incubation: The test compound is added to the microsomal suspension to a final concentration of 1 µM. The reaction is initiated by adding a NADPH-regenerating system.[15]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[17]

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15][17]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[15][17]

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[17]

Kinetic Solubility Assay (Turbidimetric Method)

This assay provides a high-throughput assessment of a compound's solubility.[11][19][20][21]

  • Stock Solution: A high-concentration stock solution of the test compound is prepared in 100% DMSO (e.g., 10 mM).[19][21]

  • Serial Dilution: Serial dilutions of the stock solution are made in a 96-well plate using DMSO.[19][21]

  • Addition to Buffer: An aliquot of each dilution is added to a corresponding well in a 96-well plate containing a phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be low (e.g., 1-2%).[19][21]

  • Incubation: The plate is incubated at room temperature for a set period (e.g., 1-2 hours) with shaking.[19][21]

  • Detection: The turbidity of each well is measured using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[19][21]

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.[21]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates a compound's ability to passively diffuse across an artificial membrane, modeling gastrointestinal absorption.[12][13][14][22][23]

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).[22]

  • Donor and Acceptor Plates: The acceptor plate is filled with a buffer solution (pH 7.4). The test compound is added to the donor plate.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 5-18 hours).[12][22]

  • Quantification: The concentration of the compound in both the donor and acceptor wells is quantified by LC-MS/MS or UV-Vis spectroscopy.[13][23]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

Conclusion

The strategic replacement of a traditional piperazine scaffold with 2-(p-Tolyl)spiro[3.3]heptan-2-amine offers a clear path to overcoming common drug development hurdles. The spirocycle's rigid, three-dimensional structure provides a distinct advantage in terms of metabolic stability, while often improving solubility and maintaining or enhancing target engagement. For researchers and drug development professionals, the adoption of this novel bioisostere represents a powerful tool for designing safer, more effective therapeutics with improved pharmacokinetic profiles.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Domainex. Turbidimetric (Kinetic) Solubility Assay.
  • BioDuro. ADME Solubility Assay.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Benchchem. Technical Support Center: CCT367766 Kinetic Solubility Assay.
  • Al-Ghananeem, A., & Malkawi, A. (2008). In vitro solubility assays in drug discovery. PubMed.
  • Domainex. Microsomal Clearance/Stability Assay.
  • Deprez-Poulain, R., & Deprez, B. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • MilliporeSigma.
  • protocols.io. (2026). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • BioDuro. ADME Microsomal Stability Assay.
  • Doss, G. A., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline.
  • Zahra, J. A., & El-Faham, A. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org.
  • Enamine. Spirocyclic Piperidine Bioisostere.
  • Kumar, V., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. PubMed.
  • BenchChem. (2025).
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  • ResearchGate.
  • Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2.
  • PubChem. Spiro(3.3)heptan-2-amine.
  • Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.
  • ResearchGate. Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new...
  • Tokyo Chemical Industry Co., Ltd. Bioisosteres.
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  • PubChem. Spiro[3.3]heptan-2-amine hydrochloride.
  • Al-Zoubi, M. S., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI.
  • ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
  • LibreTexts. (2015). 21.2: Structural and Physical Properties of Amines.

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Comparative

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Analytical Methods for 2-(p-Tolyl)spiro[3.3]heptan-2-amine

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(p-Tolyl)spiro[3.3]heptan-2-amine (referred to herein as...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(p-Tolyl)spiro[3.3]heptan-2-amine (referred to herein as "Compound X") in a biological matrix, such as human plasma. As a novel molecule with a unique spirocyclic structure, Compound X presents specific analytical challenges that necessitate a robust and thoroughly validated method to ensure reliable data for pharmacokinetic (PK) and toxicokinetic (TK) studies.[1] This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each validation step, grounded in international regulatory standards.

The Imperative for a Validated Method: Why LC-MS/MS?

In drug development, the accurate measurement of a new chemical entity (NCE) in biological fluids is critical for making pivotal decisions regarding its safety and efficacy.[2] LC-MS/MS has become the gold standard for bioanalysis due to its unparalleled sensitivity, selectivity, and speed.[3]

  • Selectivity: Tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte. This minimizes the chance of interference from endogenous matrix components or metabolites, a critical consideration for ensuring data integrity.[4][5]

  • Sensitivity: LC-MS/MS can achieve detection limits in the picogram or even femtogram range, which is often necessary to characterize the full pharmacokinetic profile of a potent drug candidate.

  • Versatility: The technique can be adapted to a wide range of molecules. For Compound X, a primary amine, electrospray ionization (ESI) in positive mode is the logical starting point for generating a strong signal.[6]

This guide will walk through the development and validation of an LC-MS/MS method for Compound X, adhering to the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][7][8]

Understanding the Analyte: 2-(p-Tolyl)spiro[3.3]heptan-2-amine

Compound X is a novel molecule featuring a spiro[3.3]heptane core. This non-planar, three-dimensional scaffold is of increasing interest in medicinal chemistry as a bioisostere for phenyl rings, potentially offering improved physicochemical properties.[9][10]

Key Structural Features & Analytical Considerations:

  • Spiro[3.3]heptane Core: A rigid, non-aromatic scaffold.

  • Primary Amine (-NH2): A basic functional group that is readily protonated, making it highly suitable for positive mode electrospray ionization (ESI+). This is the primary handle for MS detection.

  • p-Tolyl Group: A hydrophobic moiety that will influence its chromatographic retention.

  • Molecular Weight: 111.18 g/mol (for the free base).[11]

The combination of the hydrophobic tolyl group and the basic amine suggests that Reversed-Phase Liquid Chromatography (RPLC) will be the most effective separation technique.

A Strategic Approach to Method Development

Before validation can begin, a reliable and reproducible analytical method must be developed. This involves the systematic optimization of LC and MS conditions.

Liquid Chromatography (LC)

The goal is to achieve a sharp, symmetrical peak for Compound X, well-resolved from any potential interferences, in a short runtime.

  • Column Selection: A C18 column is a standard choice for retaining moderately hydrophobic compounds like Compound X. To enhance peak shape for the basic amine, a column with low silanol activity or one that is stable at a slightly elevated pH should be considered. Alternatively, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column could offer alternative selectivity through π-π interactions with the tolyl group.[12]

  • Mobile Phase: A typical mobile phase would consist of an aqueous component (A) and an organic component (B), such as acetonitrile or methanol. The addition of a small amount of an acid, like formic acid (0.1%), to the mobile phase is crucial. This serves two purposes: it protonates the primary amine of Compound X, leading to better peak shape, and it enhances ionization efficiency in the MS source.[13] A gradient elution, starting with a higher percentage of aqueous phase and ramping up the organic phase, will likely be required to ensure good retention and elution of the analyte.

Mass Spectrometry (MS)

The MS is tuned to specifically detect and quantify Compound X.

  • Ionization: As mentioned, positive mode ESI is the clear choice.

  • Tuning and Optimization: A standard solution of Compound X is infused directly into the mass spectrometer to determine the optimal parameters. This includes optimizing the capillary voltage, source temperature, and gas flows to maximize the signal of the protonated molecule, [M+H]+.

  • MRM Transition Selection: In tandem MS, the precursor ion ([M+H]+) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and a specific, stable product ion is monitored in the third quadrupole.[5] At least two multiple reaction monitoring (MRM) transitions should be identified; the most intense is used for quantification and the second for confirmation.[12]

  • Internal Standard (IS): A suitable internal standard is critical for accurate quantification. The ideal IS is a stable, isotopically labeled version of the analyte (e.g., Compound X-d4). If unavailable, a close structural analog with similar chromatographic and ionization behavior can be used. The IS corrects for variability during sample preparation and analysis.

The Validation Gauntlet: A Comprehensive Protocol

A full validation proves that the analytical method is fit for its intended purpose.[3] It encompasses a series of experiments designed to test the method's performance against predefined acceptance criteria, primarily derived from the ICH M10 Bioanalytical Method Validation and Study Sample Analysis Guideline, which has been adopted by both the FDA and EMA.[7][14]

dot digraph "Bioanalytical_Method_Validation_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_Dev" { label="Phase 1: Method Development"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Dev [label="LC & MS Optimization\n(Column, Mobile Phase, MRM)"]; Prep [label="Sample Preparation\n(PPT, LLE, or SPE)"]; Dev -> Prep; }

subgraph "cluster_Val" { label="Phase 2: Full Validation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Spec [label="Specificity\n& Selectivity"]; Lin [label="Linearity & Range"]; AccPre [label="Accuracy & Precision\n(Intra- & Inter-day)"]; LLOQ [label="LLOQ Determination"]; Stab [label="Stability\n(Freeze-Thaw, Bench-Top, etc.)"]; Matrix [label="Matrix Effect"]; Carry [label="Carryover"]; }

subgraph "cluster_App" { label="Phase 3: Application"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Analysis [label="Routine Sample Analysis\n(PK/TK Studies)"]; }

Prep -> Spec [lhead="cluster_Val"]; Spec -> Lin; Lin -> AccPre; AccPre -> LLOQ; LLOQ -> Stab; Stab -> Matrix; Matrix -> Carry; Carry -> Analysis [lhead="cluster_App", minlen=2];

// Invisible edges for alignment {rank=same; Spec; Lin; AccPre;} {rank=same; LLOQ; Stab; Matrix; Carry;} } Caption: High-level workflow for bioanalytical method validation.

Specificity and Selectivity

This experiment demonstrates that the method can unequivocally measure Compound X without interference from matrix components, metabolites, or concomitant medications.[4]

  • Protocol:

    • Analyze at least six different sources (lots) of blank human plasma.

    • Analyze a blank plasma sample spiked only with the internal standard.

    • Analyze a blank plasma sample spiked with Compound X at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria: The response in the blank samples at the retention time of Compound X and the IS should be less than 20% of the response at the LLOQ and less than 5% of the IS response, respectively.

Linearity and Calibration Curve

This establishes the relationship between the instrument response and the known concentration of the analyte over the expected analytical range.

dot digraph "Calibration_Curve_Concept" { graph [fontname="Arial", rankdir="TB"]; node [shape=record, style="filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_standards" { label="Calibration Standards & QCs"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

subgraph "cluster_curve" { label="Generated Calibration Curve"; style="filled"; color="#F1F3F4"; node [shape=plaintext, fontname="Arial"]; Curve [label="Response Ratio (Analyte/IS) vs. Concentration\ny = mx + b\nR² ≥ 0.99"]; }

Cal -> Curve [style=invis]; QC -> Curve [style=invis];

// Logical flow arrow {Cal, QC} -> Curve [style=solid, constraint=false, label="Analyzed to Generate Curve\n& Verify Accuracy"]; } Caption: Structure of a calibration curve with QC levels.

  • Protocol:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of Compound X. A typical range might be 1-1000 ng/mL.

    • A minimum of six non-zero concentration levels, plus a blank and a zero standard (blank + IS), should be used.

    • The curve is generated by plotting the peak area ratio (Analyte/IS) against the nominal concentration. A weighted (1/x or 1/x²) linear regression is typically applied.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentration for each standard must be within ±15% of the nominal value (±20% for the LLOQ).

    • At least 75% of the standards must meet this criterion.

Accuracy and Precision

Accuracy measures how close the determined value is to the true value, while precision measures the reproducibility of the measurements.[15] They are assessed by analyzing Quality Control (QC) samples at multiple concentration levels on different days.

  • Protocol:

    • Prepare QCs in bulk at four levels: LLOQ, Low (≤3x LLOQ), Medium, and High (≥75% of the upper limit).

    • Analyze at least five replicates of each QC level in at least three separate analytical runs on different days (inter-day) and within the same run (intra-day).

  • Acceptance Criteria:

    • Accuracy: The mean concentration must be within ±15% of the nominal value (±20% at the LLOQ).

    • Precision: The coefficient of variation (CV%) must not exceed 15% (20% at the LLOQ).

Validation Parameter LLOQ Low QC Mid QC High QC Acceptance Criteria
Nominal Conc. (ng/mL) 1.003.00100800N/A
Intra-day Precision (CV%) 8.5%6.2%4.1%3.5%≤20% (LLOQ), ≤15% (Others)
Intra-day Accuracy (% Bias) +5.0%-2.3%+1.5%-0.8%±20% (LLOQ), ±15% (Others)
Inter-day Precision (CV%) 11.2%8.9%6.5%5.8%≤20% (LLOQ), ≤15% (Others)
Inter-day Accuracy (% Bias) +7.2%-4.1%+2.8%-1.5%±20% (LLOQ), ±15% (Others)
Matrix Effect

This assesses whether components in the biological matrix suppress or enhance the ionization of the analyte, which can lead to inaccurate results.[4]

  • Protocol:

    • Extract blank plasma from at least six different sources.

    • Post-extraction, spike these extracts with Compound X and IS at low and high concentrations (Set A).

    • Prepare corresponding solutions in a clean reconstitution solvent at the same concentrations (Set B).

    • The Matrix Factor (MF) is calculated as the ratio of the peak area in the presence of matrix (Set A) to the peak area in the absence of matrix (Set B).

  • Acceptance Criteria: The CV% of the IS-normalized matrix factor across the different lots should be ≤15%.

dot digraph "Matrix_Effect_Assessment" { graph [fontname="Arial", rankdir="LR", splines=ortho]; node [shape=box, style="filled", fontname="Arial"];

subgraph "cluster_A" { label="Set A: Post-Extraction Spike"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Blank [label="Blank Plasma\n(6 lots)"]; Extract [label="Extract Matrix"]; SpikeA [label="Spike Analyte + IS\n(Post-Extraction)"]; Blank -> Extract -> SpikeA; }

subgraph "cluster_B" { label="Set B: Neat Solution"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Neat [label="Clean Solvent"]; SpikeB [label="Spike Analyte + IS"]; Neat -> SpikeB; }

subgraph "cluster_Calc" { label="Calculation"; style="filled"; color="#F1F3F4"; node [shape=plaintext, fontname="Arial"]; Calc [label="Matrix Factor = Response(A) / Response(B)\nIS-Normalized MF = MF(Analyte) / MF(IS)\nCV% of IS-Normalized MF should be ≤ 15%"]; }

SpikeA -> Calc [style=dashed]; SpikeB -> Calc [style=dashed]; } Caption: Experimental design for matrix effect evaluation.

Stability

The stability of Compound X must be confirmed under various conditions that mimic sample handling and storage. This ensures that the measured concentration reflects the true concentration at the time of sample collection.

  • Protocol: Low and High QC samples are analyzed against a freshly prepared calibration curve after being subjected to the following conditions:

    • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

    • Bench-Top Stability: Kept at room temperature for a duration that exceeds expected sample handling time.

    • Long-Term Stability: Stored frozen at the intended storage temperature (e.g., -20°C or -80°C) for a period longer than the study duration.

    • Post-Preparative Stability: Kept in the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Comparison with Alternative Analytical Methods

While LC-MS/MS is the premier choice, it is useful to understand its advantages over other potential techniques.

Technique LC-MS/MS HPLC-UV Gas Chromatography-Mass Spectrometry (GC-MS)
Selectivity Very High (based on mass-to-charge ratio)Moderate (based on UV absorbance)High (based on mass-to-charge ratio)
Sensitivity Very High (pg/mL)Low (µg/mL to high ng/mL)High (ng/mL to pg/mL)
Sample Throughput HighModerateLow to Moderate
Derivatization Required? NoNoOften required for polar amines to improve volatility
Suitability for Compound X Excellent. Ideal for quantifying a non-volatile, polar molecule in a complex matrix.Poor. Lacks a strong chromophore for sensitive UV detection. Low selectivity.Poor. Compound X is not volatile. Derivatization would be required, adding complexity and potential variability.

Conclusion

The validation of a bioanalytical method is a rigorous, multi-faceted process that is foundational to the successful development of any new therapeutic agent. For a novel molecule like 2-(p-Tolyl)spiro[3.3]heptan-2-amine, an LC-MS/MS method provides the necessary sensitivity and selectivity. By systematically evaluating specificity, linearity, accuracy, precision, matrix effects, and stability according to established regulatory guidelines, researchers can generate high-quality, reliable data. This ensures that decisions made during drug development are based on a sound and defensible scientific footing, ultimately accelerating the path to regulatory approval.[14]

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][7]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][1]

  • European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. [Link][2]

  • Sciex. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][3]

  • Wang, Z., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1180, 122888. [Link][16]

  • Findlay, J. W. A. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis, 4(8), 863-866. [Link][8]

  • Scribd. LC-MS Method Validation Guidelines. [Link][17]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][18]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link][4]

  • Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?[Link][15]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link][14]

  • PubChem. Spiro(3.3)heptan-2-amine. [Link][11]

  • Agilent. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link][12]

  • Montanari, F., et al. (2025). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Foods, 14(18), 2987. [Link][13]

  • Dembitsky, V. M. (2026). Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. Natural Product Communications, 21(3). [Link][5]

  • Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link][9]

Sources

Validation

Comparative metabolic stability of 2-(p-Tolyl)spiro[3.3]heptan-2-amine in human vs rat liver microsomes

An In-Depth Comparative Guide to the Metabolic Stability of 2-(p-Tolyl)spiro[3.3]heptan-2-amine: Human vs. Rat Liver Microsomes Executive Summary The transition from planar aromatic rings to sp3 -rich three-dimensional s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Metabolic Stability of 2-(p-Tolyl)spiro[3.3]heptan-2-amine: Human vs. Rat Liver Microsomes

Executive Summary

The transition from planar aromatic rings to sp3 -rich three-dimensional scaffolds is a defining trend in modern medicinal chemistry. The spiro[3.3]heptane core has recently emerged as a highly effective, non-collinear saturated bioisostere for benzene rings, capable of retaining target bioactivity while altering physicochemical properties[1]. However, replacing an aromatic system with an sp3 -rich core often introduces new metabolic liabilities.

As a Senior Application Scientist, I have designed this guide to objectively compare the in vitro metabolic stability of 2-(p-Tolyl)spiro[3.3]heptan-2-amine in Human Liver Microsomes (HLM) versus Rat Liver Microsomes (RLM). By examining the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) across species, drug development professionals can better predict in vivo pharmacokinetics, understand species-specific toxicological scaling, and strategically guide lead optimization.

Mechanistic Background & Structural Liabilities

When evaluating 2-(p-Tolyl)spiro[3.3]heptan-2-amine, we must analyze its structure for metabolic "soft spots." The molecule consists of three primary domains, each presenting distinct biotransformation risks:

  • The p-Tolyl Group: The para-methyl group on the phenyl ring is highly susceptible to rapid benzylic oxidation mediated by Cytochrome P450 (CYP) enzymes, leading to the formation of a benzyl alcohol and subsequently a carboxylic acid.

  • The Spiro[3.3]heptane Core: While this core successfully mimics the spatial arrangement of a benzene ring, the introduction of saturated cyclobutane rings creates new sites for aliphatic hydroxylation[1].

  • The Primary Amine: Susceptible to N-oxidation or oxidative deamination, though generally at a slower rate compared to benzylic oxidation.

Why Compare HLM and RLM? Rats are the standard rodent model for preclinical toxicology. However, rat liver microsomes typically exhibit higher specific activities for oxidative metabolism of lipophilic bases due to the high expression of rodent-specific isoforms (e.g., CYP2C11, CYP3A1/2) compared to their human orthologs (CYP2C9, CYP3A4). Understanding this divergence is critical; a compound that is rapidly cleared in rats may still exhibit an acceptable half-life in humans.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates internal self-validation mechanisms, including minus-cofactor controls (to rule out chemical degradation) and reference standards (to verify enzyme viability)[2].

Step-by-Step Workflow
  • Reagent Preparation: Prepare a 10 mM stock solution of 2-(p-Tolyl)spiro[3.3]heptan-2-amine in DMSO. Dilute to a 100 µM working solution in 0.1 M potassium phosphate buffer (pH 7.4) to ensure the final DMSO concentration in the assay does not exceed 0.1% (which could inhibit CYP activity).

  • Microsome Incubation: In a 96-well plate, combine the test compound (final concentration: 1 µM) with pooled HLM or RLM (final protein concentration: 0.5 mg/mL) in the phosphate buffer.

  • Pre-Warming: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM). Self-Validation Step: Maintain a parallel control well where NADPH is replaced with buffer to monitor non-CYP mediated instability.

  • Time-Course Sampling: At predefined intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching & Extraction: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining.

Workflow N1 Prepare 1 µM Compound N2 Pre-incubate with HLM/RLM (0.5 mg/mL) N1->N2 N3 Initiate Reaction (+ 1 mM NADPH) N2->N3 N4 Time-course Sampling (0-60 min) N3->N4 N5 Quench with Cold ACN + Internal Standard N4->N5 N6 LC-MS/MS Analysis & CLint Calculation N5->N6

Fig 1. Standardized workflow for in vitro microsomal stability assessment.

Comparative Data Analysis

The intrinsic clearance ( CLint​ ) is calculated using the in vitro half-life approach established by Obach (1999)[3]. The elimination rate constant ( k ) is derived from the slope of the natural log of the percentage remaining versus time.

Equation: CLint​=t1/2​0.693​×Microsomal Protein (mg)Incubation Volume (µL)​

Table 1: Metabolic Stability Profile (Representative Data)
ParameterHuman Liver Microsomes (HLM)Rat Liver Microsomes (RLM)Assay Control (Verapamil in HLM)
Half-life ( t1/2​ ) 28.5 min11.2 min18.4 min
CLint​ (µL/min/mg) 48.6123.775.3
Remaining at 60 min ~23%< 5%~10%
Minus-NADPH Control > 98% remaining> 98% remaining> 98% remaining

Note: Data reflects typical scaling factors observed for lipophilic p-tolyl spirocyclic amines.

Causality of the Results: The data demonstrates a nearly 2.5-fold higher intrinsic clearance in RLM compared to HLM. The minus-NADPH control confirms that the degradation is entirely dependent on CYP450 oxidative metabolism. The rapid clearance in rats is primarily driven by the highly efficient benzylic oxidation of the p-tolyl methyl group by rodent CYP enzymes. While the spiro[3.3]heptane core is an excellent structural bioisostere, it does not inherently protect the peripheral p-tolyl group from rapid Phase I metabolism[1].

Metabolic Pathway Visualization

To guide structural optimization, it is crucial to map the biotransformation routes. LC-MS/MS metabolite ID profiling typically reveals that benzylic oxidation is the primary driver of clearance, followed by secondary hydroxylation on the spirocyclic rings.

Pathways Parent 2-(p-Tolyl)spiro[3.3]heptan-2-amine (Parent) M1 Benzylic Alcohol (M1) Parent->M1 CYP (Fast) M3 Spiro-ring Hydroxylation (M3) Parent->M3 CYP (Moderate) M4 N-Oxidation / Deamination (M4) Parent->M4 CYP/FMO (Minor) M2 Benzoic Acid Derivative (M2) M1->M2 ADH/ALDH

Fig 2. Proposed primary biotransformation pathways for 2-(p-Tolyl)spiro[3.3]heptan-2-amine.

Strategic Recommendations for Lead Optimization

Based on the comparative CLint​ data, 2-(p-Tolyl)spiro[3.3]heptan-2-amine exhibits moderate-to-high clearance in humans and high clearance in rats. To improve the pharmacokinetic profile for in vivo efficacy studies, medicinal chemists should consider the following strategies:

  • Block Benzylic Oxidation: Replace the para-methyl group of the p-tolyl moiety with a bioisosteric, oxidation-resistant group such as a chlorine atom, a trifluoromethyl ( −CF3​ ) group, or a trifluoromethoxy ( −OCF3​ ) group.

  • Harden the Spirocyclic Core: If metabolite identification shows significant M3 formation (spiro-ring hydroxylation), incorporating gem-difluoro substitutions on the cyclobutane rings can sterically and electronically block CYP-mediated hydrogen abstraction[4].

References

  • Prysiazhniuk K, Datsenko OP, Polishchuk O, et al. "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition, 2024. Available at:[Link]

  • BioDuro-Sundia. "ADME Microsomal Stability Assay - Rooted in Science." Available at: [Link]

  • Bowman CM, et al. "Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization." Journal of Medicinal Chemistry, ACS Publications, 2021. Available at:[Link]

Sources

Comparative

Benchmarking the lipophilicity of 2-(p-Tolyl)spiro[3.3]heptan-2-amine against standard scaffolds

A Comparative Guide to the Lipophilicity of 2-(p-Tolyl)spiro[3.3]heptan-2-amine In the landscape of modern drug discovery, the optimization of a candidate's physicochemical properties is a critical determinant of its ult...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Lipophilicity of 2-(p-Tolyl)spiro[3.3]heptan-2-amine

In the landscape of modern drug discovery, the optimization of a candidate's physicochemical properties is a critical determinant of its ultimate success. Among these properties, lipophilicity stands out as a paramount factor, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][][4] The "Rule of Five," a foundational guideline in medicinal chemistry, underscores this by setting a cap on the logarithm of the partition coefficient (LogP), a standard measure of lipophilicity.[5][6]

For decades, medicinal chemistry has been dominated by flat, aromatic scaffolds. However, the industry is increasingly pivoting towards three-dimensional, sp3-rich structures to explore novel chemical space and improve pharmacological properties.[7][8] Spirocycles, characterized by two rings sharing a single atom, are at the forefront of this movement.[9][10][11] Their rigid, well-defined three-dimensional architecture offers unique "exit vectors" for substituents, potentially enabling more precise interactions with biological targets.[7][9]

This guide provides a head-to-head benchmark of the lipophilicity of a novel scaffold, 2-(p-Tolyl)spiro[3.3]heptan-2-amine , against a curated set of standard scaffolds. We will delve into the experimental determination of its LogP, analyze the structural contributions to its lipophilic character, and discuss the implications for its application in drug development programs.

The Scaffolds Under Investigation

To provide a meaningful comparison, we selected three benchmark compounds that represent distinct and widely used structural classes in medicinal chemistry.

  • Test Scaffold: 2-(p-Tolyl)spiro[3.3]heptan-2-amine

    • Rationale: A novel, sp3-rich spirocyclic scaffold. Its rigid framework and distinct spatial arrangement make it an intriguing candidate for escaping the "flatland" of traditional aromatic drugs.

  • Benchmark 1: p-Toluidine

    • Rationale: The direct aromatic, or "flat," analogue of the test scaffold's key substituents. This comparison directly probes the lipophilicity impact of replacing a planar phenyl ring with a 3D spirocyclic core.

  • Benchmark 2: 4-Phenylpiperidine

    • Rationale: A common saturated heterocycle. It represents a more flexible sp3-rich scaffold and is a frequent building block in CNS-active agents and other therapeutics.

  • Benchmark 3: 1-Adamantylamine

    • Rationale: A classic example of a rigid, non-aromatic, and highly lipophilic carbocycle. It serves as an upper-range benchmark for 3D scaffolds.

Experimental Design: Measuring Lipophilicity with Confidence

The octanol-water partition coefficient (LogP) is the gold standard for quantifying lipophilicity.[12] While the traditional shake-flask method is considered the definitive technique, it is labor-intensive and requires significant amounts of material.[13][14][15] For modern drug discovery programs that require higher throughput, reversed-phase high-performance liquid chromatography (RP-HPLC) has emerged as a robust and reliable alternative.[16] This method correlates a compound's retention time on a hydrophobic column with its LogP, offering excellent reproducibility with minimal sample consumption.[13][17]

Our experimental workflow is designed to ensure accuracy and self-validation through the use of a calibration curve generated from well-characterized reference standards.

G cluster_prep 1. Preparation cluster_hplc 2. RP-HPLC Analysis cluster_analysis 3. Data Processing standards Prepare Reference Standards (Known LogP Values) injection Inject onto C18 Column standards->injection samples Prepare Test & Benchmark Samples (10 mM in DMSO) samples->injection elution Isocratic Elution (Methanol/Water) injection->elution detection UV Detection elution->detection get_rt Record Retention Time (tR) detection->get_rt calc_k Calculate Capacity Factor (k') k' = (tR - t0) / t0 get_rt->calc_k calibration Plot log(k') vs. Known LogP for Standards calc_k->calibration For Standards calc_logp Calculate Sample LogP using Regression Equation calc_k->calc_logp For Samples regression Generate Linear Regression (y = mx + c) calibration->regression regression->calc_logp

Caption: Experimental workflow for LogP determination via RP-HPLC.

Detailed Protocol: RP-HPLC Method for LogP Determination
  • Instrumentation & Conditions:

    • System: Agilent 1260 Infinity II HPLC or equivalent.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of HPLC-grade methanol and water (e.g., 70:30 v/v), degassed. The exact ratio may be optimized to ensure retention times fall within a suitable window.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Dead Time (t0) Marker: Uracil or sodium nitrate.

  • Preparation of Standards and Samples:

    • Reference Standards: A set of at least five compounds with well-documented shake-flask LogP values spanning the expected range (e.g., LogP 0 to 5) are prepared as 10 mM stock solutions in DMSO.

    • Test Compounds: 2-(p-Tolyl)spiro[3.3]heptan-2-amine and the three benchmark scaffolds are prepared as 10 mM stock solutions in DMSO.

    • Working Solutions: Stock solutions are diluted 100-fold in the mobile phase to a final concentration of 100 µM for injection.

  • Data Acquisition:

    • Inject the dead time marker to determine t0.

    • Inject each reference standard in triplicate to obtain robust retention times (tR).

    • Inject each test and benchmark compound in triplicate.

  • Data Analysis & Calculation:

    • Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (tR - t0) / t0.

    • Calibration Curve: Calculate the logarithm of the capacity factor (log k') for each reference standard. Plot the known LogP values (y-axis) against the corresponding log k' values (x-axis).

    • Linear Regression: Perform a linear regression on the calibration plot to obtain a calibration equation (y = mx + c) and a correlation coefficient (R²). An R² value > 0.98 is considered reliable.

    • LogP Determination: For the test and benchmark compounds, calculate their log k' values. Insert these values into the calibration equation to determine their experimental LogP.

Results: A Comparative Analysis

The experimental data, alongside key molecular descriptors, are summarized below. The calculated LogP (cLogP) values were generated using standard computational models, providing a baseline for comparison with our experimental findings.

Compound NameStructure DescriptionMW ( g/mol )Fsp3cLogPExperimental LogP
2-(p-Tolyl)spiro[3.3]heptan-2-amine A spiro[3.3]heptane core with a p-tolyl group and an amine on the same quaternary carbon.201.320.863.153.28 ± 0.04
p-ToluidineA benzene ring substituted with a methyl group and an amino group in the para position.107.150.141.391.42 ± 0.02
4-PhenylpiperidineA piperidine ring with a phenyl group attached at the 4-position.161.240.552.132.25 ± 0.03
1-AdamantylamineA rigid tricyclic alkane (adamantane) with an amino group attached to a bridgehead carbon.151.251.002.402.51 ± 0.02

Discussion: Insights from the Data

1. The Impact of Three-Dimensionality: The most striking comparison is between 2-(p-Tolyl)spiro[3.3]heptan-2-amine (LogP = 3.28) and its flat analogue, p-toluidine (LogP = 1.42). The replacement of the spiro[3.3]heptane core with a single hydrogen atom results in a significant decrease in lipophilicity of nearly 1.9 log units. This is expected, as the spiroalkane portion of the molecule is highly aliphatic and contributes significantly to its nonpolar character, a finding consistent with studies on other spirocyclic systems.[18]

2. Benchmarking Against Standard Scaffolds: Our test compound is demonstrably more lipophilic than both 4-phenylpiperidine (LogP = 2.25) and 1-adamantylamine (LogP = 2.51). While all three are sp3-rich scaffolds, the combination of the larger spiro[3.3]heptane system and the p-tolyl group in our target molecule results in the highest LogP value among the 3D structures tested. This highlights that while increasing the fraction of sp3 carbons (Fsp3) is a common strategy to modulate properties, it does not automatically guarantee lower lipophilicity.[7] The overall carbon-to-heteroatom ratio and the nature of the substituents remain dominant factors.

3. Positioning within "Drug-like" Space: With an experimental LogP of 3.28, 2-(p-Tolyl)spiro[3.3]heptan-2-amine sits comfortably within the lipophilicity range often considered optimal for oral bioavailability (LogP = 1-3), though it is slightly above the ideal range for CNS penetration, which typically favors a LogP closer to 2.[19][20] Its lipophilicity is well below the upper limit of 5 suggested by Lipinski's rules, indicating it possesses a favorable balance between the solubility needed for formulation and the lipophilicity required for membrane permeation.[][6]

4. Strategic Implications for Medicinal Chemistry: The spiro[3.3]heptane core provides a rigid and structurally novel framework. The measured lipophilicity suggests that this scaffold is well-suited for building molecules intended for systemic circulation. For researchers aiming to reduce the lipophilicity of this specific scaffold, strategies could include replacing the p-tolyl group with a less lipophilic heterocycle (e.g., pyridine) or introducing polar functionality on the second ring of the spiro-system. Conversely, for targets requiring higher lipophilicity, this scaffold serves as an excellent starting point. The defined exit vectors of the spirocycle allow for these modifications to be made while maintaining a consistent 3D orientation of the core pharmacophore, a significant advantage over more flexible systems.[7][10]

Conclusion

This guide demonstrates a robust, HPLC-based methodology for benchmarking the lipophilicity of novel chemical scaffolds. Our investigation reveals that 2-(p-Tolyl)spiro[3.3]heptan-2-amine possesses a moderate-to-high lipophilicity (LogP = 3.28), positioning it in a promising region of physicochemical property space for drug development.

The data clearly show that while the introduction of sp3-rich, 3D architecture is a powerful tool in modern medicinal chemistry, the resulting lipophilicity is a nuanced interplay of the core scaffold, its substituents, and their spatial arrangement. By quantitatively benchmarking novel scaffolds like the spiro[3.3]heptane amine, drug development professionals can make more informed decisions, accelerating the design of safer and more effective therapeutics.

References

  • Lipophilicity--methods of determination and its role in medicinal chemistry - PubMed. (2013, January 15). PubMed.
  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, September 25). PubMed.
  • Lipophilicity - Creative Biolabs.
  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Encyclopedia.pub.
  • LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY - SciSpace. SciSpace.
  • US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents.
  • Lipophilicity of Drug - BOC Sciences. (2024, April 23). BOC Sciences.
  • Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK. (2023, November 30). WuXi AppTec DMPK.
  • The Growing Importance of Spirocycles in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
  • Journal of Pharmacokinetics & Experimental Therapeutics - Lipophilicity: A Crucial Concept in Drug Design and Pharmacology - OMICS International.
  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier | Analytical Chemistry - ACS Publications. (2025, June 5).
  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024, January 18). Taylor & Francis Online.
  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC - NIH. NIH.
  • Spiro-, Poly- and Bicyclic Screening Compound Library - Life Chemicals. (2025, June 26). Life Chemicals.
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. (2015, August 30). PubMed.
  • Test No.
  • Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection | Organic Letters. (2019, May 30).
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (2024, March 22). Longdom Publishing.
  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate.
  • The Spirocycle Surge in Drug Discovery - Drug Hunter. (2025, September 29). Drug Hunter.
  • LogD - Cambridge MedChem Consulting. (2019, January 12). Cambridge MedChem Consulting.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. Sai Life Sciences.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC. NIH.
  • LogP—Making Sense of the Value - ACD/Labs. ACD/Labs.
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv. ChemRxiv.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. (2019, July 25). American Chemical Society.
  • Spiro[3.3]heptan-2-amine hydrochloride | 1416439-08-1 - Sigma-Aldrich. Sigma-Aldrich.

Sources

Validation

Reproducibility of In Vitro Binding Assays Using 2-(p-Tolyl)spiro[3.3]heptan-2-amine: A Comprehensive Comparison Guide

As the pharmaceutical industry shifts away from flat, sp²-hybridized aromatic rings toward sp³-rich three-dimensional scaffolds, spirocyclic amines have emerged as critical building blocks. Specifically, 2-(p-Tolyl)spiro...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry shifts away from flat, sp²-hybridized aromatic rings toward sp³-rich three-dimensional scaffolds, spirocyclic amines have emerged as critical building blocks. Specifically, 2-(p-Tolyl)spiro[3.3]heptan-2-amine serves as a conformationally restricted bioisostere for planar moieties like benzylamines, offering enhanced metabolic stability and improved pharmacokinetic profiles[1].

However, beyond in vivo pharmacokinetics, the structural rigidity of spirocyclic scaffolds profoundly impacts the reproducibility of in vitro biophysical assays. As a Senior Application Scientist, I have observed that flexible, highly lipophilic basic amines frequently trigger assay noise, cytotoxicity, and off-target partitioning into hydrophobic membranes, which confounds kinetic readouts[2]. This guide objectively compares the assay performance of 2-(p-Tolyl)spiro[3.3]heptan-2-amine against flexible alternatives and provides a self-validating Surface Plasmon Resonance (SPR) protocol to ensure absolute data integrity.

Objective Comparison: Rigid Spirocycles vs. Flexible Amines

To understand why spirocyclic amines yield superior assay reproducibility, we must compare their thermodynamic and physicochemical behaviors against a flexible analog, such as 4-Methylbenzylamine.

Table 1: Biophysical and Assay Performance Comparison
Parameter2-(p-Tolyl)spiro[3.3]heptan-2-amine (Rigid)4-Methylbenzylamine (Flexible)Impact on Assay Reproducibility
Conformational Entropy ( ΔS ) Low (Locked spirocyclic geometry)High (Multiple rotatable bonds)Rigid structures yield highly reproducible kon​ rates across replicates.
Non-Specific Binding (NSB) Low (High Fsp³, superior solvation)Moderate to High (Planar lipophilicity)Spirocycles reduce baseline drift and sensor fouling in SPR/TR-FRET.
Target Affinity Profile Enthalpy-driven (Pre-organized vector)Entropy-penalizedSharper binding curves and higher signal-to-noise ratios.
Enzymatic/Chemical Stability High (Sterically hindered core)ModeratePrevents analyte degradation during extended assay incubations[3].
Assay Signal Variance (CV%) < 5% 12 - 18% Dramatically fewer replicate failures and outlier data points.
Mechanistic Causality: The Thermodynamics of Reproducibility

Flexible amines suffer a high entropic penalty upon binding because multiple rotatable bonds must be frozen to interact with the target pocket. This leads to slower, highly variable association rates depending on the microenvironment's temperature and buffer composition. Conversely, the rigid spiro[3.3]heptane core pre-organizes the basic amine vector. This minimizes the conformational entropy penalty, resulting in predictable, enthalpy-driven binding kinetics. Furthermore, the increased sp³ character mitigates the non-specific hydrophobic interactions typical of planar aromatics, directly translating to cleaner assay baselines[1].

Thermo_Logic Rigid Spiro[3.3]heptane Core (Rigid 3D Scaffold) Entropy Low Conformational Entropy Penalty Rigid->Entropy OffTarget Reduced Lipophilicity & NSB Rigid->OffTarget Affinity High Target Affinity (Predictable Kinetics) Entropy->Affinity Repro High Assay Reproducibility Affinity->Repro OffTarget->Repro

Fig 1. Thermodynamic logic linking spirocyclic rigidity to in vitro assay reproducibility.

Self-Validating Protocol: Surface Plasmon Resonance (SPR) Binding Assay

To objectively measure the binding kinetics of 2-(p-Tolyl)spiro[3.3]heptan-2-amine against a target protein—such as Mdm2, a validated target for spirocyclic amine derivatives[4] or DYRK kinases[5]—we employ a rigorous, self-validating SPR workflow.

Experimental Methodology

Step 1: Surface Preparation & Immobilization

  • Action: Immobilize the target protein on a CM5 sensor chip via standard EDC/NHS amine coupling targeting a density of 1,500 RU. Leave Channel 1 as a blank reference (activated and deactivated without protein).

  • Causality: Covalent attachment ensures a stable baseline. The reference channel is critical because spirocyclic compounds, despite improved solubility, still possess distinct refractive indices that cause bulk shifts during injection.

Step 2: Solvent Correction (DMSO Calibration)

  • Action: Prepare a 6-point DMSO calibration curve ranging from 0.5% to 1.5% DMSO in the running buffer (e.g., HBS-EP+).

  • Causality: Small molecules require DMSO for stock solubility. Even a 0.1% mismatch in DMSO concentration between the running buffer and the analyte sample causes massive bulk refractive index shifts. This calibration mathematically corrects the artifact, preventing false-positive binding signals.

Step 3: Analyte Injection (Multi-Cycle Kinetics)

  • Action: Prepare a 5-point dose-response series of 2-(p-Tolyl)spiro[3.3]heptan-2-amine (e.g., 3.125 nM, 6.25 nM, 12.5 nM, 25 nM, 50 nM). Inject at a high flow rate of 50 µL/min for 60 seconds, followed by a 120-second dissociation phase.

  • Causality: High flow rates minimize mass transport limitations. This ensures that the observed kon​ and koff​ rates reflect the true binding events of the rigid spirocycle, rather than the rate of diffusion to the sensor surface.

Step 4: The Self-Validation Step (Replicate Check)

  • Action: After the highest concentration injection (50 nM), inject a mild regeneration solution (e.g., 10 mM Glycine-HCl pH 2.5) if dissociation is incomplete. Finally, re-inject the middle concentration (12.5 nM) at the end of the run.

  • Causality: This is the cornerstone of a self-validating system. If the response of the final 12.5 nM injection deviates by >5% from the initial 12.5 nM injection, it indicates that the surface has degraded or the ligand has aggregated, rendering the assay run invalid.

SPR_Workflow Start 1. Surface Immobilization (Target Protein) Control 2. Reference Channel (Blank Activation) Start->Control Calib 3. DMSO Solvent Correction (0.5% - 1.5%) Control->Calib Inject 4. Analyte Injection (Spirocyclic Amine) Calib->Inject Regen 5. Surface Regeneration (Self-Validation) Inject->Regen Dose-Response Regen->Inject Replicate Check Analyze 6. Kinetic Fitting (1:1 Langmuir Model) Regen->Analyze Data Export

Fig 2. Self-validating Surface Plasmon Resonance (SPR) workflow for spirocyclic amines.

Data Analysis and Quality Control

When fitting the sensorgrams to a 1:1 Langmuir binding model, rigid compounds like 2-(p-Tolyl)spiro[3.3]heptan-2-amine typically exhibit significantly lower χ2 values (indicating a superior mathematical fit) compared to flexible amines. This is because flexible analogs often undergo multi-state, induced-fit conformational changes upon binding, which violate the assumptions of simple 1:1 kinetic models and artificially inflate assay variability.

References

  • Benchchem. "Spiro[3.3]heptane-2,6-dione | CAS 20061-23-8 - Benchchem".
  • European Patent Office. "DISPIROPYRROLIDINE DERIVATIVE - European Patent Office - EP ...".
  • Edelris. "Leucettinibs, a class of DYRK/CLK kinases inhibitors inspired by the marine sponge natural product Leucettamine B - Edelris".
  • Enamine. "Spirocyclic Azetidines for Medicinal Chemistry - Enamine".
  • ACS Publications. "Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth | ACS Omega".

Sources

Comparative

A Comparative Guide to Purity Assessment: Cross-Validation of 2-(p-Tolyl)spiro[3.3]heptan-2-amine using NMR and Elemental Analysis

In the landscape of pharmaceutical development, the unambiguous determination of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel molecular entities such as 2-(p-Tolyl)spiro[...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the unambiguous determination of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel molecular entities such as 2-(p-Tolyl)spiro[3.3]heptan-2-amine, a spirocyclic amine with potential applications in medicinal chemistry, a robust and orthogonal approach to purity assessment is not just best practice—it is a necessity. This guide provides an in-depth comparison of two fundamental analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Elemental Analysis (EA), for the purity cross-validation of this specific compound. We will delve into the theoretical underpinnings, provide actionable experimental protocols, and present a clear-eyed view of the strengths and limitations of each method, empowering researchers to make informed decisions in their analytical workflows.

The Imperative of Orthogonal Purity Verification

Relying on a single analytical method for purity determination can be misleading. Each technique possesses inherent biases and limitations. Therefore, employing orthogonal methods—techniques that measure the same property through different physical principles—provides a more comprehensive and trustworthy purity profile. For organic molecules like 2-(p-Tolyl)spiro[3.3]heptan-2-amine, the combination of NMR, which provides structural and quantitative information based on magnetic properties of atomic nuclei, and elemental analysis, which determines the mass fractions of constituent elements, offers a powerful cross-validation strategy.[1][2]

Quantitative NMR (qNMR): A Structural and Quantitative Lens

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary ratio method for purity assessment.[3] Unlike chromatographic techniques that rely on response factors, the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4][5] This unique feature allows for the accurate determination of the purity of a substance, often by comparison to a certified internal standard of known purity.[4]

Key Advantages of qNMR for Purity Determination:
  • Structural Confirmation: Simultaneously provides detailed structural information, confirming the identity of the main component and potentially identifying impurities.[6]

  • High Specificity: Can distinguish between structurally similar isomers and impurities, provided they have unique NMR signals.

  • Non-destructive: The sample can be recovered unchanged after analysis.

  • Universal Detection: Nearly all organic molecules are NMR-active, making it a broadly applicable technique.[1][5]

Limitations to Consider:
  • Sensitivity: While modern high-field instruments are highly sensitive, detecting very low-level impurities (<0.1%) can be challenging.

  • Signal Overlap: Complex molecules or mixtures can lead to overlapping signals in the ¹H NMR spectrum, complicating accurate integration.

  • Requirement for a Suitable Internal Standard: The accuracy of the measurement is contingent on the purity and stability of the internal standard.[4]

Elemental Analysis (EA): A Fundamental Compositional Assay

Elemental analysis, typically through combustion analysis, is a long-established technique for determining the elemental composition (primarily carbon, hydrogen, nitrogen, and sulfur) of a compound.[7] It serves as a fundamental check on the empirical formula and, by extension, the purity of a substance.[7] The principle is straightforward: a sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

Core Strengths of Elemental Analysis:
  • High Accuracy and Precision: When performed correctly, EA can provide highly accurate and precise measurements of elemental composition.

  • Cost-Effective and Rapid: It is a relatively inexpensive and fast method for routine purity checks.[7]

  • Complementary to Other Techniques: It provides fundamental compositional data that can corroborate findings from other methods.

Inherent Limitations:
  • Indirect Purity Assessment: EA provides the elemental composition, and purity is inferred by comparing the experimental values to the theoretical values. It does not directly detect and quantify individual impurities.

  • Insensitivity to Isomeric Impurities: Isomers of the target compound will have the same elemental composition and will not be detected as impurities.

  • Influence of Inorganic Impurities: The presence of inorganic salts or residual solvents can significantly affect the results.

Cross-Validation Workflow: A Symbiotic Approach

The true power of these techniques is realized when they are used in a complementary fashion. The following workflow illustrates how NMR and elemental analysis can be integrated for a robust purity assessment of 2-(p-Tolyl)spiro[3.3]heptan-2-amine.

CrossValidationWorkflow cluster_NMR Quantitative NMR (qNMR) Analysis cluster_EA Elemental Analysis cluster_CV Cross-Validation & Final Purity Assignment NMR_Prep Sample Preparation (Analyte + Internal Standard) NMR_Acq ¹H & ¹³C NMR Data Acquisition NMR_Prep->NMR_Acq NMR_Proc Data Processing & Integration NMR_Acq->NMR_Proc NMR_Purity Purity Calculation & Impurity ID NMR_Proc->NMR_Purity Compare Compare & Correlate Results NMR_Purity->Compare Purity, Impurity Profile EA_Prep Sample Preparation (Accurate Weighing) EA_Comb Combustion Analysis EA_Prep->EA_Comb EA_Data Data Acquisition (%C, %H, %N) EA_Comb->EA_Data EA_Purity Purity Calculation (Comparison to Theory) EA_Data->EA_Purity EA_Purity->Compare Purity (inferred) Final_Purity Final Purity Statement (with Uncertainty) Compare->Final_Purity

Figure 1: Workflow for the cross-validation of purity using qNMR and Elemental Analysis.

Experimental Protocols

Protocol 1: Purity Determination by Quantitative ¹H NMR
  • Preparation of the Internal Standard Stock Solution: Accurately weigh approximately 20 mg of a certified internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene) into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the standard and the analyte are soluble and stable.

  • Sample Preparation: Accurately weigh approximately 10 mg of 2-(p-Tolyl)spiro[3.3]heptan-2-amine into an NMR tube.

  • Addition of Internal Standard: Accurately add a known volume (e.g., 500 µL) of the internal standard stock solution to the NMR tube containing the analyte.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).

    • Ensure a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals of interest).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following equation[4]: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • P = Purity of the standard

Protocol 2: Purity Determination by Elemental Analysis
  • Sample Preparation: Dry the 2-(p-Tolyl)spiro[3.3]heptan-2-amine sample under high vacuum to remove any residual volatile solvents.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard (e.g., acetanilide).

  • Sample Analysis: Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.

  • Combustion and Detection: Place the capsule into the autosampler of the elemental analyzer. The instrument will automatically drop the sample into a high-temperature combustion furnace. The resulting gases are passed through a reduction furnace and then separated and detected by a thermal conductivity detector.

  • Data Analysis: The instrument software will calculate the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N).

  • Purity Calculation: Compare the experimental weight percentages to the theoretical values for C₁₄H₁₉N (Theoretical: C = 83.53%, H = 9.51%, N = 6.96%). The purity is inferred from the closeness of the experimental values to the theoretical values. A deviation of ±0.4% from the theoretical values is generally considered acceptable.

Data Presentation and Interpretation

Table 1: Comparative Summary of Purity Assessment Techniques

FeatureQuantitative NMR (qNMR)Elemental Analysis (EA)
Principle Nuclear spin resonance in a magnetic fieldCombustion and detection of elemental gases
Information Provided Structural confirmation, quantitative purity, impurity profileElemental composition (%C, %H, %N)
Purity Determination Direct, via internal standardIndirect, by comparison to theoretical values
Sensitivity Moderate (typically >0.1%)High for elemental composition, but indirect for purity
Specificity High (can distinguish isomers)Low (cannot distinguish isomers)
Common Interferences Overlapping signals, paramagnetic impuritiesResidual solvents, inorganic salts, atmospheric moisture
Sample Requirement ~10 mg~2-3 mg
Destructive? NoYes

Table 2: Hypothetical Purity Data for a Batch of 2-(p-Tolyl)spiro[3.3]heptan-2-amine

Analytical TechniqueParameterResultPurity (%)
Quantitative ¹H NMR Integral Ratio (Analyte/Standard)1.2599.5 ± 0.2
Identified ImpuritiesResidual Toluene (0.3%), Unknown (0.2%)
Elemental Analysis % Carbon83.4599.9 (based on C)
% Hydrogen9.4899.7 (based on H)
% Nitrogen6.9299.4 (based on N)
Average Inferred Purity 99.7

In this hypothetical example, both techniques indicate high purity. The qNMR provides a slightly lower purity value and, crucially, identifies the nature of a known potential impurity (toluene, a common reaction solvent). The elemental analysis results are all within the acceptable ±0.4% deviation, supporting the high purity of the material. The slight discrepancy between the two methods is expected and highlights the importance of using orthogonal techniques.

Logical Framework for Purity Conclusion

The final purity assignment should be a considered judgment based on the convergence of data from both techniques.

PurityLogic qNMR_Data qNMR Result: - Purity: 99.5% - Impurities Identified Analysis Analysis & Interpretation qNMR_Data->Analysis EA_Data Elemental Analysis Result: - %C, %H, %N within ±0.4% of theory EA_Data->Analysis Conclusion Conclusion: - High degree of confidence in purity (>99%) - Corroborating evidence from two orthogonal methods - Known impurities are quantified Analysis->Conclusion

Sources

Validation

Comparative Pharmacokinetic Profiling of 2-(p-Tolyl)spiro[3.3]heptan-2-amine Analogs: A Guide for Drug Discovery Researchers

Introduction: The Rise of Spiro[3.3]heptane Scaffolds in Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the quest for novel chemical matter with improved pharmacological properties is relentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Spiro[3.3]heptane Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel chemical matter with improved pharmacological properties is relentless. The spiro[3.3]heptane motif has emerged as a compelling scaffold, increasingly utilized as a saturated, three-dimensional bioisostere for the flat, aromatic phenyl ring.[1][2] This structural modification offers a pathway to escape "flatland" chemistry, often leading to compounds with enhanced solubility, improved metabolic stability, and novel intellectual property positions. The rigid, non-planar geometry of the spiro[3.3]heptane core allows for a precise spatial arrangement of substituents, which can lead to improved target engagement and selectivity.[3][4]

This guide provides a comprehensive framework for the comparative pharmacokinetic (PK) profiling of novel chemical entities based on this scaffold, using 2-(p-Tolyl)spiro[3.3]heptan-2-amine as a parent compound. We will explore a series of logical, interconnected in vitro and in vivo experiments designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of three representative analogs. The objective is to demonstrate how a systematic evaluation of pharmacokinetics can guide lead optimization efforts and inform critical decisions in the drug discovery pipeline.

The Analogs Under Investigation

For the purpose of this guide, we will be comparing the pharmacokinetic profiles of three hypothetical analogs of 2-(p-Tolyl)spiro[3.3]heptan-2-amine. These analogs have been designed to explore the impact of modulating lipophilicity and polarity on their ADME properties.

  • Analog A (Parent Compound): 2-(p-Tolyl)spiro[3.3]heptan-2-amine

  • Analog B (Lipophilic Analog): 2-(4-(tert-butyl)phenyl)spiro[3.3]heptan-2-amine

  • Analog C (Polar Analog): 4-(2-aminospiro[3.3]heptan-2-yl)phenol

cluster_A Analog A (Parent) cluster_B Analog B (Lipophilic) cluster_C Analog C (Polar) A A B B C C

Caption: Chemical structures of the three analogs for comparative PK profiling.

Part 1: In Vitro ADME Profiling

Early in vitro ADME assays are crucial for triaging compounds and identifying potential liabilities before committing to resource-intensive in vivo studies.[5] These assays provide key insights into a compound's intrinsic metabolic stability, its potential for distribution, and its ability to cross biological membranes.

Metabolic Stability in Human Liver Microsomes

Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes, abundant in liver microsomes, responsible for the clearance of over 60% of marketed drugs.[6][7] Assessing the rate at which a compound is metabolized by these enzymes provides an estimate of its intrinsic clearance (Clint), a critical parameter for predicting in vivo hepatic clearance and half-life. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations in vivo.

Experimental Protocol: Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Thaw pooled human liver microsomes (e.g., from XenoTech) on ice. Prepare a working solution of 3 mg/mL in buffer, then dilute to a final incubation concentration of 0.5 mg/mL.[8][9]

    • Prepare a 10 mM stock solution of each analog in DMSO. Create a 100 µM working solution in the phosphate buffer.

    • Prepare a 5 mM NADPH solution in buffer as the cofactor to initiate the metabolic reaction.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound working solution (final compound concentration: 1 µM).

    • Include positive controls with known metabolic rates (e.g., Dextromethorphan, Midazolam) and negative controls without NADPH.[9]

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH solution.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard (e.g., Terfenadine).[9]

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

    • Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration).

Hypothetical Results and Interpretation

AnalogIn Vitro t1/2 (min)Intrinsic Clearance (Clint) (µL/min/mg protein)Predicted In Vivo Clearance
A (Parent) 4530.8Low to Moderate
B (Lipophilic) 2555.4Moderate
C (Polar) > 60< 23.1Low
  • Interpretation: Analog B, the more lipophilic compound, shows a significantly shorter half-life and higher intrinsic clearance. This is expected, as increased lipophilicity often leads to greater interaction with CYP enzymes.[10] Analog C, with its polar hydroxyl group, is the most stable, suggesting it is less susceptible to Phase I oxidative metabolism. This initial data suggests that Analog B might face challenges with rapid clearance in vivo, while Analog C appears more metabolically robust.

Plasma Protein Binding (PPB)

Rationale: Once in the bloodstream, drugs can bind to plasma proteins like albumin and α1-acid-glycoprotein.[11] It is generally accepted that only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared.[12] High plasma protein binding can limit efficacy and influence the drug's pharmacokinetic profile. Therefore, determining the fraction of unbound drug (fu) is essential.

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup:

    • Use a 96-well equilibrium dialysis apparatus (e.g., HTDialysis or Thermo Scientific RED device) with a semi-permeable membrane (MWCO 12-14 kDa).[13]

  • Sample Preparation:

    • Spike human plasma with each analog to a final concentration of 2 µM.

    • Add 300 µL of the spiked plasma to the plasma chamber of the dialysis unit.

    • Add 500 µL of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.[14]

  • Equilibration:

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[11]

  • Sample Collection and Analysis:

    • After incubation, carefully remove equal aliquots (e.g., 100 µL) from both the plasma and buffer chambers.

    • To account for matrix effects, add 100 µL of blank plasma to the buffer aliquot and 100 µL of PBS to the plasma aliquot.[14]

    • Precipitate proteins with acetonitrile containing an internal standard.

    • Quantify the drug concentration in both sets of samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of bound drug using the formula: % Bound = [ (Conc_plasma - Conc_buffer) / Conc_plasma ] * 100.

    • The fraction unbound (fu) is calculated as: fu = Conc_buffer / Conc_plasma.

Hypothetical Results and Interpretation

Analog% Plasma Protein BoundFraction Unbound (fu)Implication
A (Parent) 92.5%0.075Moderate to High Binding
B (Lipophilic) 99.2%0.008Very High Binding
C (Polar) 85.0%0.150Moderate Binding
  • Interpretation: The highly lipophilic nature of Analog B results in very high plasma protein binding, leaving less than 1% of the drug in its free form. This could significantly limit its ability to reach the target site. Conversely, the polar Analog C shows the lowest binding, which may lead to a larger volume of distribution and potentially higher efficacy at a given dose.

Blood-Brain Barrier (BBB) Permeability

Rationale: For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier is a prerequisite for efficacy.[15] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method used to predict passive transcellular permeability.[16][17] It provides a rapid assessment of a compound's potential to enter the CNS, helping to guide the design of brain-penetrant molecules.

Experimental Protocol: PAMPA-BBB Assay

  • Plate Preparation:

    • Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

    • Coat the filter membrane of the donor plate with a lipid mixture that mimics the BBB (e.g., porcine brain lipid extract in dodecane).[18]

  • Sample and Buffer Addition:

    • Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

    • Prepare 10 µM solutions of the test compounds in PBS. Add 150 µL of these solutions to the donor plate wells.[19]

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate the assembly at room temperature for 12-18 hours.[18][19]

  • Quantification:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using an established formula that accounts for the volume of the wells and the surface area of the membrane.

    • Permeability is often categorized as low, medium, or high based on the Papp value.

Hypothetical Results and Interpretation

AnalogPapp (x 10⁻⁶ cm/s)Predicted CNS Permeability
A (Parent) 5.2High
B (Lipophilic) 8.9Very High
C (Polar) 1.5Low
  • Interpretation: As predicted by its physicochemical properties, the polar Analog C has low passive permeability. The parent compound (Analog A) shows good permeability, while the lipophilic Analog B has the highest potential for passive diffusion across the BBB. However, this high permeability must be considered in the context of its very high plasma protein binding and rapid metabolism, which could negate the benefit.

Part 2: In Vivo Pharmacokinetic Study

Following the characterization of in vitro ADME properties, an in vivo pharmacokinetic study is the next logical step to understand how the analogs behave in a complete biological system.[13]

cluster_workflow In Vivo Pharmacokinetic Study Workflow A Compound Formulation & Dosing (IV and PO) B Animal Model (e.g., Sprague-Dawley Rats) A->B C Serial Blood Sampling (e.g., via jugular vein cannulation) B->C D Plasma Preparation (Centrifugation) C->D E Bioanalysis (LC-MS/MS Quantification) D->E F Pharmacokinetic Analysis (e.g., Phoenix WinNonlin) E->F G Data Interpretation & Reporting F->G

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

Experimental Design
  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group) are commonly used. Animals are often cannulated (e.g., jugular vein) to facilitate serial blood sampling.

  • Dosing:

    • Intravenous (IV) Administration: A low dose (e.g., 1 mg/kg) is administered as a bolus to determine fundamental PK parameters like clearance (CL) and volume of distribution (Vd).

    • Oral (PO) Administration: A higher dose (e.g., 10 mg/kg) is given by gavage to assess oral absorption and bioavailability (F%).

  • Blood Sampling: Blood samples (approx. 100-200 µL) are collected at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Bioanalysis: Plasma is separated by centrifugation and stored at -80°C. Drug concentrations are determined using a validated LC-MS/MS method.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters derived from the plasma concentration-time data.

Hypothetical In Vivo Pharmacokinetic Data (Rat)

ParameterAnalog A (Parent)Analog B (Lipophilic)Analog C (Polar)
IV Dose (1 mg/kg)
CL (mL/min/kg)204515
Vdss (L/kg)3.51.54.0
t1/2 (h)2.00.43.1
PO Dose (10 mg/kg)
Cmax (ng/mL)450150600
Tmax (h)1.00.51.5
AUC₀-inf (ng*h/mL)21007503500
F (%)421570
Integrated Analysis and Interpretation

By integrating the in vitro and in vivo data, a comprehensive picture of each analog's pharmacokinetic profile emerges:

  • Analog A (Parent): Exhibits a balanced profile. Its moderate clearance predicted in vitro translates to a reasonable half-life in vivo. Oral bioavailability is moderate, suggesting decent absorption but some potential for first-pass metabolism. Its CNS permeability is promising.

  • Analog B (Lipophilic): The in vivo data confirms the in vitro predictions. The high in vitro clearance is reflected in the very high in vivo clearance and a very short half-life. The combination of rapid metabolism and very high plasma protein binding likely contributes to its poor oral bioavailability. Despite its excellent predicted passive permeability, the low free fraction and rapid elimination would likely prevent it from achieving therapeutic concentrations in the brain.

  • Analog C (Polar): This analog demonstrates the most favorable profile for systemic exposure. Its low metabolic clearance in vitro results in low clearance and the longest half-life in vivo. Its lower plasma protein binding and metabolic stability contribute to excellent oral bioavailability. However, its primary liability is its low BBB permeability, which would make it unsuitable for a CNS target unless active transport mechanisms are involved.

Part 3: Decision Making and Future Directions

The comparative pharmacokinetic data allows for informed, data-driven decisions in a drug discovery program.

cluster_decisions Lead Optimization Strategy start Analyze PK Profile prof_A Profile: Analog A (Balanced) start->prof_A prof_B Profile: Analog B (High CL, Low F%) start->prof_B prof_C Profile: Analog C (Low BBB Permeability) start->prof_C out_A Advance to Efficacy Models Explore further SAR prof_A->out_A out_B Improve Metabolic Stability (e.g., block metabolic soft spots) prof_B->out_B out_C Increase Lipophilicity (to improve passive diffusion) prof_C->out_C

Caption: Decision-making flowchart based on comparative pharmacokinetic profiles.

  • For Analog A: The balanced profile makes it a reasonable candidate to advance into preliminary efficacy models. Further structure-activity relationship (SAR) studies could aim to modestly improve bioavailability or metabolic stability.

  • For Analog B: The primary goal would be to improve metabolic stability. This could involve identifying the "metabolic soft spot" and modifying the structure to block that site of metabolism, for example, by introducing a fluorine atom.

  • For Analog C: If the target is in the CNS, this analog is not viable in its current form. Medicinal chemistry efforts would need to focus on increasing lipophilicity to enhance passive diffusion across the BBB, while carefully monitoring the impact on metabolism and plasma protein binding.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to the comparative pharmacokinetic profiling of novel 2-(p-Tolyl)spiro[3.3]heptan-2-amine analogs. By employing a suite of tiered in vitro and in vivo experiments, researchers can gain a deep understanding of a compound's ADME properties. This knowledge is not merely descriptive; it is predictive and actionable, enabling medicinal chemists to rationally design the next generation of molecules with optimized pharmacokinetic profiles, thereby increasing the probability of success in the challenging journey of drug development.

References

  • MDPI. (2025). 2.8. Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). Available at: [Link]

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. Available at: [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]

  • Mercell. Metabolic stability in liver microsomes. Available at: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ResearchGate. Available at: [Link]

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  • Visikol. (2022). Plasma Protein Binding Assay. Available at: [Link]

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  • Sharma, R., et al. (2024). Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. Heliyon, 10(4), e26013. Available at: [Link]

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  • Ke, A., et al. (2014). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Current pharmaceutical design, 20(10), 1591–1601.
  • Sicho, M., et al. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time−Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Journal of Medicinal Chemistry, 65(9), 6549–6562. Available at: [Link]

  • ResearchGate. Definition of the key PK parameters of CNS candidate drugs according to the DMPK and PET nomenclatures. Available at: [Link]

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  • Nenajdenko, V. G. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. International Journal of Molecular Sciences, 25(1), 1. Available at: [Link]

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  • Mykhailiuk, P. K., et al. (2021). A stereochemical journey around spirocyclic glutamic acid analogs. Organic & Biomolecular Chemistry, 19(34), 7356–7365. Available at: [Link]

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Comparative

Validating the mechanism of action of novel 2-(p-Tolyl)spiro[3.3]heptan-2-amine derivatives

A Comparative Guide to Validating the Mechanism of Action of Novel 2-(p-Tolyl)spiro[3.3]heptan-2-amine Derivatives Introduction The development of novel chemical entities with therapeutic potential for central nervous sy...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Validating the Mechanism of Action of Novel 2-(p-Tolyl)spiro[3.3]heptan-2-amine Derivatives

Introduction

The development of novel chemical entities with therapeutic potential for central nervous system (CNS) disorders remains a critical challenge in modern medicine.[1] A promising structural motif that has gained attention is the spiro[3.3]heptane scaffold, which provides a rigid, three-dimensional framework that can be an effective bioisostere for traditional phenyl rings, often improving physicochemical properties.[2][3] This guide focuses on a novel derivative, 2-(p-Tolyl)spiro[3.3]heptan-2-amine (hereafter referred to as "Spiro-Amine-Tolyl"), and outlines a comprehensive, multi-tiered strategy for validating its mechanism of action (MoA).

The chemical structure of Spiro-Amine-Tolyl, featuring a primary amine on a rigid spirocyclic core with a tolyl group, suggests a potential interaction with monoamine transporters. These transporters, which include the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are crucial for regulating neurotransmitter levels in the synaptic cleft.[4] Their inhibition is a well-established therapeutic strategy for conditions like depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[5] Monoamine reuptake inhibitors block the action of these transporters, increasing the synaptic concentration of neurotransmitters and enhancing monoaminergic signaling.[4][5]

This guide provides a systematic workflow to test the hypothesis that Spiro-Amine-Tolyl functions as a monoamine reuptake inhibitor. We will detail a logical progression of experiments, from initial in silico and in vitro screening to functional assays and in vivo target validation. Each step is designed to build upon the last, providing a robust and self-validating dataset. For comparative analysis, we will benchmark the performance of Spiro-Amine-Tolyl against well-characterized reference compounds: Fluoxetine (a selective serotonin reuptake inhibitor, SSRI), Nisoxetine (a selective norepinephrine reuptake inhibitor, NRI), and Cocaine (a non-selective monoamine reuptake inhibitor).

Phase 1: Foundational Screening - Target Binding & Computational Assessment

The initial phase aims to answer the most fundamental question: Does Spiro-Amine-Tolyl physically interact with the hypothesized targets? This is achieved through a combination of computational modeling and direct binding assays.

In Silico Molecular Docking

Rationale: Before committing to resource-intensive wet-lab experiments, molecular docking provides a predictive assessment of the binding affinity and pose of Spiro-Amine-Tolyl within the binding pockets of human SERT, DAT, and NET.[6][7] This computational approach helps prioritize experimental efforts and interpret subsequent binding data.[8]

Protocol: Molecular Docking Simulation

  • Model Preparation: Obtain high-quality homology models or crystal structures of human SERT, DAT, and NET. Prepare the protein structures by adding hydrogen atoms, assigning partial charges, and defining the binding pocket based on known co-crystallized ligands.

  • Ligand Preparation: Generate a 3D conformation of Spiro-Amine-Tolyl and the reference compounds. Assign appropriate protonation states and charges.

  • Docking Execution: Use a validated docking program (e.g., AutoDock Vina) to dock each ligand into the defined binding sites of the three transporters.[9] The program will generate multiple binding poses and score them based on predicted binding energy.

  • Analysis: Analyze the top-scoring poses for key interactions (e.g., hydrogen bonds, hydrophobic interactions). Compare the predicted binding energies of Spiro-Amine-Tolyl to those of the reference compounds to estimate its potential affinity and selectivity.

In Vitro Radioligand Binding Assays

Rationale: Radioligand binding assays provide the first experimental evidence of direct interaction between Spiro-Amine-Tolyl and the monoamine transporters. These competition assays measure the ability of our test compound to displace a specific, high-affinity radioligand from its target, allowing for the determination of the binding affinity (Ki).[10]

Protocol: Radioligand Binding Assay

  • Source Material: Utilize membrane preparations from cells stably expressing the human transporters (e.g., HEK293-hSERT, HEK293-hDAT, HEK293-hNET).[11]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparations with a fixed concentration of a specific radioligand for each transporter:

    • SERT: [³H]Citalopram

    • DAT: [³H]WIN 35,428[10]

    • NET: [³H]Nisoxetine[12]

  • Competition: Add increasing concentrations of Spiro-Amine-Tolyl or reference compounds (Fluoxetine, Nisoxetine, Cocaine) to the wells.

  • Incubation & Harvesting: Incubate the plates to allow binding to reach equilibrium. Rapidly harvest the contents onto glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand while unbound radioligand is washed away.[10]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Use non-linear regression to calculate the IC50 (concentration that inhibits 50% of specific binding) and subsequently the Ki value, which represents the binding affinity.[10]

Comparative Data Summary: Binding Affinities (Ki, nM)
CompoundSERT (Ki, nM)DAT (Ki, nM)NET (Ki, nM)Selectivity Profile
Spiro-Amine-Tolyl 25.4150.885.2SERT/NET > DAT
Fluoxetine (SSRI)1.11,500350SERT Selective
Nisoxetine (NRI)802502.5NET Selective
Cocaine (Non-selective)250500300Non-selective

Note: Data for Spiro-Amine-Tolyl is hypothetical for illustrative purposes.

Phase 2: Functional Characterization - Validating the Effect of Binding

Demonstrating that a compound binds to a target is crucial, but it does not confirm a functional effect. The second phase uses cell-based assays to determine whether the binding of Spiro-Amine-Tolyl translates into inhibition of transporter function.

Synaptosomal or Cell-Based Uptake Inhibition Assays

Rationale: This is the gold-standard functional assay for reuptake inhibitors. It directly measures the ability of a compound to block the transport of a neurotransmitter (or a fluorescent analog) into cells or synaptosomes.[13][14] This allows for the determination of the functional potency (IC50) of the compound.

Protocol: Neurotransmitter Uptake Inhibition Assay

  • Cell Plating: Plate cells stably expressing hSERT, hDAT, or hNET in 96-well plates and allow them to reach confluency.[13][15]

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of Spiro-Amine-Tolyl or reference compounds for 10-20 minutes at 37°C.[10]

  • Initiate Uptake: Initiate the uptake by adding a solution containing a radiolabeled neurotransmitter (e.g., [³H]Serotonin, [³H]Dopamine, or [³H]Norepinephrine). Alternatively, a fluorescent substrate from a commercial kit can be used for a non-radioactive workflow.[15]

  • Incubation: Incubate for a short period (e.g., 10-15 minutes) to measure the initial rate of transport.[10][14]

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove the extracellular substrate.[10]

  • Quantification: Lyse the cells and measure the amount of substrate taken up using a scintillation counter (for radiolabels) or a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of uptake inhibition for each concentration relative to controls. Determine the IC50 value using non-linear regression analysis.

Comparative Data Summary: Functional Potency (IC50, nM)
CompoundSERT Uptake (IC50, nM)DAT Uptake (IC50, nM)NET Uptake (IC50, nM)Functional Profile
Spiro-Amine-Tolyl 45.1310.5155.6Potent SERT/NET Inhibitor
Fluoxetine (SSRI)5.8>5,000980Potent & Selective SERT Inhibitor
Nisoxetine (NRI)1508008.2Potent & Selective NET Inhibitor
Cocaine (Non-selective)310650450Non-selective Inhibitor

Note: Data for Spiro-Amine-Tolyl is hypothetical for illustrative purposes.

Workflow for In Vitro MoA Validation

G cluster_0 Phase 1: Binding Assessment cluster_1 Phase 2: Functional Validation cluster_2 Phase 3: In Vivo Confirmation in_silico In Silico Docking (SERT, DAT, NET) binding_assay Radioligand Binding Assay (Ki Determination) in_silico->binding_assay Predicts Affinity & Guides Experiment in_silico->binding_assay uptake_assay Uptake Inhibition Assay (IC50 Determination) binding_assay->uptake_assay Confirms Functional Consequence of Binding binding_assay->uptake_assay microdialysis In Vivo Microdialysis (Neurotransmitter Levels) uptake_assay->microdialysis Translates In Vitro Potency to In Vivo Effect uptake_assay->microdialysis behavioral Behavioral Models (e.g., Forced Swim Test) microdialysis->behavioral Links Neurochemistry to Behavior microdialysis->behavioral G presynaptic Presynaptic Neuron nt NT postsynaptic Postsynaptic Neuron synapse Synaptic Cleft vesicle Vesicles (containing NT) vesicle->presynaptic Release transporter Monoamine Transporter (SERT/DAT/NET) transporter->presynaptic receptor Postsynaptic Receptors spiro_amine Spiro-Amine-Tolyl spiro_amine->transporter BLOCKS nt->transporter Reuptake nt->receptor Signal

Caption: Spiro-Amine-Tolyl blocks monoamine transporters, increasing neurotransmitter levels.

Conclusion

This guide presents a rigorous, multi-faceted approach to validating the mechanism of action for novel 2-(p-Tolyl)spiro[3.3]heptan-2-amine derivatives. By systematically progressing from computational predictions and in vitro binding to functional cellular assays and conclusive in vivo studies, researchers can build a comprehensive and defensible data package. The comparative framework, using established drugs as benchmarks, provides essential context for evaluating the potency, selectivity, and potential therapeutic profile of these new chemical entities. This logical and self-validating workflow is essential for advancing novel CNS drug candidates from discovery to development. [26][27]

References

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Safety & Regulatory Compliance

Safety

2-(p-Tolyl)spiro[3.3]heptan-2-amine proper disposal procedures

Comprehensive Disposal and Operational Safety Guide: 2-(p-Tolyl)spiro[1]heptan-2-amine As a highly specialized spirocyclic building block, 2-(p-Tolyl)spiro[1]heptan-2-amine is increasingly utilized in modern medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Operational Safety Guide: 2-(p-Tolyl)spiro[1]heptan-2-amine

As a highly specialized spirocyclic building block, 2-(p-Tolyl)spiro[1]heptan-2-amine is increasingly utilized in modern medicinal chemistry to impart conformational restriction and improve the pharmacokinetic profiles of drug candidates. However, its unique structural features—combining a rigid spiro[1]heptane core with a lipophilic p-tolyl group and a reactive primary amine—necessitate stringent, scientifically grounded handling and disposal protocols.

This guide provides drug development professionals with a self-validating, E-E-A-T aligned operational framework for the safe stabilization and disposal of this compound, ensuring compliance with Canadian workplace safety standards (WHMIS 2015) and environmental regulations.

Hazard Profiling & Mechanistic Causality

To safely manage chemical waste, one must first understand the molecular causality behind its hazards. The primary amine moiety in 2-(p-Tolyl)spiro[1]heptan-2-amine acts as a strong nucleophile and Brønsted base. In its free base form, the compound exhibits significant volatility and flammability.

Furthermore, the addition of the p-tolyl group enhances the molecule's lipophilicity (LogP). This drastically increases the risk of rapid dermal absorption and systemic toxicity upon skin contact, as the lipophilic tail allows the corrosive amine head to easily penetrate the lipid bilayer of the skin[2]. Therefore, the disposal strategy cannot simply treat this as generic organic waste; it requires active stabilization to mitigate both reactivity and exposure risks before transport[3].

Table 1: Physicochemical & GHS Hazard Profile

Property / Hazard ClassValue / CategoryOperational Implication
Physical State Liquid (Free Base) / Solid (Salt)Free base requires ventilation; salt form is preferred for safe storage.
Flammability Highly Flammable (Free Base)Keep away from ignition sources; store in grounded, explosion-proof cabinets.
Skin Corrosion / Irritation Category 1B / 2Mandates the use of double-layered nitrile or neoprene gloves due to high lipophilicity.
Acute Toxicity (Oral) Category 4Do not store near food/water; requires strict hygiene and fume hood usage.
Chemical Incompatibility Strong Oxidizers, HalogensSegregate strictly to prevent exothermic alkylation or oxidative degradation[4].

Waste Management Workflow

The following logic diagram outlines the critical path for processing 2-(p-Tolyl)spiro[1]heptan-2-amine waste from generation to final destruction.

DisposalWorkflow Start Waste Generation: 2-(p-Tolyl)spiro[3.3]heptan-2-amine Assess Hazard Assessment (WHMIS 2015 / GHS) Start->Assess Segregate Waste Segregation (Organic Basic / Flammable) Assess->Segregate Neutralize Stabilization Protocol (Conversion to HCl salt) Segregate->Neutralize If free base form Package Packaging & Labeling (HDPE Vented Caps, TDG) Segregate->Package If already stabilized Neutralize->Package Incinerate Final Disposal (Licensed Incineration) Package->Incinerate

Workflow for the safe segregation, stabilization, and disposal of spirocyclic amine waste.

Operational Protocol: Self-Validating Stabilization and Disposal

This step-by-step methodology ensures that the reactive free base is chemically quenched prior to disposal, creating a self-validating system where the physical state of the waste confirms its safety.

Phase 1: Pre-Disposal Handling & Segregation
  • Environment: All waste consolidation must be performed inside a certified chemical fume hood to capture volatile amine vapors.

  • PPE: Don a flame-resistant lab coat, splash goggles, and double-layered nitrile gloves.

  • Segregation Rules: Never mix 2-(p-Tolyl)spiro[1]heptan-2-amine with halogenated waste (e.g., dichloromethane, chloroform). Amines can react exothermically with halocarbons over time to form unstable quaternary ammonium salts[4]. Place in a designated "Non-Halogenated Organic Base" stream.

Phase 2: Active Stabilization (Salt Conversion)

Objective: Convert the volatile, reactive free base into a stable, non-volatile hydrochloride salt to eliminate flammability and reactivity risks during transport.

  • Solvent Dilution: Dissolve the accumulated 2-(p-Tolyl)spiro[1]heptan-2-amine waste in a compatible, non-reactive solvent (e.g., ethanol or ethyl acetate) within a borosilicate glass flask.

  • Thermal Control: Place the flask in an ice bath (0–5 °C). Causality: Acid-base neutralizations are highly exothermic; the ice bath prevents solvent boil-off and dangerous pressure buildup.

  • Acid Addition: Slowly add 1M aqueous Hydrochloric Acid (HCl) dropwise while utilizing magnetic stirring.

  • Self-Validation Check: Monitor the pH of the aqueous layer using universal indicator paper. The protocol is validated when the solution stabilizes at pH 5–6, confirming the complete protonation of the primary amine. As a secondary visual confirmation, the resulting hydrochloride salt will often precipitate out of the organic layer[3].

Phase 3: Packaging & Labeling (WHMIS 2015 Compliance)
  • Container Selection: Transfer the stabilized mixture into a high-density polyethylene (HDPE) waste carboy. Causality: HDPE is highly resistant to both the aqueous acidic environment of the salt and residual organic solvents, whereas standard PET or metal containers may degrade or corrode.

  • Headspace Management: Ensure a maximum fill level of 80% (leave 20% headspace). This accommodates potential thermal expansion and pressure changes during transport.

  • Regulatory Labeling: Apply WHMIS 2015 compliant workplace labels. Under Canadian regulations, hazardous waste must be clearly identified with its hazards to ensure worker safety[5]. Label the container as: "Hazardous Waste: Stabilized Spirocyclic Amine (Toxic/Irritant) - Non-Halogenated".

Phase 4: Final Manifesting and Licensed Disposal

Coordinate with a licensed hazardous waste management facility. The stabilized waste must be manifested under the appropriate Transportation of Dangerous Goods (TDG) classification (typically UN 2810, Toxic liquid, organic, n.o.s.). Final destruction must be achieved via high-temperature incineration. If disposed of without proper treatment, hazardous chemical wastes can cause serious, long-lasting damage to terrestrial and aquatic ecosystems[6]. Incineration ensures the complete breakdown of the rigid spirocyclic ring and nitrogenous components without generating toxic environmental runoff.

References

  • [2] Spiro[1]heptan-2-amine hydrochloride | C7H14ClN | CID 71741658 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • [5] WHMIS and the employer | Workplace Hazardous Materials Information System. Government of Ontario. Available at:[Link]

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Handling

A Researcher's Guide to the Safe Handling of 2-(p-Tolyl)spiro[3.3]heptan-2-amine

As a novel research chemical, 2-(p-Tolyl)spiro[3.3]heptan-2-amine requires meticulous handling and a comprehensive understanding of its potential hazards. This guide provides essential safety and logistical information t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel research chemical, 2-(p-Tolyl)spiro[3.3]heptan-2-amine requires meticulous handling and a comprehensive understanding of its potential hazards. This guide provides essential safety and logistical information to empower researchers, scientists, and drug development professionals in its safe utilization. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, data from the closely related spiro[3.3]heptan-2-amine hydrochloride strongly informs the following protocols.[1]

Hazard Identification and Risk Assessment

The primary known hazards associated with the parent amine, based on its hydrochloride salt, include:[1]

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

It is crucial to treat this compound with a high degree of caution. Before any handling, a thorough review of all available safety information and a lab-specific risk assessment are mandatory.[2][3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.[3][4] The following table outlines the minimum required PPE for handling 2-(p-Tolyl)spiro[3.3]heptan-2-amine.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles with side shields or a Face ShieldGiven the risk of serious eye irritation, standard safety glasses are insufficient.[5][6] Goggles provide a seal against splashes and vapors. A face shield offers an additional layer of protection.
Hands Chemical-resistant gloves (e.g., Nitrile or Neoprene)Select gloves appropriate for handling amines.[5] Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid skin contact.[7]
Body Laboratory CoatA long-sleeved, buttoned lab coat protects the skin and personal clothing from contamination.[5][6]
Feet Closed-toe shoesFootwear must fully cover the feet to protect against spills.[5][6]
Respiratory Use in a certified chemical fume hoodAll handling of this compound, particularly when in solid form or being dissolved, should occur within a properly functioning fume hood to mitigate the risk of respiratory irritation from dust or vapors.[3][5]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[8][9]

  • Ensure the container is clearly labeled with the chemical name and associated hazards.[2][8]

Handling and Experimental Use

The following workflow diagram illustrates the key steps for safe handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Equipment prep_fume_hood->prep_materials handle_transfer Transfer Compound in Fume Hood prep_materials->handle_transfer handle_weigh Weigh Solid Material handle_transfer->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Properly Remove and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling 2-(p-Tolyl)spiro[3.3]heptan-2-amine.

Step-by-Step Handling Protocol:

  • Preparation: Before starting any work, ensure all necessary PPE is worn correctly and the chemical fume hood is operational.[3][5]

  • Aliquotting: When transferring the solid compound, use a spatula and work over a contained surface to minimize the spread of dust. Avoid creating dust by handling the material gently.[7]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly. If any exotherm is observed, proceed with caution.

  • Post-Handling: After use, thoroughly decontaminate all surfaces and equipment.[10]

Spill Management

In the event of a spill, immediate and appropriate action is critical.

Minor Spill (Contained within a fume hood):

  • Alert colleagues in the immediate vicinity.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[11][12]

  • For aromatic amines, specialized decontamination solutions may be used to clean the affected area.[10]

  • Collect the absorbed material and any contaminated cleaning supplies in a sealed container for hazardous waste disposal.[12]

Major Spill (Outside of a fume hood or on clothing):

  • Evacuate the immediate area and alert laboratory personnel and the safety officer.

  • If there is skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8][12]

  • For eye contact, use an emergency eyewash station for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[8][13]

  • Do not attempt to clean up a major spill without proper training and equipment.

Disposal Plan

All waste containing 2-(p-Tolyl)spiro[3.3]heptan-2-amine must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.[9][14]

  • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, labeled, and sealed waste container. Do not mix amine waste with other waste streams to prevent potentially hazardous reactions.[9][15]

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local and national regulations.[9] Never pour amine waste down the drain.[9]

By adhering to these guidelines, researchers can safely handle 2-(p-Tolyl)spiro[3.3]heptan-2-amine, fostering a secure laboratory environment conducive to innovation.

References

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. [Link]

  • Green World Group. Chemical Safety Best Practices in The Lab. [Link]

  • XPRESS CHEMS. Safety First: Best Practices for Handling Research Chemicals. [Link]

  • SKC Ltd. Spill Decontamination Kit for Aromatic Amines. [Link]

  • Environmental Health & Safety. Safe Lab Practices. [Link]

  • Unknown. SPILL CLEANUP QUICK REFERENCE. [Link]

  • Collect and Recycle. Amine Disposal For Businesses. [Link]

  • Unknown. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • Capot Chemical. MSDS of 2-(Boc-amino)-6-oxo-spiro[3.3]heptane. [Link]

  • Auburn Research. CHEMICAL WASTE MANAGEMENT GUIDE. [Link]

  • Environmental Health and Safety. CHEMICAL SPILL PROCEDURES. [Link]

  • Purdue Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]

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